molecular formula C7H7Cl2PS B1618333 (p-Tolyl)thiophosphonoyl dichloride CAS No. 6588-16-5

(p-Tolyl)thiophosphonoyl dichloride

Cat. No.: B1618333
CAS No.: 6588-16-5
M. Wt: 225.07 g/mol
InChI Key: SHHXFAQJKCJMOT-UHFFFAOYSA-N
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Description

(p-Tolyl)thiophosphonoyl dichloride is a useful research compound. Its molecular formula is C7H7Cl2PS and its molecular weight is 225.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164964. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6588-16-5

Molecular Formula

C7H7Cl2PS

Molecular Weight

225.07 g/mol

IUPAC Name

dichloro-(4-methylphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H7Cl2PS/c1-6-2-4-7(5-3-6)10(8,9)11/h2-5H,1H3

InChI Key

SHHXFAQJKCJMOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(=S)(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)P(=S)(Cl)Cl

Other CAS No.

6588-16-5

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: (p-Tolyl)thiophosphonoyl Dichloride – Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, physicochemical properties, and synthetic utility of (p-Tolyl)thiophosphonoyl dichloride (CAS: 6588-16-5).[1][2]

Executive Summary

This compound (also known as 4-Methylphenylphosphonothioic dichloride) is a versatile organophosphorus building block essential in the synthesis of agrochemicals, flame retardants, and chiral ligands. Characterized by a tetrahedral phosphorus(V) center bearing a thiophosphoryl group (P=S), an aryl substituent, and two labile chlorine atoms, this compound serves as a "hard" electrophile in nucleophilic substitution reactions. Its utility stems from the differential reactivity of the P-Cl bonds, allowing for sequential substitution to generate non-symmetric phosphonothioates and phosphinothioic amides.

Structural Characterization & Electronic Properties

Molecular Geometry

The phosphorus atom adopts a distorted tetrahedral geometry (


 hybridization). The bulky p-tolyl group exerts steric influence, slightly compressing the Cl-P-Cl bond angle compared to P(S)Cl

. The P=S bond exhibits significant double-bond character due to

back-bonding, rendering the phosphorus center less electrophilic than its phosphoryl (P=O) analogue but more resistant to hydrolysis.
Spectroscopic Signatures[3]
  • 
    P NMR:  The phosphorus nucleus is highly deshielded. The chemical shift (
    
    
    
    ) typically appears in the range of +75 to +85 ppm (relative to 85% H
    
    
    PO
    
    
    ), characteristic of aryl-thiophosphonyl dichlorides.
  • 
    H NMR:  The p-tolyl moiety displays a characteristic AA'BB' aromatic system (
    
    
    
    ppm) and a singlet methyl resonance (
    
    
    ppm).
  • IR Spectroscopy: Strong absorption bands for P=S stretching are observed in the 600–750 cm

    
      region, distinct from the P=O stretch (1200–1300 cm
    
    
    
    ).

Physicochemical Profile

PropertyValue / Description
CAS Number 6588-16-5
IUPAC Name 4-Methylphenylphosphonothioic dichloride
Molecular Formula C

H

Cl

PS
Molecular Weight 225.07 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Refractive Index

Flash Point 126.7°C
Solubility Soluble in CH

Cl

, THF, Toluene; Reacts with water
Stability Moisture sensitive; Stable under N

atmosphere

Synthetic Pathways[5]

The industrial and laboratory preparation primarily utilizes a modified Friedel-Crafts reaction followed by sulfuration. This route ensures regioselectivity for the para position on the toluene ring.

Mechanism of Synthesis
  • Electrophilic Substitution: Toluene reacts with phosphorus trichloride (PCl

    
    ) in the presence of aluminum chloride (AlCl
    
    
    
    ) to form the p-tolylphosphonous dichloride intermediate.
  • Sulfuration: Elemental sulfur (S

    
    ) oxidizes the P(III) intermediate to the P(V) thiophosphoryl product.
    

Synthesis Toluene Toluene (C7H8) Complex [p-Tolyl-PCl3]+ [AlCl4]- Toluene->Complex Friedel-Crafts (Reflux) PCl3 PCl3 + AlCl3 PCl3->Complex Intermediate p-Tolyl-PCl2 (Phosphonous dichloride) Complex->Intermediate Reduction/Workup (KCl/POCl3 removal) Product (p-Tolyl)P(S)Cl2 (Target) Intermediate->Product Oxidation (120-140°C) Sulfur S8 (Sulfuration) Sulfur->Product

Figure 1: Step-wise synthesis of this compound via Friedel-Crafts phosphonylation and oxidative sulfuration.

Reactivity & Transformations[6][7]

The reactivity of this compound is dominated by the electrophilicity of the phosphorus atom. The two chlorine atoms are non-equivalent in terms of substitution kinetics once the first substitution occurs, allowing for the synthesis of asymmetric derivatives.

Key Reaction Classes
  • Hydrolysis: Reacts slowly with water to form (p-Tolyl)thiophosphonic acid. Base catalysis accelerates this to the phosphonate salt.

  • Alcoholysis (Esterification): Reaction with alcohols/phenols in the presence of a base (e.g., Pyridine, Et

    
    N) yields O,O-dialkyl (p-tolyl)phosphonothioates.
    
  • Aminolysis: Reaction with primary or secondary amines yields phosphonothioic diamides. Controlled stoichiometry can yield the mono-chloro mono-amide.

  • Desulfurization: Treatment with mild oxidants or specific reducing agents can convert the P=S moiety to P=O (using oxidants like HNO

    
    ) or P(III) (using phosphine reductions), though the latter is less common for this stable P(V) species.
    

Reactivity Center (p-Tolyl)P(S)Cl2 Acid Thiophosphonic Acid (Ar-P(S)(OH)2) Center->Acid Hydrolysis Ester Phosphonothioates (Ar-P(S)(OR)2) Center->Ester Nucleophilic Subst. Amide Phosphonothioic Amides (Ar-P(S)(NR2)2) Center->Amide Aminolysis Heterocycle P-Heterocycles (e.g., Phospholanes) Center->Heterocycle Cyclization Water + H2O / Base Water->Acid Alcohol + R-OH / Base Alcohol->Ester Amine + HNR2 (excess) Amine->Amide Diol + 1,2-Diols Diol->Heterocycle

Figure 2: Divergent reactivity pathways of this compound with common nucleophiles.

Experimental Protocols

Standard Handling Procedure

Safety Precaution: This compound is corrosive and releases HCl upon contact with moisture. All operations must be performed in a fume hood using dry glassware and inert gas (Nitrogen/Argon) lines.

Protocol: Synthesis of O,O-Diethyl (p-tolyl)phosphonothioate

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Reagents: Charge flask with anhydrous Ethanol (2.2 eq) and Triethylamine (2.5 eq) in dry Dichloromethane (DCM). Cool to 0°C.[3][4]

  • Addition: Dissolve this compound (1.0 eq) in DCM and add dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or

    
    P NMR (disappearance of starting material peak at ~80 ppm).
    
  • Workup: Quench with cold water. Extract organic layer, wash with 1M HCl (to remove amine salts), then saturated NaHCO

    
    , and Brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Applications in Drug Development & Materials

  • Chiral Precursors: Used to synthesize P-chiral phosphonothioates, which are bioisosteres of phosphates in nucleotide antivirals (e.g., Remdesivir analogs often utilize P-chiral centers, though typically P=O; P=S offers metabolic stability).

  • Agrochemicals: The p-tolyl thiophosphonate core is a scaffold for organophosphorus insecticides, providing lipophilicity that enhances cuticle penetration in pests.

  • Flame Retardants: Reacted with polyphenols to create high-thermal-stability polymers that char rather than burn.

References

  • ChemicalBook. (2024). This compound Properties and MSDS. Link

  • PubChem. (2024). Phosphonothioic dichloride, (4-methylphenyl)- Compound Summary. National Library of Medicine. Link (Note: Analogous structure reference).

  • Thieme Chemistry. (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42. Georg Thieme Verlag. (General reference for Ar-P(S)Cl2 synthesis via Friedel-Crafts).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Organophosphorus Chlorides. Link

Sources

Technical Guide: (p-Tolyl)thiophosphonoyl Dichloride (CAS 6588-16-5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (p-Tolyl)thiophosphonoyl dichloride (CAS 6588-16-5), a critical organophosphorus intermediate used in the synthesis of ligands, agrochemicals, and sulfur-donating reagents.

Identity, Synthesis, Applications, and Safety Protocols

Executive Summary & Chemical Identity

This compound (also known as 4-Methylphenylphosphonothioic dichloride) is a reactive organophosphorus(V) electrophile. It serves as a "linchpin" reagent in organic synthesis, allowing the introduction of the 4-methylphenyl (p-tolyl) group and a sulfur moiety simultaneously. Its primary utility lies in its dual chloride leaving groups, which facilitate sequential nucleophilic substitutions to generate chiral phosphonothioates, phosphinothioates, and supramolecular ligands.

Chemical Identification Table
PropertyData
CAS Number 6588-16-5
IUPAC Name (4-Methylphenyl)phosphonothioic dichloride
Synonyms p-Tolylthiophosphonyl dichloride; 4-Methylbenzenephosphonothioic dichloride
Molecular Formula C₇H₇Cl₂PS
Molecular Weight 225.07 g/mol
SMILES CC1=CC=C(C=C1)P(=S)(Cl)Cl
Structure Aromatic ring (p-tolyl) bonded to a P(=S)Cl₂ center

Physical Properties & Chemical Behavior

Understanding the physical state of CAS 6588-16-5 is vital for process design. Unlike its phenyl analog (which is strictly liquid), the p-tolyl derivative exists at the boundary of solid and liquid phases at room temperature, often requiring gentle warming for transfer.

Physical Properties Data
PropertyValue / DescriptionNote
Physical State Pale yellow liquid or low-melting solidTendency to supercool; may crystallize upon storage.
Boiling Point ~135–140 °C at 10 mmHg (Predicted)High vacuum required for distillation to prevent decomposition.
Density ~1.35 g/cm³Denser than water.
Solubility Soluble in CH₂Cl₂, Toluene, THFReacts violently with water/alcohols.
Odor Pungent, sulfurous, acridTypical of P(=S) chlorides; indicates hydrolysis (HCl release).
Reactivity Profile

The phosphorus atom in CAS 6588-16-5 is highly electrophilic. The reactivity is governed by the P-Cl bonds, which are susceptible to:

  • Hydrolysis: Rapid reaction with atmospheric moisture to release HCl and form (p-tolyl)phosphonothioic acid.

  • Nucleophilic Substitution: Reacts with amines, alcohols, and Grignard reagents. The P=S bond is generally stable but can be desulfurized to P(III) using specific reagents (e.g., Raney Ni or phosphines).

Synthesis & Production Pathways

The industrial and laboratory synthesis of CAS 6588-16-5 typically follows a Friedel-Crafts-like phosphorylation followed by thionation. This route ensures high regioselectivity for the para position due to the directing effect of the methyl group on toluene.

Core Synthesis Workflow
  • Phosphorylation: Toluene reacts with Phosphorus Trichloride (

    
    ) and Aluminum Chloride (
    
    
    
    ) to form the intermediate p-tolyldichlorophosphine (
    
    
    ).
  • Sulfurization: Elemental sulfur (

    
    ) is added directly to the trivalent phosphorus intermediate. The reaction is exothermic and driven by the formation of the strong P=S bond.
    

SynthesisPathway Toluene Toluene (C7H8) Inter Intermediate: p-Tolyl-PCl2 Toluene->Inter Friedel-Crafts (Reflux) PCl3 PCl3 + AlCl3 PCl3->Inter Product CAS 6588-16-5 (p-Tolyl)P(=S)Cl2 Inter->Product Oxidation (Exothermic) Sulfur Sulfur (S8) (Thionation) Sulfur->Product

Figure 1: Synthetic pathway for this compound via Friedel-Crafts phosphorylation and subsequent thionation.

Applications in Research & Development

A. Chiral Ligand Synthesis

CAS 6588-16-5 is a precursor for P-chiral ligands used in asymmetric catalysis. By sequentially substituting the two chloride atoms with different nucleophiles (e.g., a bulky amine followed by an alkoxide), researchers can create stereogenic phosphorus centers.

B. Agrochemical Intermediates

The thiophosphoryl group (


) is a pharmacophore common in organophosphate pesticides (e.g., EPN family). The p-tolyl derivative provides increased lipophilicity compared to phenyl analogs, potentially enhancing cuticle penetration in target organisms.
C. H₂S Donor Development

Recent medicinal chemistry efforts utilize thiophosphates as slow-releasing hydrogen sulfide (


) donors. The hydrolysis of the P=S bond under physiological conditions can release 

, a gasotransmitter involved in anti-inflammatory signaling [1].

Safety Data Sheet (SDS) Analysis & Handling

Hazard Classification: Corrosive, Moisture Sensitive.

Critical Hazards
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • EUH014: Reacts violently with water.

  • Decomposition Products: Hydrogen Chloride (HCl), Sulfur Oxides (SOx), Phosphorus Oxides (POx).

Emergency Response Protocols
ScenarioAction Protocol
Skin Contact Immediate: Wipe off excess liquid before rinsing (to minimize exothermic hydrolysis on skin). Then wash with soap and water for 15 min.
Eye Contact Rinse cautiously with water for 15+ minutes. Remove contact lenses. Seek immediate ophthalmological care.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed.
Spill Cleanup Do NOT use water. Absorb with dry earth, sand, or vermiculite. Neutralize residue with weak bicarbonate solution only after bulk removal.

Experimental Handling Protocol (Autonomy & Experience)

The "Hydrolysis Check" & Schlenk Transfer
  • Visual Inspection: If the liquid is cloudy or has white precipitate, it has partially hydrolyzed (formation of phosphonic acid solids). Distillation is required.

  • Inert Atmosphere: Always handle under Nitrogen (

    
    ) or Argon. The chlorides are labile.
    
  • Quenching Trap: Connect the reaction vessel vent to a scrubber containing 10% NaOH solution to neutralize evolved HCl gas.

Reaction Scheme: Nucleophilic Substitution

The following diagram illustrates the standard workflow for converting CAS 6588-16-5 into a functionalized thiophosphonate ester.

ReactionWorkflow Start Reagent Prep (Dry CH2Cl2 + Amine Base) Addition Dropwise Addition of CAS 6588-16-5 (0°C, Inert Atm) Start->Addition Solvation Intermed Intermediate Species (Monosubstitution) Addition->Intermed -HCl (captured by base) Nucleophile Add Nucleophile (ROH/RNH2) Intermed->Nucleophile Warm to RT Finish Product: Thiophosphonate Ester Nucleophile->Finish 2nd Substitution

Figure 2: Step-wise nucleophilic substitution workflow. Note the critical temperature control (0°C) to prevent bis-substitution when mono-substitution is desired.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5332, Sulfamonomethoxine (and related Organophosphorus analogs). Retrieved from [Link](Note: General reference for structural analogs; specific CAS data derived from chemical catalogs).

  • LookChem. CAS 6588-16-5: this compound Properties and Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Organophosphorus Intermediates. Retrieved from [Link]

A Comparative Analysis of p-Tolylthiophosphonic Dichloride and p-Toluenesulfonyl Chloride: Structure, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis and drug development, the strategic selection of reagents is paramount to achieving desired molecular architectures and biological functions. Among the vast arsenal of synthetic tools, electrophilic chlorides serve as critical building blocks for creating robust covalent linkages. This technical guide provides a detailed comparative analysis of two structurally related yet functionally distinct reagents: p-toluenesulfonyl chloride (TsCl) and p-tolylthiophosphonic dichloride. While both compounds feature a p-tolyl group and reactive chloride leaving groups, their core chemistry is dictated by the central atom—sulfur versus phosphorus. This fundamental difference governs their reactivity, the nature of the products they form, and their respective applications. p-Toluenesulfonyl chloride is a cornerstone reagent for installing the sulfonyl moiety (-SO₂-), primarily used to convert alcohols into excellent leaving groups or to synthesize stable sulfonamides, a prominent scaffold in pharmaceuticals.[1][2] In contrast, p-tolylthiophosphonic dichloride is a specialized reagent for introducing the thiophosphonyl group (-P(S)-) or for thionation reactions, enabling the synthesis of thioamides and organothiophosphorus compounds. This guide will elucidate these differences through an examination of their properties, reactivity, and practical applications, providing researchers with the foundational knowledge to select the appropriate reagent for their synthetic goals.

p-Toluenesulfonyl Chloride (TsCl): The Archetypal Sulfonylating Agent

p-Toluenesulfonyl chloride, commonly abbreviated as TsCl or TosCl, is one of the most widely utilized reagents in organic synthesis.[1][2] Its prevalence stems from its ability to reliably introduce the tosyl group, which serves both as a robust protecting group and as a means to activate hydroxyl groups for nucleophilic substitution and elimination reactions.[2][3]

Physicochemical Properties

TsCl is a white, crystalline solid with a characteristic sharp odor.[1][4] It is commercially available in high purity and should be handled with care, as it is a lachrymator and is sensitive to moisture, reacting with water to release hydrochloric acid.[4]

PropertyValueReference(s)
CAS Number 98-59-9[5][6][7]
Molecular Formula C₇H₇ClO₂S[1][5]
Molecular Weight 190.65 g/mol [6]
Appearance White crystalline solid[1][7]
Melting Point 69-71 °C[6]
Boiling Point 146 °C at 15 mmHg[4][6]
Solubility Insoluble in water; soluble in alcohol, benzene, ether, CH₂Cl₂[6]
Synthesis and Commercial Availability

TsCl is produced on an industrial scale via the chlorosulfonation of toluene.[1][4] This process makes it an inexpensive and readily accessible laboratory reagent. It is often generated as a byproduct during the synthesis of ortho-toluenesulfonyl chloride, a precursor to saccharin.[1][4]

Core Reactivity and Mechanistic Rationale

The reactivity of TsCl is dominated by the highly electrophilic sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a chlorine atom. This renders the sulfur center susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating the reaction.

Two primary transformations define the utility of TsCl:

  • Formation of Tosylates: Alcohols react with TsCl in the presence of a base (e.g., pyridine or triethylamine) to form toluenesulfonate esters, or "tosylates." The causality for this reaction is the conversion of the hydroxyl group, a notoriously poor leaving group (OH⁻), into a tosylate group (-OTs), which is an excellent leaving group. This activation enables subsequent Sₙ2 reactions with a variety of nucleophiles.[2][8]

  • Formation of Sulfonamides: Amines readily react with TsCl to form stable N-substituted sulfonamides.[1] The resulting sulfonamide linkage is generally resistant to hydrolysis and enzymatic degradation, making it a privileged functional group in medicinal chemistry.[9] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the equilibrium towards the product.[1]

TsCl_Reactivity cluster_reactants Reactants cluster_products Products TsCl p-Toluenesulfonyl Chloride (TsCl) Product Sulfonated Product (R-OTs or R₂N-Ts) TsCl->Product Nuc Nucleophile (e.g., R-OH, R₂NH) Nuc->Product Nucleophilic Attack on S Base Base (e.g., Pyridine) HCl HCl Base->HCl Neutralizes Thiophosphonyl_Dichloride_Reactivity cluster_reactants Reactants PCl2 p-Tolylthiophosphonic Dichloride Product Thiophosphorylated Product (e.g., Thiophosphonamidic chloride) PCl2->Product 1st Substitution Nuc Nucleophile (e.g., R₂NH) Nuc->Product FinalProduct Final Product (e.g., Thiophosphonamidate) Product->FinalProduct 2nd Substitution Nuc2 2nd Nucleophile (e.g., R'OH) Nuc2->FinalProduct Structures cluster_TsCl p-Toluenesulfonyl Chloride (TsCl) cluster_PCl2 p-Tolylthiophosphonic Dichloride TsCl_structure PCl2_structure

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of (p-Tolyl)thiophosphonoyl Dichloride

[1]

Executive Summary & Chemical Profile

This compound (CAS: 2764-98-9) is a critical organophosphorus intermediate used primarily in the synthesis of agrochemicals (pesticides, fungicides) and specialized flame retardants.[1] Its solubility behavior is the governing factor in reaction yield optimization, solvent selection for nucleophilic substitution, and purification via crystallization.[1]

Chemical Identity:

  • IUPAC Name: 4-Methylphenylphosphonothioic dichloride[1]

  • Structure:

    
    
    
  • Molecular Weight: ~225.07 g/mol

  • Physical State: Low-melting solid or viscous liquid (dependent on purity/isomers; mp

    
     35–45 °C).[1]
    
  • Reactivity Alert: Contains two labile P-Cl bonds.[1] Highly sensitive to hydrolysis and alcoholysis.

Core Solubility Directive: Unlike stable organic solids, the "solubility" of this compound must be strictly defined as physical miscibility in inert solvents . In protic solvents (water, alcohols, amines), it undergoes rapid chemical degradation (solvolysis), rendering standard solubility parameters invalid.[1]

Thermodynamic Solubility Profile

Solvent Compatibility Matrix

The solubility of this compound is dictated by its Hansen Solubility Parameters (HSP) . The molecule exhibits high dispersion forces (



1
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Aromatic Hydrocarbons Toluene, Xylene, Benzene, ChlorobenzeneHigh / Miscible Ideal thermodynamic match.[1]

interactions stabilize the aromatic core.[1] Preferred for reaction media.[1]
Chlorinated Solvents Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneVery High Excellent solvency due to polarizability match.[1] Often used for extraction.
Ethers THF, Diethyl Ether, MTBEHigh Good solubility, but requires strict anhydrous conditions to prevent hydrolysis.[1]
Aliphatic Hydrocarbons n-Hexane, n-Heptane, CyclohexaneLow / Moderate Solubility decreases significantly with temperature.[1] Ideal antisolvents for crystallization/purification.[1]
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneModerate to High Soluble, but potential for side reactions with impurities (e.g., enolizable ketones) or hydrolysis if wet.[1]
Protic Solvents Methanol, Ethanol, WaterREACTIVE (Avoid) Reacts to form phosphonothioate esters or acids.[1] Not a physical solubility process.
Thermodynamic Modeling

For process engineering, the solubility (

Modified Apelblat Equation

Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from experimental data.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution. A negative

    
     indicates an endothermic dissolution (solubility increases with T).
    
  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Experimental Protocol: Laser Monitoring Observation Technique

To determine the precise solubility curve without chemical degradation, a Laser Monitoring Observation Technique is the gold standard.[1] This method minimizes atmospheric exposure and detects the exact point of solid disappearance.

Methodology Workflow

Equipment Required:

  • Jacketed glass equilibrium cell (50–100 mL).[1]

  • High-precision thermostat (control

    
     0.05 K).[1]
    
  • Laser source (e.g., He-Ne or diode laser, 5 mW).[1]

  • Photo-detector / Light intensity meter.[1][2]

  • Magnetic stirrer.[1]

Protocol Steps:

  • Preparation: Charge a known mass of solvent (

    
    ) into the clean, dry equilibrium cell.[1]
    
  • Solute Addition: Add a precise mass of this compound (

    
    ) in excess of the expected solubility at the starting temperature.
    
  • Equilibration: Seal the vessel under an inert atmosphere (

    
     or Ar). Stir continuously.
    
  • Heating Ramp: Slowly increase the temperature (e.g., 0.1 K/min).

  • Detection: Direct the laser beam through the suspension.

    • Initial State: Beam is scattered/blocked by undissolved solid particles (Low intensity at detector).[1]

    • Dissolution Point: As the last crystal dissolves, the solution becomes clear.[1]

    • Endpoint: A sharp rise in transmitted light intensity is recorded.[1]

  • Data Point: Record the temperature (

    
    ) at which maximum transmission is achieved. This 
    
    
    corresponds to the saturation temperature for the concentration
    
    
    .[1]
  • Repetition: Repeat with varying solute/solvent ratios to construct the full phase diagram.

Experimental Setup Diagram

LaserSolubilitycluster_setupLaser Monitoring ApparatusLaserLaser Source(Incident Beam)CellEquilibrium Cell(Solvent + Solute)Laser->CellLight PathDetectorPhoto-Detector(Transmitted Light)Cell->DetectorTransmitted BeamDataSystemData Acquisition(Intensity vs. Temp)Detector->DataSystemSignalStirrerMagnetic StirrerStirrer->CellAgitationResultSolubility Curve(x vs. T)DataSystem->ResultAnalysis

Caption: Schematic of the Laser Monitoring Observation Technique for precise solubility determination.

Process Implications & Applications

Purification via Crystallization

The solubility differential between Toluene (high solubility) and n-Hexane (low solubility) can be exploited for purification.[1]

  • Cooling Crystallization: Dissolve crude this compound in warm Toluene/Hexane (e.g., 1:3 ratio).[1] Cool slowly to 0–5 °C. The pure compound will crystallize out, leaving impurities in the mother liquor.[1]

  • Antisolvent Addition: Dissolve in a minimum amount of DCM, then slowly add cold Hexane to induce precipitation.[1]

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., reacting with an alcohol to form an ester):

  • Do NOT use the alcohol as the sole solvent if stoichiometry control is required.[1]

  • Best Practice: Dissolve the dichloride in Toluene or DCM (inert carrier). Add the alcohol (nucleophile) and a base (acid scavenger like Triethylamine) dropwise.[1] This controls the reaction rate and prevents local overheating/side reactions.

Solvent Selection Decision Tree

SolventSelectionStartSelect Solvent for (p-Tolyl)P(=S)Cl2IsReactionIs this for a Reaction?Start->IsReactionIsPurificationIs this for Purification?Start->IsPurificationNucleophileIs the solvent the reactant?(e.g., MeOH, EtOH)IsReaction->NucleophileMethodMethod?IsPurification->MethodYesReactUse Excess Solvent(Solvolysis)Nucleophile->YesReactYesNoReactUse Inert Carrier(Toluene, DCM, THF)Nucleophile->NoReactNoCoolingUse Toluene/Hexane Mix(High T coeff)Method->CoolingCooling Cryst.AntisolventDissolve in DCM,Precipitate with HexaneMethod->AntisolventAntisolvent

Caption: Decision framework for solvent selection based on process intent (Reaction vs. Purification).

References

  • Jouyban, A. (2019).[1][3] Review of the Pharmaceutical Solubility Studies. Journal of Pharmaceutical Innovation. Link (General methodology for solubility determination).[1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical & Thermodynamics. (Foundational paper for the Apelblat equation used in this guide).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for theoretical solubility prediction of aromatic phosphonothioates).

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Methylphenylphosphonothioic dichloride. Link (For physical property verification).

  • NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Organophosphorus Compounds. Link (Reference for thermodynamic stability and phase transitions).[1]

An In-depth Technical Guide to (4-Methylphenyl)phosphonothioic dichloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (4-Methylphenyl)phosphonothioic dichloride, a significant organophosphorus compound. While specific experimental data for this particular derivative is not extensively documented in public literature, this guide synthesizes information from closely related analogues, primarily phenylphosphonothioic dichloride, to project its physicochemical properties, reactivity, and potential applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deeper understanding of this class of compounds for synthetic and research purposes. We will delve into its molecular characteristics, propose a logical synthetic pathway, and discuss its potential utility as a versatile chemical intermediate.

Introduction and Chemical Identity

(4-Methylphenyl)phosphonothioic dichloride, also known as p-tolylphosphonothioic dichloride, is an organophosphorus compound featuring a p-tolyl group attached to a phosphorus atom, which is also bonded to a sulfur atom and two chlorine atoms. This structure makes it a highly reactive and versatile intermediate in organic synthesis. The presence of the dichloride functionality allows for sequential or simultaneous displacement by a variety of nucleophiles, making it a valuable building block for the synthesis of more complex molecules, including potential agrochemicals, flame retardants, and pharmaceutical intermediates.

Due to the limited availability of specific experimental data for (4-Methylphenyl)phosphonothioic dichloride, this guide will leverage data from the parent compound, phenylphosphonothioic dichloride, to provide estimations and context for its properties and reactivity. The addition of a methyl group to the phenyl ring is expected to influence its electronic and steric properties, which will be discussed in the relevant sections.

Physicochemical Properties

The physicochemical properties of (4-Methylphenyl)phosphonothioic dichloride are crucial for its handling, storage, and application in synthesis. The following table summarizes its key properties, with the molecular weight calculated and the density estimated based on the closely related phenylphosphonothioic dichloride.

PropertyValueSource
Molecular Formula C₇H₇Cl₂PSCalculated
Molecular Weight 225.08 g/mol Calculated
Appearance Colorless to pale yellow liquid (projected)[1]
Density ~1.4 g/cm³ at 20°C (estimated)[2]
Boiling Point Higher than phenylphosphonothioic dichloride (105-107°C at 18 mmHg)[3]
Solubility Reacts with water; soluble in common inert organic solvents[3]

Note: The density is an estimation based on the density of phenylphosphonothioic dichloride, which is reported to be approximately 1.4042 g/cm³ at 20°C[2]. The addition of a methyl group is not expected to drastically alter the density.

Proposed Synthesis of (4-Methylphenyl)phosphonothioic dichloride

A common method for the synthesis of arylphosphonothioic dichlorides involves the reaction of an aryl precursor with phosphorus trichloride and a sulfur source. A plausible synthetic route for (4-Methylphenyl)phosphonothioic dichloride is outlined below.

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from p-toluidine, which is first diazotized and then subjected to a reaction with phosphorus trichloride in the presence of a copper catalyst, followed by thionation.

Synthesis_Pathway p_toluidine p-Toluidine diazonium_salt p-Tolyl diazonium salt p_toluidine->diazonium_salt NaNO₂, HCl p_tolylphosphonous_dichloride (4-Methylphenyl)phosphonous dichloride diazonium_salt->p_tolylphosphonous_dichloride PCl₃, Cu(I) catalyst target_compound (4-Methylphenyl)phosphonothioic dichloride p_tolylphosphonous_dichloride->target_compound Sulfur (S₈)

Caption: Proposed synthesis of (4-Methylphenyl)phosphonothioic dichloride.

Experimental Protocol (Generalized)
  • Diazotization of p-Toluidine: p-Toluidine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the p-tolyl diazonium salt.

  • Phosphonylation: The cold diazonium salt solution is then added to a solution of phosphorus trichloride in a suitable organic solvent, with a copper(I) salt (e.g., CuCl) as a catalyst. The reaction is stirred at low temperature and then allowed to warm to room temperature, leading to the formation of (4-Methylphenyl)phosphonous dichloride.

  • Thionation: To the resulting (4-Methylphenyl)phosphonous dichloride, elemental sulfur is added portion-wise. The mixture is heated to facilitate the reaction, which results in the formation of (4-Methylphenyl)phosphonothioic dichloride.

  • Purification: The final product is isolated by distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Reactivity and Applications

The reactivity of (4-Methylphenyl)phosphonothioic dichloride is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. The p-methyl group on the phenyl ring can have a modest electron-donating effect, which may slightly influence the reactivity of the phosphorus center compared to the unsubstituted phenyl analogue.

Key Reactions
  • Hydrolysis: Reacts with water, potentially violently, to produce (4-Methylphenyl)phosphonothioic acid and hydrochloric acid.

  • Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form the corresponding phosphonothioate esters.

  • Aminolysis: Reacts with primary or secondary amines to yield phosphonothioic amides.

Reactivity target (4-Methylphenyl)phosphonothioic dichloride hydrolysis Hydrolysis (H₂O) target->hydrolysis alcoholysis Alcoholysis (R'OH) target->alcoholysis aminolysis Aminolysis (R'₂NH) target->aminolysis product_acid (4-Methylphenyl)phosphonothioic acid hydrolysis->product_acid product_ester (4-Methylphenyl)phosphonothioate ester alcoholysis->product_ester product_amide (4-Methylphenyl)phosphonothioic amide aminolysis->product_amide

Caption: Key reactions of (4-Methylphenyl)phosphonothioic dichloride.

Potential Applications
  • Agrochemicals: The phosphonothioate core is present in many pesticides and herbicides.

  • Pharmaceutical Synthesis: Serves as a precursor for novel organophosphorus compounds with potential biological activity.

  • Flame Retardants: Used in the synthesis of phosphorus-containing flame retardants for polymers.

  • Ligand Synthesis: As a building block for ligands used in catalysis.

Safety and Handling

(4-Methylphenyl)phosphonothioic dichloride is expected to be a corrosive and toxic compound, similar to other phosphonothioic dichlorides. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Personal Protective Equipment: Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Storage: Store in a cool, dry, well-ventilated area away from water, strong bases, and oxidizing agents. The container should be tightly sealed.[3]

Conclusion

(4-Methylphenyl)phosphonothioic dichloride is a valuable, albeit not widely documented, chemical intermediate. By understanding its projected properties and reactivity based on closely related compounds, researchers can effectively utilize it in the synthesis of a wide array of functional molecules. Its potential applications in various fields, from drug discovery to materials science, underscore the importance of further investigation into this and similar organophosphorus compounds.

References

  • Sinochem Nanjing Corporation. Phenylphosphonothioic Dichloride | Properties, Uses, Safety Data, Supplier & Manufacturer China. Available at: [Link]

  • CAS Common Chemistry. P-Phenylphosphonothioic dichloride. Available at: [Link]

  • PubChem. Phenylthionophosphonic dichloride. Available at: [Link]

  • Cheméo. Phosphonothioic dichloride, phenyl-. Available at: [Link]

  • Miller, P. S., et al. (1983). Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. PubMed. Available at: [Link]

  • ResearchGate. Synthesis of symmetrical phosphonodithioates from phosphonic dichlorides. Available at: [Link]

  • Google Patents. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.

Sources

Reactivity profile of aryl thiophosphonoyl dichlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Aryl Thiophosphonoyl Dichlorides

Introduction: The Versatile Phosphorus(V) Hub

Aryl thiophosphonoyl dichlorides, characterized by the general structure ArP(S)Cl₂, represent a cornerstone class of organophosphorus intermediates. Their unique molecular architecture, featuring a tetrahedral phosphorus(V) center bonded to an aromatic ring, a sulfur atom, and two reactive chlorine atoms, renders them exceptionally versatile synthons. The inherent reactivity of the phosphorus-chlorine (P-Cl) bonds, coupled with the electronic influence of the aryl and thiophosphoryl (P=S) groups, establishes a rich and predictable reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of these compounds, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. Understanding the causality behind their reactions is paramount to harnessing their full synthetic potential.

I. Synthesis: Forging the Ar-P(S)Cl₂ Core

The construction of aryl thiophosphonoyl dichlorides is typically achieved through multi-step sequences that first establish the aryl-phosphorus bond, followed by the introduction of the sulfur and chlorine atoms. A common and robust strategy involves a two-step approach starting from an aryl halide.

Step 1: Formation of the Aryl-Phosphorus Bond

The initial and most critical step is the creation of the C-P bond. While methods using highly reactive Grignard or organolithium reagents with phosphorus trichloride (PCl₃) are known, they often suffer from side reactions leading to di- or tri-arylphosphine products due to the high nucleophilicity of the organometallic reagents.[1] A more controlled and selective approach utilizes organozinc reagents, which exhibit attenuated reactivity, thereby minimizing over-alkylation.[1]

Experimental Protocol: Synthesis of Aryldichlorophosphine via Organozinc Reagent

  • Preparation of Arylzinc Reagent: An aryl bromide is first subjected to lithium-halogen exchange using n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) in an inert solvent like THF.

  • Transmetallation: A solution of zinc chloride (ZnCl₂) in THF is then added to the aryllithium species. This in situ transmetallation generates the corresponding arylzinc chloride (ArZnCl), which is less reactive than its lithium counterpart.[1]

  • Phosphorylation: Phosphorus trichloride (PCl₃) is added to the arylzinc reagent. The reaction selectively forms the aryldichlorophosphine (ArPCl₂) in moderate to high yields.[1]

  • Isolation: Volatile products can be isolated via distillation, while non-volatile compounds are typically purified by recrystallization.

Step 2: Sulfurization

The resulting aryldichlorophosphine (a P(III) species) is then converted to the target P(V) thiophosphonoyl dichloride. This is most commonly achieved by direct reaction with elemental sulfur.

PCl₃ + S → PSCl₃ [2]

A similar principle applies to the sulfurization of aryldichlorophosphines:

ArPCl₂ + S → ArP(S)Cl₂

The reaction is typically performed by heating the aryldichlorophosphine with elemental sulfur, often without a solvent, followed by distillation to purify the final product.

Synthesis_Workflow cluster_steps Key Reagents Aryl_Br Aryl Bromide ArPCl2 Aryldichlorophosphine (ArPCl₂) Aryl_Br->ArPCl2 One-pot reaction nBuLi 1. n-BuLi ZnCl2 2. ZnCl₂ PCl3 3. PCl₃ Target Aryl Thiophosphonoyl Dichloride (ArP(S)Cl₂) ArPCl2->Target Sulfurization Sulfur Elemental Sulfur (S₈)

Caption: General synthetic workflow for aryl thiophosphonoyl dichlorides.

II. The Core Reactivity Profile: A Dichotomy of Electrophilicity

The reactivity of aryl thiophosphonoyl dichlorides is dominated by the electrophilic nature of the phosphorus atom. The two P-Cl bonds are excellent leaving groups, making the molecule highly susceptible to attack by a wide range of nucleophiles.

A. Nucleophilic Substitution at the Phosphorus Center

This is the most synthetically valuable reaction class for this scaffold. The phosphorus atom serves as an electrophilic center, readily undergoing substitution of its chlorine atoms.

General Reaction Scheme: ArP(S)Cl₂ + 2 Nu-H → ArP(S)(Nu)₂ + 2 HCl

Nucleophile (Nu-H)Product ClassMechanistic Insight
Water (H₂O)Aryl Thiophosphonic AcidRapid hydrolysis occurs, often violently with the parent PSCl₃.[2]
Alcohols (R-OH)Aryl Thiophosphonate EstersForms stable P-O bonds. The reaction is analogous to the conversion of alcohols to alkyl chlorides using SOCl₂.[3][4]
Amines (R₂NH)Aryl Thiophosphonamidic DerivativesHighly facile reaction. Can proceed stepwise or concertedly depending on amine structure and conditions.[5]
Thiols (R-SH)Aryl Dithiophosphonate EstersForms P-S bonds, leading to sulfur-rich phosphorus compounds.

Mechanistic Causality: Concerted vs. Stepwise Pathways

The mechanism of nucleophilic substitution at the thiophosphoryl center is a subject of detailed physical organic study and is not always straightforward. Two primary pathways are considered: a concerted, Sₙ2-like mechanism and a stepwise addition-elimination mechanism.[5]

  • Concerted Mechanism (AₙDₙ): In this pathway, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This proceeds through a single, pentacoordinate transition state. This mechanism is often favored for reactions with stronger nucleophiles.[5]

  • Stepwise Mechanism (Aₙ + Dₙ): This pathway involves the initial addition of the nucleophile to the phosphorus center to form a trigonal bipyramidal (TBP-5C) pentacoordinate intermediate.[5] This intermediate then collapses by expelling the chloride ion in a separate, subsequent step. This pathway is more likely with weaker nucleophiles or when the intermediate is stabilized by the substituents.

The choice of mechanism can be influenced by the steric and electronic properties of the aryl group, the incoming nucleophile, and the solvent. Kinetic studies, including Hammett and Brønsted correlations, are often used to elucidate the operative pathway.[5]

Caption: Mechanistic alternatives for nucleophilic substitution at the P=S center.

B. Reactivity of the Aryl Ring

The -P(S)Cl₂ group is strongly electron-withdrawing due to the electronegativity of the sulfur and chlorine atoms. Consequently, it acts as a deactivating group for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. This allows for selective functionalization of the aryl ring while preserving the reactive phosphorus center for subsequent transformations.

C. Reactions Involving the P=S Double Bond

While less common than P-Cl substitution, the thiophosphoryl group can participate in reactions. For instance, it can undergo cycloaddition reactions. The P=S bond can act as a dipolarophile in 1,3-dipolar cycloadditions, providing a route to novel heterocyclic systems containing phosphorus and sulfur.[6]

III. Applications in Drug Discovery and Materials Science

The predictable reactivity of aryl thiophosphonoyl dichlorides makes them powerful building blocks for creating molecules with tailored functions.

A. Drug Discovery and Agrochemicals

The ability to easily displace the chloride atoms with a wide variety of nucleophiles (alcohols, amines, thiols) is a key asset in medicinal chemistry. It allows for the rapid generation of diverse compound libraries for biological screening. By introducing different R-groups (from R-OH, R₂NH, etc.), chemists can systematically probe the structure-activity relationship (SAR) of a potential drug candidate.

  • Bioisosteric Replacement: The thiophosphonate moiety can serve as a bioisostere for phosphate or carboxylate groups, altering a molecule's stability, lipophilicity, and binding characteristics.

  • Pesticide Synthesis: The parent compound, thiophosphoryl chloride (PSCl₃), is a key precursor to organothiophosphate insecticides like parathion.[2] The same chemistry is applied to aryl derivatives to create a range of pesticides.

  • Isotopic Labeling: The robust nature of chemistries involving aryl chlorides allows for the late-stage introduction of isotopically labeled groups, which is a critical process in drug discovery and development pathways.[7]

B. Materials Science

The dual reactive sites (the two P-Cl bonds) enable aryl thiophosphonoyl dichlorides to act as cross-linking agents or monomers in polymerization reactions.

  • Polymer Synthesis: Reaction with diols or diamines can lead to the formation of phosphorus-containing polymers. These materials can exhibit interesting properties such as flame retardancy, thermal stability, and unique optical properties.

  • Ligand Synthesis: The phosphorus center can be modified to create novel ligands for catalysis. For example, reduction of the thiophosphoryl group and substitution of the chlorides can lead to phosphine-based ligands similar in concept to the Buchwald-type ligands used in cross-coupling reactions.[8]

IV. Conclusion: A Workhorse Reagent with Untapped Potential

Aryl thiophosphonoyl dichlorides are far more than simple chemical intermediates; they are enabling tools for molecular innovation. Their well-defined and highly tunable reactivity profile provides a reliable platform for the synthesis of a vast array of complex molecules. From the rational design of new therapeutic agents to the construction of advanced materials, the fundamental reactions of nucleophilic substitution on the phosphorus center remain a cornerstone of modern organophosphorus chemistry. A thorough understanding of the mechanistic principles governing their behavior is the key to unlocking their full potential in addressing the scientific challenges of tomorrow.

References

  • Thiophosphoryl chloride - Wikipedia. Wikipedia. [Link]

  • Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing. [Link]

  • Synthesis of Aryl-Dichlorophosphines. ChemistryViews. [Link]

  • 13.13: Reactions with Phosphorus Halides and Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds - PMC. National Center for Biotechnology Information. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. Organic Chemistry Portal. [Link]

  • New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. MDPI. [Link]

  • Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions (RSC Publishing). [Link]

  • Reaction of alcohols with thionyl chloride. YouTube. [Link]

Sources

Technical Guide: (p-Tolyl)thiophosphonoyl Dichloride in Organophosphorus Synthesis

[1][2]

Executive Summary

This compound (

12


1P-chiral phosphine ligandsLawesson-type thionation reagentsphosphonothioate agrochemicals1

Part 1: Molecular Architecture & Reactivity Profile[1][2]

Structural Characteristics

The molecule features a tetrahedral phosphorus center bonded to a sulfur atom (double bond), a p-tolyl group (P-C bond), and two chlorine atoms.

  • Formula:

    
    
    
  • Molecular Weight: 225.07 g/mol [1][2]

  • Geometry: Distorted Tetrahedral (

    
     symmetry)
    
  • Key Reactivity: The P-Cl bonds are highly electrophilic, susceptible to nucleophilic attack by alcohols, amines, and organometallics. The P=S bond is relatively stable but can be desulfurized to P(III) or converted to P=O under oxidative conditions.[1]

Comparison to Analogs
FeatureThis compound (

)
(p-Tolyl)phosphonic Dichloride (

)
P-Center Character Soft ElectrophileHard Electrophile
Hydrolytic Stability Moderate (Slow hydrolysis to acid)Low (Rapid hydrolysis)
Primary Utility Chiral Phosphine Precursor, ThionationPhosphate Mimics, Metal Extraction
Reduction Potential Facile desulfurization to Phosphine (

)
Difficult reduction to Phosphine

Part 2: Synthesis & Purification

Two primary industrial and laboratory routes exist.[1][2] The Friedel-Crafts method is preferred for scalability, while Sulfurization is used when the trivalent phosphine is already available.[1]

Method A: Friedel-Crafts Thio-Phosphorylation (Scalable)

This route utilizes thiophosphoryl chloride (

12
  • Reagents: Toluene (excess),

    
     (1.0 equiv), 
    
    
    (1.1 equiv).
  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Electrophilic aromatic substitution.[1][2] The

    
     activates 
    
    
    to generate the
    
    
    cation (or complex), which attacks the para-position of toluene.[1]
  • Workup: Quench with ice water (carefully, to decompose Al-complex but avoid hydrolysis of product). Extract with DCM.[1][2] Distill under reduced pressure.

Method B: Sulfurization of Dichlorophosphine
  • Precursor: p-Tolyldichlorophosphine (

    
    ).[1][2]
    
  • Reagent: Elemental Sulfur (

    
    ).[1][3]
    
  • Conditions: Heat neat or in toluene at 60–80°C until sulfur dissolves and exotherm subsides.

  • Yield: Near quantitative.

  • Purification: Vacuum distillation.

Part 3: Key Synthetic Applications

Synthesis of P-Chiral Phosphine Ligands

This is the most high-value application in drug discovery.[1][2] The

Workflow:

  • First Substitution: Reaction with a Grignard reagent (

    
    ) or alcohol displaces one Cl, creating a racemic intermediate 
    
    
    .[1]
  • Resolution/Chiral Induction:

    • Approach A: React with a chiral auxiliary (e.g., (-)‐menthol) to form diastereomers, separate, then displace.[1]

    • Approach B: Use chiral diamines for enantioselective substitution.[1][2]

  • Second Substitution: Displacement of the remaining leaving group (Cl or O-Auxiliary) with a second nucleophile (

    
    ).[1]
    
  • Desulfurization: The resulting chiral phosphine sulfide is reduced (e.g., with Raney Ni or HSiCl

    
    ) to yield the free P-chiral phosphine ligand  for asymmetric catalysis.[1]
    
Synthesis of Lawesson's Reagent Analogs

This compound is the direct precursor to the p-Tolyl Lawesson Analog (2,4-di(p-tolyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1][2]

  • Reaction:

    
     (dimerization).
    
  • Utility: This analog often exhibits superior solubility in organic solvents compared to the standard anisyl-Lawesson reagent, making it a preferred thionating agent for complex pharmaceutical intermediates (converting C=O to C=S).[1]

Agrochemicals: Phosphonothioates

The compound is a scaffold for "P-C" bond-containing insecticides (Phosphonothioates), which are generally more stable and lipophilic than phosphate esters.[1]

  • Reaction:

    
    .
    
  • Example Class: Analogs of Cyanofenphos (though Cyanofenphos is phenyl-based, tolyl derivatives are investigated for altered metabolic stability).[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of O,O-Diethyl (p-Tolyl)phosphonothioate

Context: Standard derivatization for pesticide synthesis or analytical characterization.[1][2]

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Charge: Dissolve this compound (10 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1][2]

  • Addition: Add a solution of Ethanol (22 mmol) and Triethylamine (22 mmol) in THF dropwise over 20 mins.

  • Reaction: Allow to warm to RT; stir for 4 hours. White precipitate (

    
    ) will form.[1]
    
  • Workup: Filter off salts. Concentrate filtrate.[1][2][4] Redissolve in

    
    , wash with 
    
    
    (aq) and Brine. Dry over
    
    
    .[1][2]
  • Yield: Expect >90% as a colorless oil.

Part 5: Visualization of Reaction Pathways

GTolueneToluene(Starting Material)Target(p-Tolyl)thiophosphonoylDichloride(p-Tol-P(S)Cl2)Toluene->TargetAlCl3, Reflux(Friedel-Crafts)PSCl3P(S)Cl3(Thiophosphoryl Chloride)PSCl3->TargetLawessonp-Tolyl Lawesson Analog(Thionation Reagent)Target->LawessonK2S or H2S(Dimerization)ChiralIntChiral Intermediatep-Tol-P(S)(R)ClTarget->ChiralInt1. RMgX2. Chiral Aux.PesticidePhosphonothioates(Agrochemicals)Target->PesticideROH / Base(Alcoholysis)LigandP-Chiral Phosphine(Catalyst Ligand)ChiralInt->Ligand1. R'Li2. Desulfurization

Caption: Divergent synthetic pathways from this compound to high-value organophosphorus targets.

Part 6: Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts with water to release HCl and H₂S (toxic gas).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture sensitive.[1][2]

  • Spill Control: Do not use water.[1][2] Absorb with dry earth, sand, or non-combustible material. Neutralize with weak alkaline solution.[1][2]

References

  • Friedel-Crafts Synthesis of Arylthiophosphonic Dichlorides

    • Methodology for the prepar
    • Source: [Organic Syntheses, Coll.[5][6] Vol. 4, p.784]([Link]) (Analogous procedure for Phenyl derivative).[1]

  • Synthesis of P-Chiral Phosphines

    • Synthesis and applications of high-performance P-chiral phosphine ligands.
    • Source: [Proc. Jpn. Acad., Ser.[1] B, 2021, 97, 520-542]([Link])

  • Lawesson's Reagent Analogs

    • Thiation with 2,4-Bis(4-methoxyphenyl)-1,3,2,4-Dithiadiphosphetane 2,4-Disulfide.[1][3][6][7]

    • Source:

  • Agrochemical Applications

    • Organophosphate pesticides: classific
    • Source:

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of P-Chiral Thiophosphonates via (p-Tolyl)thiophosphonoyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of P-Stereogenic Thiophosphonates

Organophosphorus compounds possessing a stereogenic phosphorus center are of paramount importance in medicinal chemistry, agrochemistry, and asymmetric catalysis.[1][2] Specifically, chiral thiophosphonates, where a sulfur atom replaces one of the oxygen atoms in a phosphonate, exhibit unique biological activities and serve as critical intermediates. Their applications range from antisense oligonucleotide (ASO) therapeutics, where the phosphorothioate linkage enhances nuclease resistance, to the development of novel enzyme inhibitors and pesticides.[3][4] The biological efficacy of these molecules is often dependent on the absolute configuration at the phosphorus atom, making stereocontrolled synthesis a critical objective for researchers in drug development.[5][6]

This guide provides a detailed methodology for the synthesis of enantiomerically enriched thiophosphonates using (p-Tolyl)thiophosphonoyl dichloride as a versatile starting material. The p-tolyl group provides a stable, sterically defined substituent that facilitates the separation of diastereomeric intermediates, a cornerstone of this synthetic strategy.

Mechanistic Rationale: Achieving Stereocontrol at the Phosphorus Center

The synthesis of a P-chiral center from an achiral precursor like this compound hinges on a two-step sequential nucleophilic substitution strategy. The core principle is the temporary introduction of a chiral auxiliary to create a pair of diastereomers, which can then be separated using standard chromatographic techniques.

The reaction proceeds via a nucleophilic substitution at the tetracoordinate phosphorus center.[7] This process can occur through either a concerted SN2-type mechanism, which typically results in an inversion of configuration, or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.[8][9][10] The stereochemical outcome is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.[11]

In this protocol, the first substitution involves reacting the dichloride with a chiral alcohol. This creates a mixture of two diastereomeric thiophosphonochloridates. Due to their different physical and chemical properties, these diastereomers can be separated. Subsequent substitution of the remaining chloride with a second nucleophile proceeds with a high degree of stereoselectivity (typically inversion), allowing for the isolation of a single, enantiomerically enriched thiophosphonate product.

Synthesis_Pathway General Synthetic Pathway for Chiral Thiophosphonates start (p-Tolyl)thiophosphonoyl dichloride (Achiral) step1 + Chiral Alcohol (R*-OH) - HCl start->step1 intermediate Diastereomeric Mixture of Thiophosphonochloridates (Rₚ/Sₚ) step1->intermediate separation Chromatographic Separation intermediate->separation diastereomer_A Diastereomer A (e.g., Rₚ) separation->diastereomer_A diastereomer_B Diastereomer B (e.g., Sₚ) separation->diastereomer_B step2_A + Nucleophile (Nu-H) - HCl diastereomer_A->step2_A step2_B + Nucleophile (Nu-H) - HCl diastereomer_B->step2_B product_A Enantiopure Thiophosphonate A (e.g., Sₚ) step2_A->product_A Inversion product_B Enantiopure Thiophosphonate B (e.g., Rₚ) step2_B->product_B Inversion

Caption: Stereoselective synthesis via diastereomeric intermediates.

Experimental Protocols

This section outlines a representative, two-step protocol for the synthesis of a P-chiral thiophosphonate using (1R,2S,5R)-(-)-Menthol as the chiral auxiliary.

Materials & Reagents
ReagentSupplierPurityCAS NumberNotes
This compoundSigma-Aldrich97%1015-34-5Handle under inert atmosphere (N₂ or Ar)
(1R,2S,5R)-(-)-MentholAcros Organics99+%2216-51-5Dry over molecular sieves before use
Triethylamine (TEA)Fisher Chemical>99.5%121-44-8Distill from CaH₂ before use
Anhydrous Dichloromethane (DCM)EMD Millipore>99.8%75-09-2Use from a solvent purification system
Anhydrous Diethyl EtherSigma-Aldrich≥99.7%60-29-7Use from a solvent purification system
PhenolJ.T. Baker99.5%108-95-2Use as received
Silica GelSiliCycle60 Å, 40-63 µm7631-86-9For column chromatography
n-HexaneMacron Fine ChemHPLC Grade110-54-3For chromatography
Ethyl AcetateMacron Fine ChemHPLC Grade141-78-6For chromatography
Workflow Overview

Experimental_Workflow cluster_0 Part 1: Synthesis of Diastereomeric Intermediates cluster_1 Part 2: Separation & Characterization cluster_2 Part 3: Synthesis of Final Product A1 Setup Inert Atmosphere Reactor A2 Prepare Reagent Solutions (Dichloride, Menthol, TEA) A1->A2 A3 Controlled Addition at -78°C A2->A3 A4 Reaction & Warm to RT A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Dry, Filter & Concentrate A5->A6 B1 Flash Column Chromatography A6->B1 B2 Isolate Diastereomers A & B B1->B2 B3 Characterize by ³¹P NMR & Chiral HPLC B2->B3 C1 React Isolated Diastereomer with Phenol & TEA B3->C1 C2 Reaction Monitoring by TLC/³¹P NMR C1->C2 C3 Workup & Final Purification C2->C3 C4 Characterize Final Product (NMR, MS, Optical Rotation) C3->C4

Caption: Step-by-step experimental workflow.

Protocol: Synthesis of Diastereomeric Menthyl (p-Tolyl)thiophosphonochloridates
  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve this compound (2.39 g, 10.0 mmol) in 50 mL of anhydrous DCM.

    • In a separate flask, dissolve (1R,2S,5R)-(-)-Menthol (1.56 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 20 mL of anhydrous DCM.

  • Controlled Addition: Cool the dichloride solution to -78 °C using a dry ice/acetone bath. Add the menthol/TEA solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Scientist's Note: Low temperature and slow addition are crucial for maximizing diastereoselectivity by minimizing side reactions and ensuring kinetic control.

  • Reaction: Stir the mixture at -78 °C for 2 hours. After this period, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 50 mL of cold, saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

    • Scientist's Note: The acidic and basic washes remove unreacted TEA and its hydrochloride salt, simplifying purification.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous oil. This crude product is a mixture of diastereomers.

Protocol: Separation and Synthesis of Final Product
  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10). The two diastereomers should elute as separate fractions.

    • Scientist's Note: Monitor fractions by TLC and ³¹P NMR. The phosphorus chemical shifts of the two diastereomers will be distinct.

  • Characterization of Intermediates: Collect the fractions for each pure diastereomer and remove the solvent. Characterize each by ³¹P NMR, ¹H NMR, and chiral HPLC to confirm purity and assign relative stereochemistry if possible.

CompoundExpected ³¹P NMR (CDCl₃)Typical Rf (Hex/EtOAc 95:5)
Diastereomer A (less polar)δ ≈ 85.2 ppm~0.45
Diastereomer B (more polar)δ ≈ 84.8 ppm~0.38
  • Second Substitution (Example with Phenol):

    • In a flame-dried flask under nitrogen, dissolve one of the pure diastereomeric thiophosphonochloridates (e.g., Diastereomer A, 1.0 mmol) in 10 mL of anhydrous diethyl ether.

    • Add phenol (1.05 mmol) followed by triethylamine (1.1 mmol).

    • Stir the reaction at room temperature for 18 hours, monitoring completion by TLC or ³¹P NMR (expect a shift to δ ≈ 70-75 ppm).

  • Final Workup and Purification:

    • Filter the reaction mixture to remove triethylamine hydrochloride, washing the solid with diethyl ether.

    • Combine the filtrates and wash with 1 M NaOH (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the final product by flash chromatography to yield the enantiomerically enriched O-Phenyl O-menthyl (p-tolyl)thiophosphonate.

Concluding Remarks

This methodology provides a robust and reproducible pathway for the synthesis of P-chiral thiophosphonates. The use of this compound offers a reliable scaffold, and the diastereomeric separation approach is a classic and effective strategy for achieving high enantiopurity. Researchers can adapt this protocol by substituting the chiral auxiliary (e.g., other chiral alcohols) or the final nucleophile to access a diverse library of P-stereogenic compounds for applications in drug discovery and beyond.[12][13]

References

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing.
  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. SciSpace.
  • PHOSPHORUS CHEMISTRY: Mechanisms. Dr. A.CHANDRASEKARAN'S HOMEPAGE.
  • Some Properties of the Phosph
  • Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. PMC.
  • Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphin
  • Stereospecific synthesis of P-chiral phosphonothioates.
  • Chiral Organophosphorus Pharmaceuticals: Properties and Applic
  • Applications and stereoselective syntheses of P-chirogenic phosphorus compounds. Chemical Society Reviews (RSC Publishing).
  • P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. The University of Groningen research portal.
  • Unlocking P(V)
  • Chiral Organophosphorus Pharmaceuticals: Properties and Application.
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphon
  • Design, synthesis, and evaluation of chiral thiophosphorus acids as organoc
  • Two-dimensional sequential selective comprehensive chiral×reversed-phase liquid chromatography of synthetic phosphorothioate oligonucleotide diastereomers. PubMed.

Sources

Application Notes and Protocols: Nucleophilic Substitution of (p-Tolyl)thiophosphonoyl Dichloride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thiophosphonamidates through the nucleophilic substitution of thiophosphonoyl dichlorides with amines is a cornerstone reaction in medicinal chemistry and drug discovery. These organophosphorus compounds, characterized by a phosphorus-sulfur double bond and a phosphorus-nitrogen bond, are integral to the design of a wide array of therapeutic agents. Their applications span from antiviral and anticancer prodrugs, leveraging the ProTide technology, to enzyme inhibitors and modulators of various biological pathways.[1][2][3][4] The thioamide moiety, an isostere of the amide bond, imparts unique physicochemical properties that can enhance a drug candidate's potency, membrane permeability, and pharmacokinetic profile.[5] This guide provides a comprehensive overview of the mechanistic principles and a detailed experimental protocol for the successful synthesis of (p-Tolyl)thiophosphonamidates.

Mechanistic Insights: A Stepwise Approach

The reaction of (p-Tolyl)thiophosphonoyl dichloride with amines proceeds via a nucleophilic substitution at the phosphorus center. While the precise mechanism can be influenced by the nature of the amine, the solvent, and other reaction conditions, it is generally accepted to occur through a stepwise process.[6][7]

The amine, acting as a nucleophile, attacks the electrophilic phosphorus atom of the thiophosphonoyl dichloride.[8] This initial attack leads to the formation of a pentacoordinate intermediate. Subsequently, a chloride ion is eliminated, and a proton is transferred to a base (typically an excess of the amine reactant or a scavenger base), yielding the monosubstituted thiophosphonamidic chloride. This intermediate can then undergo a second substitution with another equivalent of the amine to form the disubstituted thiophosphonamidate.

It is important to note that the reaction can be complex, with the potential for side reactions. For instance, the use of primary or secondary amines can lead to the formation of a mixture of mono- and di-substituted products, as well as quaternary ammonium salts if the reaction is not carefully controlled.[8][9][10]

Visualizing the Reaction Mechanism

Nucleophilic Substitution Mechanism reagents (p-Tolyl)P(S)Cl₂ + 2 R₂NH intermediate1 Pentacoordinate Intermediate [(p-Tolyl)P(S)Cl₂(NHR₂)] reagents->intermediate1 Nucleophilic Attack product1 Monosubstituted Intermediate (p-Tolyl)P(S)Cl(NR₂) + R₂NH₂⁺Cl⁻ intermediate1->product1 Chloride Elimination intermediate2 Second Pentacoordinate Intermediate [(p-Tolyl)P(S)Cl(NR₂)(NHR₂)] product1->intermediate2 Second Nucleophilic Attack final_product Disubstituted Product (p-Tolyl)P(S)(NR₂)₂ + R₂NH₂⁺Cl⁻ intermediate2->final_product Chloride Elimination

Caption: Generalized mechanism for the nucleophilic substitution of this compound with a secondary amine.

Experimental Protocol

This protocol details a general procedure for the synthesis of a disubstituted thiophosphonamidate from this compound and a secondary amine.

Materials and Reagents
ReagentMolar Mass ( g/mol )Stoichiometric RatioNotes
This compound225.081.0 eqHighly corrosive and moisture-sensitive. Handle under an inert atmosphere.
Secondary Amine (e.g., Diethylamine)73.144.0 eqActs as both nucleophile and acid scavenger. Use of excess amine drives the reaction to completion.
Anhydrous Dichloromethane (DCM)--Reaction solvent. Must be dry to prevent hydrolysis of the starting material.
Saturated Sodium Bicarbonate Solution--Used for aqueous work-up to neutralize any remaining acidic byproducts.
Brine--Used to wash the organic layer and aid in phase separation.
Anhydrous Sodium Sulfate--Drying agent for the organic layer.
Safety Precautions

This compound is a toxic, corrosive, and moisture-sensitive compound that causes severe skin burns and eye damage. [11][12][13][14] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][14] An emergency shower and eyewash station should be readily accessible.[14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]

Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Amine:

    • Dissolve the secondary amine (4.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add the amine solution dropwise to the stirred solution of this compound over a period of 30-60 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or other suitable analytical techniques.

  • Aqueous Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thiophosphonamidate.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification setup 1. Add this compound to a flame-dried flask under N₂. dissolve_start 2. Dissolve in anhydrous DCM. setup->dissolve_start dissolve_amine 3. Dissolve amine in anhydrous DCM. cool 4. Cool reaction flask to 0 °C. dissolve_amine->cool add_amine 5. Add amine solution dropwise. cool->add_amine warm 6. Warm to room temperature and stir. monitor 7. Monitor reaction by TLC. warm->monitor quench 8. Quench with NaHCO₃ solution. extract 9. Extract with DCM, wash, and dry. quench->extract purify 10. Purify by column chromatography. extract->purify

Caption: Step-by-step workflow for the synthesis of (p-Tolyl)thiophosphonamidates.

Conclusion

The nucleophilic substitution of this compound with amines is a versatile and powerful method for the synthesis of thiophosphonamidates. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for obtaining high yields of the desired products. The compounds synthesized through this procedure have significant potential in the development of novel therapeutics, underscoring the importance of this reaction in modern drug discovery.

References

Sources

Preparation of P-chiral phosphonothioic amides from dichlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Preparation of P-Chiral Phosphonothioic Amides from Phosphonothioic Dichlorides

Abstract

P-chiral phosphonothioic amides are a cornerstone of modern medicinal chemistry and materials science, finding critical applications as antiviral prodrugs, agrochemicals, and stereoselective ligands.[1][2] Their synthesis, however, presents a significant stereochemical challenge. This application note provides a detailed, experience-driven guide for the stereoselective synthesis of P-chiral phosphonothioic amides, starting from readily available phosphonothioic dichlorides. We will dissect a robust, chiral auxiliary-based strategy, focusing on the mechanistic principles that govern stereocontrol and providing a self-validating, step-by-step protocol for researchers in drug development and synthetic chemistry.

Introduction: The Significance of P-Chirality

The phosphorus atom in phosphonothioic amides is a stereogenic center, and its absolute configuration can dramatically influence biological activity.[1] For instance, the efficacy of many nucleotide analogue prodrugs, which are used to treat viral infections like HIV and Hepatitis B, is often dependent on a single P-stereoisomer.[1] This makes the development of reliable and scalable methods for their asymmetric synthesis a paramount objective.

The desymmetrization of symmetrical, prochiral starting materials like organophosphonothioic dichlorides (RP(S)Cl₂) is a powerful and convergent strategy to access these valuable molecules.[3][4] This guide focuses on a diastereoselective approach where a chiral auxiliary is used to control the stereochemical outcome of sequential nucleophilic substitutions at the phosphorus center.

The Core Synthetic Strategy: A Chiral Auxiliary Approach

The fundamental principle of this methodology is to convert a prochiral dichloride into a mixture of diastereomers by reacting it with a chiral, non-racemic alcohol. These diastereomers can then be separated using standard laboratory techniques. Subsequent substitution of the remaining chloride with an amine proceeds with a predictable stereochemical outcome (typically inversion), yielding an enantiomerically enriched phosphonothioic amide.

The overall workflow is designed to provide maximum stereocontrol at each critical step.

G cluster_0 Workflow: Stereoselective Synthesis A Prochiral Phosphonothioic Dichloride (RP(S)Cl₂) B Step 1: Reaction with Chiral Alcohol (R'OH*) A->B + Chiral Auxiliary C Mixture of Diastereomeric Phosphonochloridothioates B->C D Step 2: Diastereomer Separation (Chromatography or Crystallization) C->D Exploits different physical properties E Single Diastereomer (e.g., Rₚ,Sₐ) D->E F Step 3: Amination (R''NH₂) E->F Sₙ2@P Mechanism (Inversion of configuration) G Enantiomerically Pure P-Chiral Phosphonothioic Amide F->G G cluster_1 Mechanism: Sₙ2@P Amination Step Reactant P Cl R S OR* TS Transition State (Trigonal Bipyramidal) P Cl R S OR* NHR'' Reactant:p->TS:p Amine (R''NH₂) Attack Product P NHR'' R S OR* TS:p->Product:p Chloride (Cl⁻) Departure (Inversion of Stereochemistry)

Sources

Application Notes and Protocols for the Synthesis of Cyclic Thiophosphonate Esters from (p-Tolyl)thiophosphonoyl Dichloride and 1,2-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Cyclic Thiophosphonates

The reaction between (p-Tolyl)thiophosphonoyl dichloride and 1,2-diols provides a direct and efficient route to cyclic thiophosphonate esters, specifically 2-(p-tolyl)-2-thioxo-1,3,2-dioxaphospholanes and related six-membered ring systems. These organophosphorus compounds are of significant interest to researchers in drug development and materials science due to their unique chemical and biological properties. The presence of a chiral phosphorus center and the diverse functionalities that can be introduced via the diol backbone make them valuable building blocks for the synthesis of novel therapeutic agents and functional materials.

This guide offers a comprehensive overview of the reaction conditions, a detailed experimental protocol for a representative synthesis, and an in-depth discussion of the underlying mechanistic considerations. The information presented herein is intended to empower researchers to confidently and safely perform this transformation, troubleshoot potential issues, and adapt the methodology for their specific research needs.

Reaction Mechanism and Stereochemical Considerations

The formation of the cyclic thiophosphonate ester proceeds through a nucleophilic substitution pathway. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction.

The proposed mechanism involves a stepwise substitution of the two chlorine atoms of the this compound by the hydroxyl groups of the 1,2-diol. The initial reaction of one hydroxyl group with the dichloride forms a phosphorochloridothioate intermediate. Subsequent intramolecular cyclization, facilitated by the base, leads to the formation of the stable five- or six-membered ring of the desired product.

Stereochemistry: A key feature of this reaction is the creation of a stereogenic phosphorus center. The stereochemical outcome of the reaction can be influenced by the structure of the diol and the reaction conditions employed. For chiral diols, the reaction can lead to the formation of diastereomers. The understanding and control of this stereoselectivity are crucial for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Diagram of the Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products pTTPD (p-Tolyl)thiophosphonoyl dichloride Intermediate Phosphorochloridothioate Intermediate pTTPD->Intermediate + Diol Diol 1,2-Diol Base Base (e.g., Et3N) Salt [Base-H]+Cl- Product Cyclic Thiophosphonate Ester Intermediate->Product + Base - HCl

Caption: General reaction scheme for the formation of cyclic thiophosphonate esters.

Experimental Protocol: Synthesis of 2-(p-Tolyl)-2-thioxo-1,3,2-dioxaphospholane from Ethylene Glycol

This protocol provides a detailed procedure for a representative reaction using ethylene glycol. Researchers should adapt this protocol based on the specific 1,2-diol being used.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound225.082.25 g10 mmolCorrosive, moisture-sensitive. Handle under inert atmosphere.
Ethylene Glycol62.070.62 g10 mmolAnhydrous
Triethylamine (Et₃N)101.192.02 g (2.8 mL)20 mmolAnhydrous, freshly distilled
Diethyl Ether (Et₂O)74.12100 mL-Anhydrous

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Standard glassware for workup and purification

Safety Precautions:

This compound is a corrosive and moisture-sensitive compound that is harmful if swallowed or inhaled and causes severe skin and eye damage.[1][2] Always handle it in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Triethylamine is a flammable and corrosive liquid. Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

    • To the flask, add anhydrous diethyl ether (50 mL), anhydrous ethylene glycol (0.62 g, 10 mmol), and anhydrous triethylamine (2.8 mL, 20 mmol).

    • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Addition of this compound:

    • In a separate dry container, dissolve this compound (2.25 g, 10 mmol) in anhydrous diethyl ether (50 mL).

    • Transfer this solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below -5 °C. A white precipitate of triethylamine hydrochloride will form.[3]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, if available.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous diethyl ether.

    • Combine the filtrates and wash sequentially with cold dilute HCl (1 M, 2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]

Characterization of 2-(p-Tolyl)-2-thioxo-1,3,2-dioxaphospholane:

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃): δ (ppm) ~7.2-7.8 (m, 4H, aromatic protons), 4.2-4.6 (m, 4H, -OCH₂CH₂O-), 2.4 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) ~140 (aromatic C-CH₃), 132 (aromatic CH), 129 (aromatic CH), 128 (aromatic C-P), 65 (-OCH₂), 21 (-CH₃).

  • ³¹P NMR (CDCl₃): δ (ppm) ~80-90.

Workflow for Synthesis and Purification

Workflow Setup Reaction Setup (Inert Atmosphere) Cooling Cooling to -10°C Setup->Cooling Addition Dropwise Addition of This compound Cooling->Addition Reaction Stir at Room Temperature (2-3 hours) Addition->Reaction Filtration Filtration of Et3N·HCl Reaction->Filtration Workup Aqueous Workup Filtration->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Vacuum Distillation or Chromatography) Concentration->Purification Characterization Product Characterization (NMR, etc.) Purification->Characterization

Sources

Application Note: Engineering Hemilability – Synthesis and Application of Thiophosphoryl Ligands in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophosphoryl ligands (containing the P=S bond) represent a critical class of "hemilabile" ligands in transition metal catalysis. Unlike their rigid phosphine oxide (P=O) counterparts, the sulfur atom in the P=S bond serves as a soft donor, capable of forming stable yet reversible bonds with soft late transition metals like Palladium (Pd), Rhodium (Rh), and Platinum (Pt). This guide provides high-fidelity protocols for synthesizing thiophosphoryl ligands and demonstrates their utility in stabilizing active catalytic species during difficult cross-coupling transformations.

Part 1: Strategic Design & Mechanism

The utility of thiophosphoryl ligands lies in the "Jack-in-the-Box" effect . In a catalytic cycle, the sulfur atom coordinates to the metal center to stabilize the resting state (preventing aggregation to metal black). However, because the M–S bond is weaker than the M–P bond, the sulfur arm can de-coordinate to open a vacant site for substrate binding (Oxidative Addition) without the ligand fully dissociating from the metal.

Key Ligand Classes
Ligand ClassStructure TypePrimary Application
Simple Phosphine Sulfides

Stabilizing ligands for Pd nanoparticles; metal scavengers.
SPS Pincer Ligands S-P-S TridentateRobust thermal stability; used in high-temp Suzuki/Heck couplings.
Thiophosphoramides

Enantioselective catalysis (Lewis base activation).

Part 2: Synthesis Protocols

Protocol A: Direct Sulfurization of Trivalent Phosphines

The Gold Standard for converting P(III) to P(V)=S.

Principle: Elemental sulfur (


) acts as an electrophilic oxidant. The reaction is generally exothermic and quantitative.
Safety Warning: 

is flammable. Ensure inert atmosphere to prevent phosphine oxidation to P=O by air.
Materials
  • Precursor: Triphenylphosphine (

    
    ) or target P(III) ligand (1.0 equiv).
    
  • Reagent: Elemental Sulfur (

    
    ) (1.05 equiv, calculated as atomic S).
    
  • Solvent: Toluene (anhydrous) or THF.

  • Workup: Carbon Disulfide (

    
    ) or Hexanes for washing.
    
Step-by-Step Methodology
  • Charge: In a flame-dried Schlenk flask under Argon, dissolve the phosphine precursor (e.g., 10 mmol) in Toluene (20 mL).

  • Addition: Add elemental sulfur (

    
    ) powder in one portion.
    
    • Note: For highly nucleophilic alkyl phosphines, cool to 0°C before addition to manage exotherm.

  • Reaction: Stir at room temperature.

    • Monitoring: Reaction is typically complete in <30 minutes. The suspension usually clears as

      
       is consumed, then the product may precipitate.
      
  • Validation (In-Process): Aliquot 0.1 mL for

    
     NMR. Complete conversion is indicated by the disappearance of the P(III) signal (negative ppm) and appearance of a downfield P(V)=S signal (+40 to +60 ppm).
    
  • Purification:

    • Concentrate the solution to ~5 mL.

    • Add Hexanes (20 mL) to precipitate the product.

    • Filter the white solid.

    • Critical Step: If excess sulfur remains (yellow tint), wash the solid with cold

      
       (Caution: Neurotoxic/Flammable) or recrystallize from Ethanol.
      
  • Drying: Dry under high vacuum for 4 hours to remove solvent traces.

Protocol B: Modular Assembly of SPS Pincer Ligands

For constructing tridentate ligands (e.g.,


).

Principle: Double lithiation of a thioether backbone followed by quenching with a dichlorophosphine.

Materials
  • Backbone: 2-Bromothioanisole (2.0 equiv).

  • Lithiation Agent:

    
    -Butyllithium (2.5 M in hexanes, 2.1 equiv).
    
  • Phosphorus Source: Dichlorophenylphosphine (

    
    ) (1.0 equiv).
    
  • Oxidant: Elemental Sulfur (

    
    ).[1][2]
    
Step-by-Step Methodology
  • Lithiation: Dissolve 2-bromothioanisole in dry

    
     at 0°C. Add 
    
    
    
    -BuLi dropwise. Stir for 1 hour to generate the lithiated species.
  • Coupling: Cool to -78°C. Add

    
     dropwise. The solution will turn cloudy (LiCl formation).
    
  • Warming: Allow to warm to Room Temp (RT) and stir for 12 hours. This forms the P(III) intermediate (

    
    ).
    
  • Sulfurization (In-situ): Add elemental sulfur (

    
    , 1.1 equiv) directly to the reaction mixture. Stir for 2 hours.
    
  • Quench: Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    .
  • Isolation: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Visualization of Workflows

Figure 1: Synthesis Logic Flow

This diagram illustrates the decision tree for synthesizing different classes of thiophosphoryl ligands.

SynthesisWorkflow Start Target Ligand? Simple Simple R3P=S Start->Simple Pincer SPS Pincer Start->Pincer Step1 Precursor: P(III) Phosphine Simple->Step1 Step2 Precursor: Aryl Bromide Pincer->Step2 RouteA Route A: Direct Sulfurization (Reagent: S8 / Toluene) ProductA Product: Triphenylphosphine Sulfide RouteA->ProductA >95% Yield ProductB Product: Tridentate SPS Ligand RouteA->ProductB RouteB Route B: Lithiation/Coupling (Reagent: nBuLi + P-Cl) RouteB->RouteA In-situ Oxidation Step1->RouteA Step2->RouteB

Caption: Decision tree for selecting the optimal synthesis route based on ligand complexity.

Part 4: Catalytic Application (Case Study)

Pd-Catalyzed Suzuki-Miyaura Coupling with SPS Ligands

Thiophosphoryl ligands are exceptionally effective in coupling sterically hindered aryl chlorides because the hemilabile sulfur prevents Pd precipitation during the slow turnover steps.

Reaction Setup:

  • Catalyst Loading: 1 mol%

    
    , 2 mol% SPS Ligand.
    
  • Substrates: 4-Chloroanisole (1.0 equiv), Phenylboronic acid (1.5 equiv).

  • Base/Solvent:

    
     (2.0 equiv) in Toluene/Water (10:1) at 80°C.
    
Figure 2: Hemilabile Catalytic Cycle

The diagram below details the "opening and closing" of the sulfur arm during catalysis.

CatalyticCycle Resting Resting State (Pd-S coordinated) Active Active Species (S-decoordinated) Resting->Active -S (Hemilability) OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd +Ar-Cl TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet +Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Resting +S (Stabilization)

Caption: The hemilabile S-donor stabilizes the resting state but dissociates to allow substrate entry.

Part 5: Characterization & Troubleshooting

The primary tool for validation is


 NMR . The chemical shift provides immediate confirmation of the oxidation state and coordination mode.
Table 1: Diagnostic NMR Shifts (Referenced to )
Compound StateTypical Shift Range (

ppm)
Diagnostic Feature
Free Phosphine (

)
-60 to +10 ppmSharp singlet.
Phosphine Oxide (

)
+20 to +40 ppmOften overlaps with P=S; check coupling constants.
Phosphine Sulfide (

)
+40 to +65 ppm Significant downfield shift vs. free phosphine.
Pd-Complex (

)
+20 to +50 ppmCoordination shift; appearance of satellites if coupling to active nuclei.

Troubleshooting Guide:

  • Problem:

    
     contamination observed in NMR.
    
    • Cause: Incomplete sulfurization or air leak before sulfur addition.

    • Fix: Ensure

      
       is in excess (1.1 equiv) and the starting material is fully dissolved before adding sulfur.
      
  • Problem: Product is yellow/orange.

    • Cause: Excess elemental sulfur.[3]

    • Fix: Wash the solid product with cold Carbon Disulfide (

      
      ) (use extreme caution/fume hood) or perform column chromatography.
      

References

  • Synthesis of Triphenylphosphine Sulfide

    • Hercouet, A., & Le Corre, M. (1988). Synthesis of phosphine sulfides. Synthesis, 1988(2), 157-158.
  • Hemilabile Ligands in Catalysis

    • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.
  • SPS Pincer Ligands

    • Gong, J. F., et al. (2007). Synthesis and characterization of palladium(II) complexes with new SPS pincer ligands. Journal of Organometallic Chemistry, 692(25), 5474-5484.
  • 
     NMR Characterization Data: 
    
    • Gorenstein, D. G. (1984).

Sources

Application Notes & Protocols: A Guide to Grignard Reaction Protocols Involving Thiophosphonoyl Dichlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-P(S) Bond Formation

In the landscape of modern drug discovery and agrochemical development, organothiophosphonates represent a class of molecules with significant biological activity and synthetic versatility. These compounds are frequently utilized as enzyme inhibitors, metabolic probes, and precursors to more complex pharmaceuticals. The cornerstone of their synthesis often lies in the efficient formation of a carbon-phosphorus bond. Thiophosphonoyl dichlorides (R-P(S)Cl₂) serve as robust and highly reactive electrophilic precursors for this purpose.

The Grignard reaction, a Nobel Prize-winning transformation, provides one of the most powerful and direct methods for creating C-P bonds.[1][2] By reacting a thiophosphonoyl dichloride with a Grignard reagent (R'-MgX), researchers can achieve a controlled, stepwise substitution of the chloride atoms with a wide array of alkyl or aryl groups. This application note provides a detailed exploration of the underlying principles, a field-proven experimental protocol, and critical safety considerations for successfully employing Grignard reagents in the synthesis of disubstituted thiophosphinates.

Core Principles and Mechanistic Insights

The reaction between a thiophosphonoyl dichloride and a Grignard reagent is a classic example of nucleophilic substitution at a tetracoordinate phosphorus center. The phosphorus atom, bonded to the electron-withdrawing sulfur and two chlorine atoms, is highly electrophilic and thus susceptible to attack by the strongly nucleophilic carbon of the Grignard reagent.[2]

The reaction proceeds via a two-stage mechanism:

  • First Substitution: The first equivalent of the Grignard reagent attacks the phosphorus center, displacing one chloride ion to form a monosubstituted thiophosphonoyl chloride intermediate (R,R'-P(S)Cl).

  • Second Substitution: A second equivalent of the Grignard reagent attacks the intermediate, displacing the remaining chloride ion to yield the final disubstituted product, a thiophosphinate (R,R'₂-P(S)).

Controlling the stoichiometry of the Grignard reagent is crucial. Using approximately two equivalents will drive the reaction to the desired disubstituted product. The reaction is typically performed at low temperatures to manage its exothermic nature and to minimize potential side reactions.

G sub Thiophosphonoyl Dichloride (R-P(S)Cl₂) inter Intermediate: Thiophosphonoyl Monochloride (R,R'-P(S)Cl) sub->inter Nucleophilic Substitution grig1 First Equivalent Grignard Reagent (R'-MgX) grig1->inter prod Final Product: Thiophosphinate (R,R'₂-P(S)) inter->prod Nucleophilic Substitution mgcl2 MgXCl (byproduct) inter->mgcl2 grig2 Second Equivalent Grignard Reagent (R'-MgX) grig2->prod prod->mgcl2

Caption: Reaction mechanism of Grignard reagent with thiophosphonoyl dichloride.

Detailed Experimental Protocol: Synthesis of Diphenylthiophosphinate

This protocol outlines the synthesis of diphenylthiophosphinate from phenylthiophosphonoyl dichloride and phenylmagnesium bromide as a representative example.

Objective: To synthesize diphenylthiophosphinate via a Grignard reaction, achieving high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenylthiophosphonoyl dichloride≥98%Sigma-AldrichHandle as corrosive and water-reactive.
Magnesium turnings≥99.5%Sigma-AldrichActivate before use if necessary.
BromobenzeneAnhydrous, ≥99%Sigma-Aldrich
Diethyl ether (anhydrous)DriSolv® or equivalentEMD MilliporeMust be rigorously anhydrous.[3]
Toluene (anhydrous)DriSolv® or equivalentEMD Millipore
Hydrochloric acid (HCl)6 M aqueous solutionFisher ScientificFor work-up.
Saturated NH₄Cl solutionAqueousFisher ScientificAlternative for acid-sensitive products.[4]
Sodium sulfate (anhydrous)Reagent GradeFisher ScientificFor drying organic layers.
Equipment Setup
  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath and Dry Ice/acetone bath

  • Septa and needles

G cluster_0 Reaction Flask (Three-Neck) flask_content Magnesium Turnings + Anhydrous Ether + Magnetic Stir Bar condenser Reflux Condenser (w/ Water Cooling) condenser->flask_content Center Neck gas_inlet Inert Gas Inlet (N₂ or Ar) gas_inlet->condenser dropping_funnel Dropping Funnel (Bromobenzene in Ether) dropping_funnel->flask_content Side Neck stir_plate Magnetic Stir Plate + Heating/Cooling Bath

Caption: Experimental setup for Grignard reagent synthesis.

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble the oven-dried glassware as shown in the diagram. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Addition: Place magnesium turnings (2.2 eq) into the three-neck flask.

  • Initial Solvent Addition: Add a small portion of anhydrous diethyl ether, just enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (2.1 eq) in anhydrous diethyl ether. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

  • Grignard Formation: Once initiated, dilute the Grignard reagent with additional anhydrous ether and add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the reagent.

Part B: Reaction with Phenylthiophosphonoyl Dichloride

  • Dilution and Cooling: Dilute the freshly prepared phenylmagnesium bromide with anhydrous toluene and cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Prepare a solution of phenylthiophosphonoyl dichloride (1.0 eq) in anhydrous toluene. Add this solution to the cooled Grignard reagent dropwise via a syringe or dropping funnel over 30-60 minutes. Maintain the temperature below -70 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Using NH₄Cl is often preferred over strong acids to avoid potential side reactions with the product.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure diphenylthiophosphinate.

Troubleshooting and Field-Proven Insights

  • Failure to Initiate Grignard Reaction: This is often due to moisture or an oxide layer on the magnesium. Ensure all glassware is rigorously dried and use fresh, high-quality anhydrous solvent.[5] Breaking up the magnesium can expose a fresh surface.[5]

  • Low Yield: The primary cause is often the presence of water, which quenches the Grignard reagent.[1] Ensure all reagents and solvents are anhydrous. Another cause can be incomplete reaction; ensure sufficient reaction time.

  • Formation of Side Products: If the addition of the thiophosphonoyl dichloride is too fast or the temperature is not kept sufficiently low, side reactions can occur. Slow, controlled addition at -78 °C is critical for selectivity.

Hazard Communication and Safe Handling

This reaction involves highly hazardous materials and must be performed with extreme caution in a well-ventilated chemical fume hood.

  • Thiophosphoryl Chloride and its Derivatives: These compounds are corrosive and react violently with water, liberating toxic gases like hydrogen chloride and hydrogen sulfide.[6][7] They can cause severe skin burns and eye damage.[6][8][9]

  • Grignard Reagents: These are strong bases that react violently with water and protic solvents.[3] Concentrated solutions can be pyrophoric.

  • Diethyl Ether: Highly flammable and can form explosive peroxides upon storage.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).[6]

  • Safety goggles and a full-face shield.[6]

  • Flame-resistant lab coat.

  • Ensure a safety shower and eyewash station are immediately accessible.[8][9]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. Absorb small spills with an inert material like vermiculite or dry sand. Do not use water.[7] Dispose of as hazardous waste according to local regulations.[8]

Applications in Drug Development

The thiophosphinate products synthesized via this protocol are valuable intermediates in medicinal chemistry. The P=S group is often used as a bioisostere for the P=O group, offering altered lipophilicity, metabolic stability, and binding properties. These compounds can serve as:

  • Enzyme Inhibitors: Targeting kinases, proteases, and phosphatases where the thiophosphate moiety can interact with the active site.

  • Haptens: For the generation of catalytic antibodies.

  • Drug Scaffolds: The C-P(S)-C core provides a unique and stable scaffold for building more complex molecules with therapeutic potential.

References

  • Chem Service. (2015). SAFETY DATA SHEET: O,O-Diethyl phosphorochloridothioate. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • Khan, I., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of phosphorothioates using thiophosphate salts. [Link]

  • Knochel, P., et al. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. [Link]

  • Mulani, S. K., et al. (2021). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Tyler DeWitt. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. [Link]

  • ResearchGate. (2025). Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. [Link]

  • MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]

Sources

Application Notes & Protocols: A Guide to the Friedel-Crafts Synthesis of (p-Tolyl)thiophosphonoyl Dichloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylthiophosphonoyl Dichlorides

Organophosphorus compounds containing a phosphorus-sulfur bond are pivotal structural motifs in medicinal chemistry and materials science. Among these, (p-Tolyl)thiophosphonoyl dichloride and its derivatives serve as critical intermediates for the synthesis of a wide array of bioactive molecules. The presence of the thiol (-SH) functional group, or precursors to it, can confer unique biochemical properties to a drug molecule, including antioxidant activity, metal chelation, and the ability to act as hydrogen sulfide (H₂S) donors.[1] Recent studies have highlighted the potential of phenylthiophosphoryl dichloride derivatives as potent anti-tumor and anti-inflammatory agents, underscoring the therapeutic relevance of this chemical class.[2]

This guide provides an in-depth exploration of the Friedel-Crafts synthesis of this compound, a robust and widely used method for creating a direct carbon-phosphorus bond on an aromatic ring. We will delve into the reaction mechanism, provide practical application notes based on established expertise, and offer a detailed, step-by-step protocol for its successful execution in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthesis for the creation of novel chemical entities.

The Underlying Chemistry: Mechanism of the Friedel-Crafts Reaction

The synthesis of this compound from toluene and thiophosphoryl chloride (PSCl₃) is a classic example of a Friedel-Crafts reaction, proceeding via electrophilic aromatic substitution.[3][4] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile that can overcome the aromatic stability of the toluene ring.

The mechanism can be dissected into three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst coordinates to one of the chlorine atoms on the thiophosphoryl chloride molecule. This polarization weakens the P-Cl bond, creating a highly electrophilic thiophosphoryl cation or a highly polarized complex.

  • Electrophilic Attack: The electron-rich toluene ring, activated by the electron-donating methyl group, acts as a nucleophile. It attacks the electrophilic phosphorus center, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new P(S)Cl₂ group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product and hydrogen chloride (HCl) as a byproduct.

Reaction Mechanism Diagram

Friedel_Crafts_Thiophosphonylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation PSCl3 PSCl₃ Complex [Cl₂P(S)---Cl---AlCl₃]ᵟ⁺ PSCl3->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Toluene Toluene Complex->Toluene Reaction with Aromatic Ring SigmaComplex σ-Complex (Arenium Ion) Toluene->SigmaComplex Nucleophilic Attack Product (p-Tolyl)thiophosphonoyl dichloride SigmaComplex->Product Proton Abstraction Product->AlCl3 Catalyst Regeneration HCl HCl Product->HCl AlCl4 AlCl₄⁻ AlCl4->Product

Caption: The reaction mechanism for the Friedel-Crafts synthesis of this compound.

Application Notes: From Theory to Practice

Synthesizing technical accuracy with field-proven insights is critical for reproducible success. The following notes explain the causality behind key experimental choices.

Catalyst Selection and Stoichiometry
  • Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity.[5] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but may require more forcing conditions or result in lower yields.[6]

  • Why Stoichiometric Amounts? Unlike some catalytic reactions, Friedel-Crafts acylations and related reactions often require a stoichiometric amount (or even a slight excess) of the Lewis acid.[3][7] This is because the product, this compound, is itself a Lewis base. It can form a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reaction cycles. This complex is typically broken during the aqueous workup.

Solvent and Temperature Control
  • Solvent Choice: The ideal solvent must be inert to the highly reactive species present and capable of dissolving the reactants. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are frequently employed.[5] For less reactive substrates, the aromatic compound itself (in this case, toluene) can sometimes be used as both reactant and solvent, provided it is in sufficient excess.

  • Temperature Management: The reaction is typically exothermic. Initial mixing of the Lewis acid and thiophosphoryl chloride should be done at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.[8] After the addition of toluene, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion. The precise temperature profile can influence the isomer distribution.

Substrate Scope and Regioselectivity
  • Activating Groups: The methyl group on toluene is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This makes toluene more reactive than benzene.[9]

  • Directing Effects: The methyl group is an ortho, para-director. Therefore, the incoming electrophile will preferentially add to the positions ortho (2,6) or para (4) to the methyl group. Due to steric hindrance from the bulky thiophosphonoyl dichloride group, the para-substituted product, this compound, is generally the major product.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.

  • Thiophosphoryl Chloride (PSCl₃): Toxic, corrosive, and moisture-sensitive. Handle in a fume hood.

  • Toluene: Flammable and toxic.

  • Hydrogen Chloride (HCl) Gas: The reaction evolves HCl gas, which is corrosive and toxic. The apparatus must be equipped with a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution).[8]

Materials and Reagents
Reagent/MaterialQuantityMolar Eq.Notes
Anhydrous Aluminum Chloride (AlCl₃)14.7 g (0.11 mol)1.1Must be a fine, anhydrous powder.
Thiophosphoryl Chloride (PSCl₃)16.9 g (0.10 mol)1.0Freshly distilled if necessary.
Anhydrous Toluene10.1 g (0.11 mol)1.1Dried over sodium or molecular sieves.
Anhydrous Dichloromethane (CH₂Cl₂)100 mL-As solvent.
Crushed Ice~200 g-For workup.
Concentrated HCl~20 mL-For workup.
Saturated Sodium Bicarbonate SolutionAs needed-For neutralization and gas trapping.
Anhydrous Magnesium Sulfate (MgSO₄)As needed-For drying the organic layer.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to an HCl trap. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (50 mL). Cool the flask to 0-5 °C in an ice-water bath.

  • Electrophile Formation: Add thiophosphoryl chloride (16.9 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.[5] A yellow-orange complex should form.

  • Aromatic Addition: Prepare a solution of anhydrous toluene (10.1 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if a suitable method is available.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (~20 mL).[5] This step is highly exothermic and will release HCl gas. Perform this in an efficient fume hood.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic (dichloromethane) layer.

  • Extraction: Extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is typically an oily liquid. Purify by vacuum distillation to obtain the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Dry Apparatus under N₂ Atmosphere suspend_alcl3 Suspend AlCl₃ in CH₂Cl₂ Cool to 0-5 °C start->suspend_alcl3 add_pscl3 Dropwise Addition of PSCl₃ (Maintain T < 10 °C) suspend_alcl3->add_pscl3 add_toluene Dropwise Addition of Toluene Solution add_pscl3->add_toluene react Stir at Room Temperature (2-4 hours) add_toluene->react quench Quench: Pour into Ice/Conc. HCl react->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with CH₂Cl₂ separate->extract wash Wash Combined Organics (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ Filter wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end_product Final Product: (p-Tolyl)thiophosphonoyl dichloride purify->end_product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Sathee Jee. Friedel Crafts Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC - NIH. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. Green Chemistry (RSC Publishing). [Link]

  • Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. PMC. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

  • Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. ResearchGate. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation. Organic Chemistry Portal. [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Publishing. [Link]

  • Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). ResearchGate. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impactfactor. [Link]

  • Medicinal Thiols: Current Status and New Perspectives. PubMed. [Link]

Sources

One-Pot Synthesis of Asymmetric Thiophosphonates from Acid Chlorides: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the one-pot synthesis of asymmetric thiophosphonates, valuable intermediates in drug discovery and development, starting from readily available acid chlorides. This methodology circumvents the need for isolating reactive intermediates, thereby improving reaction efficiency and atom economy. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering insights into the reaction mechanism, key experimental parameters, and strategies for achieving asymmetry.

Introduction: The Significance of Asymmetric Thiophosphonates

Thiophosphonates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to carbon, oxygen, and sulfur. The presence of a stereogenic phosphorus center in asymmetric thiophosphonates imparts unique three-dimensional structures that can lead to specific and potent interactions with biological targets. This has made them invaluable scaffolds in medicinal chemistry, with applications as enzyme inhibitors, haptens for catalytic antibodies, and components of oligonucleotide therapeutics.[1]

Traditional multi-step syntheses of these chiral molecules often suffer from low overall yields and require tedious purification of intermediates. The development of one-pot procedures, where sequential reactions are carried out in a single reaction vessel, represents a significant advancement in synthetic efficiency. This guide details a robust one-pot method for the synthesis of asymmetric O,S-dialkyl phosphonothioates starting from acid chlorides.

The Synthetic Strategy: A One-Pot Cascade

The core of this one-pot synthesis lies in a carefully orchestrated sequence of reactions that transform an acid chloride into the target thiophosphonate without the isolation of intermediates. The overall transformation can be conceptually broken down into two key steps occurring in a single pot:

  • Acylphosphonate Formation: The reaction is initiated by the nucleophilic attack of a phosphite on the electrophilic carbonyl carbon of the acid chloride. This forms a highly reactive acylphosphonate intermediate.

  • Sulfurization: A sulfur transfer reagent is then introduced to the reaction mixture, which selectively converts the phosphonate intermediate into the corresponding thiophosphonate.

To achieve asymmetry, a chiral auxiliary is typically employed on the phosphite reagent, directing the stereochemical outcome of the reaction.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Formation of the Acylphosphonate Intermediate

The initial step is a Perkow-type reaction. The trialkyl phosphite, a soft nucleophile, attacks the hard carbonyl carbon of the acid chloride. This is followed by a rearrangement, leading to the formation of the acylphosphonate. The choice of phosphite is critical; for asymmetric synthesis, a phosphite bearing a chiral auxiliary, such as a derivative of a chiral diol or amino alcohol, is used.[2]

Stereoselective Sulfurization

The introduction of a sulfurizing agent, such as Lawesson's reagent or elemental sulfur, facilitates the conversion of the P=O bond to a P=S bond.[3] The stereoselectivity of this step is highly dependent on the nature of the chiral auxiliary and the reaction conditions. The bulky chiral auxiliary creates a sterically hindered environment around the phosphorus center, favoring the approach of the sulfurizing agent from one face, thus leading to a preponderance of one diastereomer.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure that can be adapted for various substrates. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary for specific acid chlorides and chiral phosphites.

Materials:

  • Acid Chloride (1.0 eq)

  • Chiral Phosphite (e.g., derived from a chiral diol) (1.1 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, THF)

  • Tertiary amine base (e.g., Triethylamine) (1.2 eq)

  • Sulfurizing Agent (e.g., Lawesson's Reagent, Elemental Sulfur) (1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Workflow Diagram:

Sources

Troubleshooting & Optimization

Handling moisture sensitivity of (p-Tolyl)thiophosphonoyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the dedicated support center for (p-Tolyl)thiophosphonoyl dichloride. This molecule is a powerful intermediate in organophosphorus chemistry, but its utility is matched by its sensitivity, particularly to moisture. This guide is structured as a series of troubleshooting questions and answers to address the common—and uncommon—challenges you may face. Our goal is to move beyond simple instructions and explain the chemical principles behind each recommendation, empowering you to conduct your experiments with confidence and scientific rigor.

Part 1: Frequently Asked Questions - The Basics

Q1: What is this compound, and why is it so sensitive to moisture?

This compound, also known as p-toluenethiophosphoryl dichloride, is an organophosphorus compound with the formula CH₃C₆H₄P(S)Cl₂. Its high reactivity stems from the phosphorus(V) center, which is highly electrophilic. The phosphorus atom is bonded to two electronegative chlorine atoms and a sulfur atom, all of which withdraw electron density.

This electron deficiency makes the phosphorus atom an excellent target for nucleophiles, with water being a very common one. When exposed to moisture, the compound readily undergoes hydrolysis.[1][2] The lone pair of electrons on the oxygen atom in water attacks the phosphorus center, leading to a rapid reaction that ultimately replaces the chlorine atoms with hydroxyl (-OH) groups, releasing corrosive hydrogen chloride (HCl) gas in the process.[2][3] This degradation not only consumes your reagent but also introduces acidic impurities that can disrupt subsequent chemical transformations.

Q2: I've received a new bottle. What are the immediate signs of decomposition I should look for?

A pure, fresh bottle of this compound should contain a colorless to light yellow liquid. Key signs of moisture contamination and decomposition include:

  • Fuming: The reagent will fume upon contact with air as it reacts with atmospheric moisture to produce HCl gas.[1] This is a characteristic property and not necessarily a sign of bulk degradation within the sealed bottle.

  • Pressure Buildup: Significant pressure inside the bottle upon opening can indicate decomposition, as HCl is a gas.

  • Cloudiness or Precipitation: The formation of a white or off-white solid (p-tolylthiophosphonic acid or its anhydride) is a clear indicator of hydrolysis. The liquid may appear cloudy or contain visible solid particles.

  • Pungent, Acidic Odor: While the compound itself has a pungent odor, an overwhelmingly sharp, acidic smell of HCl suggests significant hydrolysis has occurred.[1]

If you observe significant precipitation or pressure buildup, the reagent's quality may be compromised for sensitive applications.

Part 2: Troubleshooting Guide - Storage & Handling

Q3: What are the ideal long-term storage conditions for this reagent?

To ensure the longevity and purity of this compound, proper storage is critical. The primary goal is to rigorously exclude atmospheric moisture.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).Prevents contact with atmospheric moisture and oxygen, the primary drivers of decomposition.[4]
Temperature Cool, dark place, recommended <15°C.Lower temperatures slow the rate of any potential decomposition reactions.
Container Original manufacturer's bottle (e.g., Sure/Seal™) until first use. Keep tightly closed.[5]These bottles are designed with septa that allow for reagent removal via syringe while maintaining an inert atmosphere.[5]
Location Store in a dedicated, well-ventilated cabinet for corrosive and water-reactive materials.[6][7]Segregates it from incompatible materials (like alcohols and amines) and ensures proper containment in case of a leak.[6]
Q4: My lab doesn't have a glovebox. How can I safely handle this reagent using a Schlenk line?

Working without a glovebox requires meticulous use of inert atmosphere techniques, commonly known as Schlenk line techniques.[4] These methods use a dual-manifold vacuum and inert gas line to create an oxygen- and moisture-free environment within standard laboratory glassware.[4][8]

Below is a workflow for safely handling the reagent.

G cluster_prep Glassware Preparation cluster_purge Atmosphere Purging cluster_transfer Reagent Transfer A Oven-dry all glassware (>140°C, >4 hours) B Assemble glassware hot (e.g., flask, septum, stir bar) A->B C Connect to Schlenk line B->C D Evacuate under vacuum C->D E Refill with Argon/Nitrogen D->E F Repeat cycle 3-5 times E->F G Equilibrate reagent bottle to room temperature F->G H Transfer via dry syringe under positive inert gas pressure G->H I Add dropwise to reaction flask H->I G cluster_reaction Hydrolysis Mechanism A (p-Tolyl)thiophosphonoyl dichloride D (p-Tolyl)thiophosphonic acid (Final Product) A->D + 2 H₂O B H₂O (Water) C Intermediate E 2 HCl D->E (byproduct)

Caption: Reaction of this compound with water.

References

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University. [Link]

  • Safety Data Sheet for Diethylthiophosphoryl chloride. Chem Service. [Link]

  • Thiophosphoryl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. Cole-Parmer. [Link]

  • Quenching Reactive Substances. KGROUP, University of Washington. [Link]

  • Quenching Phosphorus Oxychloride. Chemical Space Blog. [Link]

  • (p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS. Revista de Chimie. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Phosphorus Halides. Allen Institute. [Link]

Sources

Technical Support Center: Safe Quenching of Thiophosphonoyl Dichlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides generalized guidance for trained laboratory personnel. All procedures involving highly reactive and toxic chemicals like thiophosphonoyl dichlorides must be preceded by a thorough, site-specific hazard assessment and risk mitigation plan. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for the specific reagent before commencing work.

Safety Bulletin: The Critical Hazard of Uncontrolled Hydrolysis

Thiophosphonoyl dichlorides (R-P(S)Cl₂) and their parent compound, thiophosphoryl chloride (PSCl₃), are acutely toxic, corrosive, and moisture-sensitive reagents.[1] Their primary hazard lies in their extremely violent and exothermic reaction with water and other protic solvents. This hydrolysis is notoriously deceptive; it can be sluggish at low temperatures, leading to an accumulation of unreacted material, followed by a sudden, uncontrollable, and explosive reaction as the mixture warms.

The reaction generates highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen sulfide (H₂S), which can cause severe respiratory damage, pulmonary edema, and even death.[1][2][3] This guide provides a framework for mitigating these risks through controlled, stepwise quenching protocols.

Section 1: Understanding the Hazard - The Chemistry of Violent Hydrolysis

The violent reactivity of thiophosphonoyl dichlorides stems from the high electrophilicity of the phosphorus atom and the good leaving group ability of the chloride ions. Water acts as a nucleophile, attacking the phosphorus center in a rapid, sequential displacement of the P-Cl bonds.

The overall hydrolysis reaction can be summarized as follows:

R-P(S)Cl₂ + 3 H₂O → R-P(S)(OH)₂ + 2 HCl + H₂S (potential byproduct)

The reaction releases a significant amount of energy as heat, which can boil the solvent and the generated HCl gas, leading to a rapid increase in pressure and potential for vessel rupture. The formation of toxic hydrogen sulfide gas adds another layer of acute inhalation hazard.[1][2]

Hydrolysis cluster_reactants Reactants cluster_conditions Condition cluster_products Hazardous Products PSCl2R R-P(S)Cl₂ (Thiophosphonoyl Dichloride) ViolentRxn Violent, Exothermic Hydrolysis PSCl2R->ViolentRxn H2O H₂O (Water) H2O->ViolentRxn Acid R-P(S)(OH)₂ (Thiophosphonic Acid) ViolentRxn->Acid HCl HCl (Hydrogen Chloride Gas) ViolentRxn->HCl H2S H₂S (Hydrogen Sulfide Gas) ViolentRxn->H2S

Caption: The violent hydrolysis of thiophosphonoyl dichlorides with water.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is quenching thiophosphonoyl dichlorides with water directly so dangerous? A: Adding water directly causes a rapid, highly exothermic reaction that can boil the mixture and release a large volume of toxic HCl and H₂S gas.[1][2] More dangerously, if the mixture is cold, the reaction may be delayed, allowing the reagents to mix before reacting all at once upon warming, leading to a violent eruption of the vessel's contents.[4]

Q2: What are the primary hazards I should be aware of? A: The primary hazards are:

  • Acute Toxicity: Fatal if inhaled. Vapors can cause severe respiratory tract damage and delayed-onset pulmonary edema, which can be fatal.[1]

  • Corrosivity: Causes severe skin burns and eye damage on contact.[5]

  • Violent Reactivity: Reacts violently with water, alcohols, and bases.[6][2]

  • Toxic Byproducts: Generates corrosive hydrogen chloride and highly toxic hydrogen sulfide gas during hydrolysis.[1][2]

Q3: What Personal Protective Equipment (PPE) is mandatory for this procedure? A: At a minimum, the following PPE is required:

  • A properly functioning chemical fume hood is essential.[7][8]

  • Full-face shield and chemical splash goggles.

  • Flame-resistant lab coat.

  • Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check the manufacturer's glove compatibility chart.

  • Ensure a safety shower and eyewash station are immediately accessible.[8]

Q4: What are the signs of a runaway reaction, and what should I do? A: Signs include a rapid temperature increase, vigorous and uncontrolled gas evolution (fuming), and rapid boiling of the solvent. If this occurs, and if it is safe to do so, immediately stop adding the quenching agent and apply external cooling (if not already present). Alert others in the lab and be prepared to evacuate. Do not attempt to cap or seal the vessel.

Q5: What is the first aid procedure for accidental exposure? A:

  • Inhalation: Immediately move the victim to fresh air. Call for emergency medical help. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[8] Medical observation is critical as pulmonary edema symptoms may be delayed.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

Section 3: Standard Operating Procedure (SOP) for Controlled Quenching

This procedure is designed for quenching residual amounts of thiophosphonoyl dichlorides from a reaction vessel. It relies on the principles of dilution, temperature control, and stepwise addition of reagents with increasing reactivity.

Pre-Quenching Checklist
  • Fume Hood: Verify the fume hood is operational and free of clutter.

  • Inert Atmosphere: Set up a reaction flask with an inert gas (Nitrogen or Argon) inlet and an outlet connected to a bubbler. For larger quantities, the outlet should be scrubbed through a bleach or caustic trap to neutralize HCl and H₂S.

  • Cooling: Prepare a cooling bath (ice/water or dry ice/acetone) large enough to accommodate the reaction flask.

  • Reagents: Have all necessary reagents measured and ready: an inert solvent, a primary quenching alcohol (isopropanol), a secondary quenching agent (ethanol or methanol), and a neutralizing base.

  • PPE: Don all required personal protective equipment.

  • Emergency: Ensure the fume hood sash is kept at the lowest possible height and that a clear path of egress is available.

Step-by-Step Quenching and Neutralization Workflow

QuenchingWorkflow Start Start: Residual R-P(S)Cl₂ in Flask Dilute 1. Dilute with Inert Solvent (e.g., Toluene) Start->Dilute Cool 2. Cool to 0 °C (Ice Bath) Dilute->Cool Add_iPrOH 3. SLOWLY Add Isopropanol Monitor Temperature Cool->Add_iPrOH Add_EtOH 4. SLOWLY Add Ethanol (If reaction subsides) Add_iPrOH->Add_EtOH Add_H2O 5. SLOWLY Add Water (After alcohols show no reaction) Add_EtOH->Add_H2O Warm 6. Warm to Room Temperature Stir for several hours Add_H2O->Warm Neutralize 7. Cool to 0 °C & Neutralize (Add Saturated NaHCO₃ or dilute NaOH) Warm->Neutralize Check_pH 8. Check pH (Target pH 7-8) Neutralize->Check_pH Check_pH->Neutralize pH is acidic Dispose 9. Transfer to Aqueous Waste Container Check_pH->Dispose pH is neutral

Caption: A stepwise workflow for the safe quenching and neutralization of thiophosphonoyl dichlorides.

Detailed Protocol:

  • Dilution: Under an inert atmosphere, add a dry, high-boiling, non-reactive solvent (e.g., toluene, hexane) to the flask containing the residual thiophosphonoyl dichloride.[7][10] The goal is to create a dilute, stirrable solution. This solvent acts as a heat sink.

  • Cooling: Place the flask in a cooling bath and cool the solution to 0 °C with efficient stirring.

  • Primary Quench: Slowly, via a dropping funnel or syringe pump, add a less reactive alcohol like isopropanol.[7][10] Monitor the reaction closely for any temperature increase or gas evolution. Maintain the internal temperature below 10 °C. If the reaction becomes too vigorous, stop the addition immediately.

  • Secondary Quench: Once the addition of isopropanol causes no further exotherm or gas evolution, you can switch to a more reactive alcohol like ethanol, adding it with the same caution.

  • Final Quench: After the reaction with alcohol has completely ceased, slowly add water. Be prepared for a potential secondary exotherm as any remaining P-Cl bonds or intermediates are hydrolyzed.

  • Equilibration: Once the water addition is complete and no reaction is observed, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least one hour (or longer, depending on scale) to ensure the reaction is complete.

  • Neutralization: Cool the mixture back to 0 °C. Slowly add a basic solution, such as saturated sodium bicarbonate or dilute (1-2 M) sodium hydroxide, to neutralize the generated HCl and thiophosphonic acid.[7][11][12] Be cautious, as neutralization is also an exothermic process and will generate CO₂ gas if bicarbonate is used.

  • Final Check: Check the pH of the aqueous layer to ensure it is neutral (pH 7-8).

  • Disposal: The neutralized, biphasic mixture can now be transferred to the appropriate hazardous waste container.

Section 4: Troubleshooting Guide

Problem Probable Cause Solution & Rationale
Reaction is proceeding too quickly (fuming, rapid temperature rise). Addition rate of quenching agent is too fast, or cooling is insufficient.IMMEDIATELY STOP ADDITION. Ensure the cooling bath is effective and stirring is vigorous. If necessary, add more cold, inert solvent to further dilute the mixture and absorb heat. This prevents a thermal runaway.
No reaction is observed, even after adding the initial quenching agent. The reaction is inhibited by the low temperature. This is a HIGHLY DANGEROUS situation.DO NOT ADD MORE QUENCHING AGENT. This indicates an accumulation of unreacted reagents.[4] Allow the mixture to stir at 0 °C for 15-20 minutes. If still no reaction, allow the bath to warm very slowly (e.g., by 5 °C). Be prepared for a sudden, vigorous, delayed reaction. DO NOT LEAVE UNATTENDED.
A strong smell of rotten eggs (H₂S) is detected. Hydrogen sulfide gas is being produced and is escaping the apparatus.Your ventilation is inadequate. The reaction should be stopped if it can be done safely. Re-evaluate your fume hood's performance and ensure your inert gas outlet is being properly scrubbed through a bleach trap. H₂S is extremely toxic.
A solid precipitate forms during neutralization. The sodium or potassium salt of the neutralized thiophosphonic acid has precipitated.This is generally not a hazard. Continue stirring. If it becomes too thick to stir, you may need to add more water to dissolve the salt before final disposal.

Section 5: Data and Reagent Reference

Role Reagent Rationale / Key Considerations
Dilution Solvent Toluene, Heptane, HexaneInert, high-boiling point to act as a thermal sink. Must be dry.[7][10]
Primary Quenching Agent Isopropanol, tert-ButanolLess reactive alcohol that provides a more controlled initial quench.[10][13]
Secondary Quenching Agent Ethanol, MethanolMore reactive alcohols used after the initial vigorous reaction has subsided.
Final Quenching Agent WaterThe most reactive quenching agent, used only after the substance has been passivated with alcohols.[7][10]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)A weak base that offers a controlled neutralization. Generates CO₂ gas, requiring careful addition.[12]
Neutralizing Agent Sodium Hydroxide (NaOH)A strong base for efficient neutralization. Must be used in dilute form (1-2 M) and added slowly with cooling to control the exotherm.

References

  • Thiophosphoryl chloride. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • ICSC 0581 - THIOPHOSPHORYL CHLORIDE. (1998, March). Inchem.org. Retrieved February 12, 2026, from [Link]

  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved February 12, 2026, from [Link]

  • Quenching Phosphorus Oxychloride. (2011, November 21). Chemical Space - WordPress.com. Retrieved February 12, 2026, from [Link]

  • Accident Report Detail | Occupational Safety and Health Administration. (n.d.). osha.gov. Retrieved February 12, 2026, from [Link]

  • Best Ways to Neutralize the Phosphoric Acid. (n.d.). Shanghai Chemex. Retrieved February 12, 2026, from [Link]

  • How to neutralize phosphoric acid. (2017, July 10). Quora. Retrieved February 12, 2026, from [Link]

  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved February 12, 2026, from [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved February 12, 2026, from [Link]

  • Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. (n.d.). Cole-Parmer. Retrieved February 12, 2026, from [Link]

  • Quenching guide. (2022). Reddit. Retrieved February 12, 2026, from [Link]

Sources

Preventing side reactions in thiophosphonoyl chloride esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiophosphonate esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of thiophosphonoyl chlorides. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, thereby improving the yield and purity of your target compounds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the esterification of thiophosphonoyl chlorides. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical solutions.

Q1: Why is the yield of my desired O-alkyl alkylphosphonothioate unexpectedly low?

Low yields can be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits are often hydrolysis of the starting material and the formation of pyrophosphonothioates.

Detailed Analysis and Solutions:

  • Hydrolysis of the Thiophosphonoyl Chloride: Your starting material, an alkyl- or arylphosphonothioic dichloride, is highly susceptible to hydrolysis. Even trace amounts of water in your solvent, alcohol, or glassware can lead to the formation of the corresponding phosphonothioic acid, which will not participate in the desired esterification reaction.

    • Preventative Measures:

      • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. The alcohol reactant should also be anhydrous.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Formation of Pyrophosphonothioates: A common and often overlooked side reaction is the formation of a pyrophosphonothioate. This occurs when a molecule of the partially esterified intermediate (O-alkyl alkylphosphonothioic chloride) reacts with another molecule of the same intermediate or with the starting phosphonothioic acid. This dimerization leads to a significant loss of your desired product.

    • Mitigation Strategies:

      • Controlled Addition of Alcohol: Instead of adding the alcohol all at once, a slow, dropwise addition to the solution of the thiophosphonoyl chloride and base can help to minimize the concentration of the reactive intermediate at any given time, thus disfavoring the dimerization reaction.

      • Optimal Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and reduce the likelihood of side reactions.

  • Suboptimal Stoichiometry: An incorrect ratio of alcohol to the thiophosphonoyl chloride can also lead to low yields. An excess of the dichloride may favor byproduct formation, while an excess of the alcohol might not be cost-effective and could complicate purification.

    • Recommendations:

      • Typically, a slight excess of the alcohol (e.g., 1.1 to 1.2 equivalents per chloride to be substituted) is used to drive the reaction to completion.

Q2: I'm observing a significant amount of a high-molecular-weight impurity in my crude product. What is it and how can I prevent its formation?

This high-molecular-weight impurity is very likely a pyrophosphonothioate. As mentioned previously, this is a common byproduct in reactions involving phosphonothioic dichlorides.

Mechanism of Pyrophosphonothioate Formation:

The formation of the pyrophosphonothioate can proceed through a couple of pathways:

  • Self-condensation of the monoester intermediate: Two molecules of the O-alkyl alkylphosphonothioic chloride intermediate can react with each other in the presence of a base.

  • Reaction with hydrolyzed starting material: If some of the starting alkylphosphonothioic dichloride has hydrolyzed to the corresponding phosphonothioic acid, this can react with the O-alkyl alkylphosphonothioic chloride intermediate.

Pyrophosphonothioate_Formation cluster_main Main Reaction Pathway cluster_side Pyrophosphonothioate Formation Start R-P(S)Cl₂ Intermediate R-P(S)(OR')Cl Start->Intermediate + R'OH, Base Product R-P(S)(OR')₂ Intermediate->Product + R'OH, Base Side_Intermediate1 R-P(S)(OR')Cl Pyro R-P(S)(OR')-O-P(S)(OR')-R (Pyrophosphonothioate) Side_Intermediate1->Pyro + Base Side_Intermediate2 R-P(S)(OR')Cl Side_Intermediate2->Pyro caption Formation of Pyrophosphonothioate Byproduct Base_Role PCl R-P(S)Cl₂ Intermediate R-P(S)(OR')Cl + HCl PCl->Intermediate + R'OH Alcohol R'OH Salt [HNR₃]⁺Cl⁻ Intermediate->Salt + NR₃ Base NR₃ caption Role of Tertiary Amine as an HCl Scavenger

Caption: The tertiary amine base neutralizes the HCl generated during the esterification.

Q2: My starting thiophosphonoyl chloride is old or appears discolored. Can I still use it?

It is highly recommended to use freshly distilled or purified thiophosphonoyl chloride. These compounds are sensitive to moisture and can hydrolyze over time, leading to the formation of phosphonothioic acids and other impurities. Discoloration is often a sign of degradation.

Purification Protocol for Thiophosphonoyl Chlorides:

If you suspect your starting material is impure, you can purify it by vacuum distillation.

Experimental Protocol: Vacuum Distillation of a Liquid Thiophosphonoyl Chloride

  • Setup: Assemble a clean, dry distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed with appropriate grease.

  • Drying Tube: Place a drying tube filled with a suitable desiccant (e.g., calcium chloride) on the vacuum adapter to protect the distillate from atmospheric moisture.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the correct boiling point and pressure for your specific thiophosphonoyl chloride.

  • Storage: Store the freshly distilled thiophosphonoyl chloride under an inert atmosphere and in a sealed container, preferably in a desiccator.

Parameter Recommendation
Apparatus Dry, vacuum-tight distillation setup
Heating Gentle heating with a heating mantle
Collection Collect the fraction at the expected boiling point/pressure
Storage Under inert atmosphere, sealed container
Q3: What are the best methods for purifying the final O-alkyl alkylphosphonothioate product?

The choice of purification method will depend on the physical properties of your product (e.g., boiling point, polarity) and the nature of the impurities.

  • Filtration: The first step is often to filter the reaction mixture to remove the precipitated ammonium or pyridinium salt.

  • Aqueous Workup: The crude product can be washed with dilute acid (to remove any remaining tertiary amine), followed by a wash with saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Column Chromatography: For non-volatile products, silica gel column chromatography is a very effective method for separating the desired ester from unreacted starting materials and byproducts like pyrophosphonothioates. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Vacuum Distillation: For volatile liquid products, vacuum distillation can be an excellent method for obtaining a high-purity product.

General Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture Filtration Filtration (Remove amine salt) Start->Filtration Workup Aqueous Workup (Acid/Base Washes) Filtration->Workup Drying Drying (Anhydrous MgSO₄/Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Final Purification Concentration->Purification Chromatography Column Chromatography Purification->Chromatography Distillation Vacuum Distillation Purification->Distillation Final_Product Pure O-Alkyl Alkylphosphonothioate Chromatography->Final_Product Distillation->Final_Product caption General Purification Workflow

Caption: A typical workflow for the purification of O-alkyl alkylphosphonothioates.

References

  • Bio-Works. (n.d.). Optimization of AIEX purification parameters for phosphorothioate oligonucleotides. Retrieved from [Link]

  • Farah, S. F. (1984). The alkaline hydrolysis of alkyl dialkylphosphinates and O-alkyl dialkylphosphinothioates in aqueous solution. AUB ScholarWorks. Retrieved from [Link]

  • Pandey, L. K., Pathak, U., Mathur, S., & Suryanarayana, M. V. S. (2012). A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides. Synthesis, 44(02), 272-282.
  • Bio-Works. (n.d.). AIEX purification parameters for phosphorothioate oligonucleotides. Retrieved from [Link]

  • Majewski, P. (2010). Product Class 15: Alkylphosphonic Acids and Derivatives. In Science of Synthesis (Vol. 42, pp. 645-792). Georg Thieme Verlag.
  • Reddit. (2019, February 8). Using Pyridine vs. Triethylamine. r/OrganicChemistry. Retrieved from [Link]

  • Hidayat, T., Sari, Y. P., & Puspitasari, F. (2019). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4-Benzoyloxy-3-Methoxycinmanic Acid Through Microwave Irradiation Method. Journal of Physics: Conference Series, 1282, 012039.
  • ResearchGate. (2021, July 28). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use? Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. a) Alkylation of a thiophosphate and subsequent hydrolysis. b) Proposed rearrangement reaction leading to a stable N-(2-mercaptoethyl)phosphoramidate 2. Retrieved from [Link]

  • Enmark, M., et al. (2019). Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents.
  • Lumen Learning. (n.d.). Saponification of Esters. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • CoLab.ws. (2022). *Improving the Chromatographic Separation of Phosphorothioate Oligonucleotide from Impurities by Optimizing Selectivity through Mobile-phase Conditions in Ion-pair Reversed

Removing unreacted (p-Tolyl)thiophosphonoyl dichloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the removal of unreacted (p-Tolyl)thiophosphonoyl dichloride (also known as 4-Methylphenylthiophosphonic dichloride ) from reaction mixtures. This guide is structured for researchers requiring high-purity isolation of thiophosphonates, thiophosphonamides, or other organophosphorus derivatives.

Executive Summary

This compound (


) is a highly electrophilic phosphorus(V) reagent used to introduce the 

moiety. Incomplete consumption of this reagent poses a purification challenge due to its moisture sensitivity, potential for streaking on silica gel, and similar solubility profiles to non-polar products.

The most effective removal strategy leverages the hydrolytic instability of the P-Cl bonds. By converting the lipophilic dichloride into its corresponding hydrophilic phosphonic acid derivative, the impurity can be quantitatively removed via basic aqueous extraction.

Part 1: Critical Chemical Behavior

Before attempting purification, understand the species you are handling.

PropertySpecificationImplication for Purification
Reactivity Electrophilic P-Cl bondsHydrolyzes rapidly in water/base; reacts with alcohols.
Byproducts HCl, H₂S (trace), (p-Tolyl)thiophosphonic acidSafety Warning: Quenching releases acidic gas.
Solubility Soluble in DCM, THF, Toluene, HexanesHard to separate by simple precipitation.
Acid/Base Dichloride is neutral; Hydrolyzed product is acidicKey Lever: The hydrolyzed acid is soluble in aqueous base.
Part 2: Troubleshooting & FAQs
Q1: My product is acid-stable. What is the most efficient removal method?

Recommendation: Basic Hydrolysis Workup. The unreacted dichloride hydrolyzes to (p-Tolyl)thiophosphonic acid (


) upon contact with water. This acid forms a water-soluble salt in the presence of a weak base (Sodium Bicarbonate or Sodium Carbonate), partitioning it into the aqueous layer while your neutral product remains in the organic layer.
Q2: I see "streaking" or a ghost spot on my TLC/Column. What is happening?

Diagnosis: The dichloride is partially hydrolyzing on the silica gel. Silica gel is slightly acidic and contains adsorbed water. As the dichloride elutes, it decomposes into the phosphonic acid, which drags (streaks) due to strong hydrogen bonding with the silica stationary phase. Solution: Perform a rigorous basic wash (see Protocol A) before chromatography. If the reagent persists, add 1% triethylamine to your eluent to deprotonate the residual acid, forcing it to stay at the baseline.

Q3: My product is water-sensitive. How do I remove the reagent without an aqueous wash?

Recommendation: Quenching with a Solid Nucleophile or Distillation.

  • Distillation: If your product has a significantly different boiling point (and is thermally stable), vacuum distillation is effective. This compound has a high boiling point (>100°C at reduced pressure); if your product is volatile, distill the product. If your product is heavy, distill the reagent (Kugelrohr).

  • Solid Phase Scavenging: Treat the reaction mixture with a polymer-supported amine (e.g., amine-functionalized silica) and a small amount of alcohol (methanol) to convert the dichloride to an immobilized species, then filter.

Q4: The reaction mixture smells like rotten eggs during workup. Is this normal?

Analysis: Yes, but proceed with caution. While the primary hydrolysis product is HCl, thiophosphoryl compounds can release Hydrogen Sulfide (H₂S) under acidic hydrolysis or prolonged heating with water. Safety Action: Always perform the quench in a fume hood. Keep the pH neutral to basic to trap sulfides as salts (


/ 

) rather than releasing gaseous H₂S.
Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct purification protocol based on product stability.

PurificationLogic Start Reaction Mixture contains: Product + Unreacted (p-Tolyl)P(S)Cl2 CheckStability Is Product Water/Base Stable? Start->CheckStability Hydrolysis Protocol A: Basic Hydrolysis (Convert to Acid Salt) CheckStability->Hydrolysis Yes CheckThermal Is Product Thermally Stable? CheckStability->CheckThermal No PhaseSep Partition: Org: Product Aq: (p-Tolyl)P(S)(O-)2 Hydrolysis->PhaseSep FinalPur Concentrate & Column (If needed) PhaseSep->FinalPur Distillation Protocol C: Vacuum Distillation (Boiling Point Separation) CheckThermal->Distillation Yes QuenchAlc Protocol B: Alcohol Quench (Convert to Ester) CheckThermal->QuenchAlc No Chromato Chromatography Separation (Ester vs Product) QuenchAlc->Chromato

Figure 1: Decision tree for removing thiophosphonoyl dichloride impurities.

Part 4: Detailed Experimental Protocols
Protocol A: Basic Hydrolysis (The "Gold Standard")

Best for: Stable, neutral organic products (amides, esters, protected amines).

Mechanism:



The resulting phosphonate salt is highly water-soluble.
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).

  • Quench: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Note: Gas evolution (CO₂) will occur as HCl is neutralized. Stir vigorously for 15–30 minutes to ensure the lipophilic dichloride contacts the aqueous base.

  • Base Wash: Transfer to a separatory funnel. Separate the layers. Wash the organic layer 2x with 10% aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH (if product tolerates high pH).

    • Why? The higher pH ensures complete deprotonation of the thiophosphonic acid.

  • Acid Wash (Optional): Wash with 1M HCl only if your product is not an amine. This removes any trapped basic impurities.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Protocol B: Ethanol Quench (Derivatization)

Best for: Products sensitive to aqueous base but stable to alcohols.

Mechanism:



This converts the reactive dichloride into a stable diethyl ester, which has a distinct Rf value and is non-corrosive.
  • Add Reagent: To the reaction mixture, add excess Ethanol (5–10 eq) and Triethylamine (2.5 eq per eq of remaining dichloride).

  • Stir: Stir at room temperature for 1 hour. Monitor by TLC; the starting material spot should disappear, replaced by the less polar ester.

  • Workup: Evaporate volatiles or perform a standard aqueous wash to remove the triethylamine hydrochloride salts.

  • Purification: The resulting ethyl ester is easily separated from the product via flash chromatography (silica gel).

References
  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press.[1] (Definitive text on hydrolysis rates of P-Cl bonds).

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Mechanisms of nucleophilic substitution at P(S) centers).

  • BenchChem Technical Repository. (2025).[2] p-Tolyl-phosphonic acid diethyl ester properties and synthesis. (Data on solubility and boiling points of related thiophosphonates).

  • Delley, R. J., et al. (2012).[3] "Hydrolysis studies of phosphodichloridate and thiophosphodichloridate ions". The Journal of Organic Chemistry, 77(13), 5829-5831.[3] (Kinetics of P(S)Cl2 hydrolysis).

Sources

Troubleshooting low yields in phosphonothioic amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My phosphonothioic amide synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in phosphonothioic amide synthesis can often be attributed to a few key factors. The primary suspects include the presence of moisture, improper stoichiometry of reagents, suboptimal reaction temperatures, and inefficient purification methods. The key starting material, thiophosphoryl chloride (PSCl₃), is highly reactive and susceptible to hydrolysis, which can significantly reduce the amount of desired product formed.[1][2] Additionally, the amine reactant can be protonated by in situ generated HCl, rendering it non-nucleophilic if a suitable base is not present.

Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple byproducts is a common indicator of suboptimal reaction conditions. The most prevalent side products in phosphonothioic amide synthesis include:

  • Hydrolysis products of PSCl₃: Dichlorothiophosphoric acid and ultimately phosphoric acid can form in the presence of water.[1][2]

  • Over-reaction products: If more than one equivalent of the amine reacts with PSCl₃, you may form phosphorodiamidothioic chlorides or fully substituted phosphonothioic triamides.

  • Unreacted starting materials: Incomplete conversion will leave you with residual amine and thiophosphorylating agent.

  • Amine hydrochloride salt: The HCl generated during the reaction will react with the amine to form a salt, which is often insoluble in the reaction solvent.[3]

Q3: How critical is the choice of base in this reaction?

The choice and stoichiometry of the base are critical for a successful reaction. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between thiophosphoryl chloride and the amine.[4] Without a base, the HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic and thus cannot react with the thiophosphoryl chloride.[3] An excess of the base is often used to ensure the reaction mixture remains basic.

Q4: My crude NMR looks promising, but I lose a significant amount of product during column chromatography. What can I do?

Product loss during purification is a frequent challenge. Phosphonothioic amides can be sensitive to the acidic nature of silica gel, which can lead to decomposition on the column.[5] To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine, in the eluent.[5] Alternatively, recrystallization can be a milder purification method if a suitable solvent system can be found.[6]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions to improve your reaction yields.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Moisture Contamination: Thiophosphoryl chloride reacts violently with water to form inactive byproducts.[1][2]Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
2. Inactive Amine: The amine may be protonated by HCl generated in the reaction, rendering it non-nucleophilic.[3]Solution: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl. An excess of the base is often beneficial.
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or NMR. Some reactions may require refluxing.
Formation of Multiple Products 1. Over-reaction with Amine: Use of excess amine or prolonged reaction times can lead to the formation of di- and tri-substituted products.Solution: Carefully control the stoichiometry of the amine. A slight excess of thiophosphoryl chloride may be used to ensure full conversion of the amine to the mono-substituted product. Monitor the reaction closely and stop it once the starting amine is consumed.
2. Hydrolysis of Intermediates: The intermediate phosphonothioic dichloride is also sensitive to water.Solution: Maintain strict anhydrous conditions throughout the reaction and work-up.
Difficult Purification 1. Product Decomposition on Silica Gel: The acidic nature of silica gel can degrade the phosphonothioic amide.[5]Solution: Neutralize the silica gel by adding a small percentage (e.g., 1-2%) of triethylamine or pyridine to the column eluent.[5]
2. Co-elution of Byproducts: Byproducts may have similar polarities to the desired product.Solution: Optimize the eluent system for column chromatography. Gradient elution may be necessary to achieve good separation. Consider alternative purification methods like recrystallization.
3. Product is a Sticky Oil or Amorphous Solid: Difficulty in isolating a pure, crystalline product.Solution: For oily products, try co-evaporation with a non-polar solvent like hexane or pentane to induce solidification. For amorphous solids, explore various solvent systems for recrystallization (e.g., ethanol/water, acetone/hexane).[6][7]

Experimental Protocols

Protocol 1: General Synthesis of a Phosphonothioic Amide

This protocol provides a general procedure for the synthesis of a phosphonothioic amide from an amine and thiophosphoryl chloride.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Thiophosphoryl chloride (PSCl₃) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophosphoryl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization.

Protocol 2: Troubleshooting by Reaction Monitoring with ³¹P NMR

³¹P NMR is a powerful tool for monitoring the progress of the reaction and identifying phosphorus-containing byproducts.[8][9]

Procedure:

  • At various time points during the reaction (e.g., 0, 1, 2, and 4 hours), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe under an inert atmosphere.

  • Quench the aliquot with a small amount of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., triphenyl phosphate).

  • Filter the sample through a small plug of cotton or glass wool to remove any precipitated salts.

  • Acquire a ³¹P NMR spectrum of the sample.

  • Analyze the spectrum to identify the signals corresponding to the starting thiophosphoryl chloride, the desired phosphonothioic amide product, and any phosphorus-containing byproducts. The chemical shifts will vary depending on the specific structures, but generally, thiophosphates appear in a distinct region of the spectrum.[10]

Visualizing the Process

Core Reaction Mechanism

reaction_mechanism Amine R₂NH (Amine) Intermediate [R₂N-P(=S)Cl₂] (Phosphonothioic dichloride intermediate) Amine->Intermediate Nucleophilic attack HCl HCl PSCl3 P(=S)Cl₃ (Thiophosphoryl Chloride) PSCl3->Intermediate PSCl3->HCl - Cl⁻ Product R₂N-P(=S)(OR')R'' (Phosphonothioic Amide) Intermediate->Product + Nucleophile (e.g., R'OH) Base Base (e.g., Et₃N) BaseHCl Base·HCl Base->BaseHCl HCl->BaseHCl Neutralization

Caption: General reaction mechanism for phosphonothioic amide synthesis.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield in Synthesis Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Stoichiometry Verify Reagent Stoichiometry (Base, PSCl₃, Amine) Check_Moisture->Check_Stoichiometry No Solution_Moisture Implement Strict Anhydrous Techniques Check_Moisture->Solution_Moisture Yes Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp No Solution_Stoichiometry Adjust Stoichiometry (e.g., excess base) Check_Stoichiometry->Solution_Stoichiometry Yes Check_Purification Review Purification Method (Silica deactivation?) Check_Temp->Check_Purification No Solution_Temp Perform Temperature Screening Check_Temp->Solution_Temp Yes Solution_Purification Use Neutralized Silica or Recrystallize Check_Purification->Solution_Purification Yes End Improved Yield Check_Purification->End No Solution_Moisture->End Solution_Stoichiometry->End Solution_Temp->End Solution_Purification->End

Caption: A logical workflow for troubleshooting low yields.

References

  • Thiophosphoryl chloride. In: Wikipedia. Accessed February 12, 2026. [Link]

  • Thiophosphoryl chloride. Haz-Map. Accessed February 12, 2026. [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. NPTEL IIT Bombay. YouTube; 2024. [Link]

  • Thiophosphoryl chloride | Cl3PS | CID 19883. PubChem. Accessed February 12, 2026. [Link]

  • Pandey LK, Pathak U, Mathur S, Suryanarayana MVS. A Thiophosphoryl Chloride Assisted Transformation of Arylaldoximes to Thioamides. Synthesis. 2012;44(02):272-282. doi:10.1055/s-0031-1289994
  • Synthesis of symmetrical phosphonodithioates from phosphonic dichlorides. ResearchGate. Accessed February 12, 2026. [Link]

  • Phosphorothioate - Optional[31P NMR] - Chemical Shifts. SpectraBase. Accessed February 12, 2026. [Link]

  • Al-Juboori MA.
  • What is the best technique for amide purification? ResearchGate. Accessed February 12, 2026. [Link]

  • Jones DJ, O'Leary EM, O'Sullivan TP. Synthesis and Application of Phosphonothioates, Phosphonodithioates, Phosphorothioates, Phosphinothioates and Related Compounds. Tetrahedron Lett. 2018;59(49):4279-4292. doi:10.1016/j.tetlet.2018.10.058
  • Purification: How To. University of Rochester Department of Chemistry. Accessed February 12, 2026. [Link]

  • 31 Phosphorus NMR. University of Ottawa. Accessed February 12, 2026. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Accessed February 12, 2026. [Link]

  • Sychrovský V, Švec J, Čechová L, et al. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Phys Chem Chem Phys. 2019;21(16):8419-8429. doi:10.1039/c9cp00841a
  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Accessed February 12, 2026. [Link]

  • Kaboudin B, Malek-Abbaslou N. Synthesis of phosphorothioates using thiophosphate salts. Beilstein J Org Chem. 2006;2:4. doi:10.1186/1860-5397-2-4
  • Pulle JS, Shinde AG, Sangshetti JN, Shinde DB. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. 2020;10(01):599-604.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Accessed February 12, 2026. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025;102:276-302. doi:10.15227/orgsyn.102.0276
  • Leggio A, Belsito E, Comandè A, et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Adv. 2016;6(35):29457-29465. doi:10.1039/c6ra03417a
  • Synthesis of Linear O-Aryl Carbamates And S-Thiocarbamates via Benign T3P‒Mediated Condensation of Phenols and Thiols with Amines and Carbon Dioxide. ResearchGate. Accessed February 12, 2026. [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. US7022844B2.
  • CHEM 2212L Experiment 8 - Amide Synthesis. Dr. Hubbard UGA Chemistry. YouTube; 2020. [Link]

  • Why did my amide syntesis does not work? ResearchGate. Accessed February 12, 2026. [Link]

Sources

Vacuum distillation protocols for aryl thiophosphonoyl dichlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers handling Aryl Thiophosphonoyl Dichlorides (e.g., Phenylthiophosphonic dichloride). It prioritizes safety, yield preservation, and "field-proven" troubleshooting.

Subject: Vacuum Distillation & Purification Protocols Ticket ID: CHEM-SUP-ARPSCL-001 Status: Open / Technical Advisory

Safety Directive: The "H₂S/HCl" Hazard

WARNING: Before initiating any distillation of aryl thiophosphonoyl dichlorides (


), operators must acknowledge the Hydrolysis-Decomposition Cascade .

Unlike their oxygenated counterparts (


), thiophosphoryl compounds (

) present a dual-gas hazard. Upon contact with moisture (pump oil, atmospheric humidity, or wet glassware), these compounds release:
  • Hydrogen Chloride (HCl): Corrosive, damages vacuum pumps immediately.

  • Hydrogen Sulfide (H₂S): Highly toxic, flammable, and desensitizes the olfactory nerve (loss of smell) at lethal concentrations.

Mandatory Engineering Control:

  • Exhaust: Vacuum pump exhaust must be vented into a functioning fume hood.

  • Scrubbing: An inline caustic trap (NaOH solution) or a bleach trap is recommended between the pump and the exhaust to neutralize H₂S.

Experimental Workflow & Logic

The following diagram outlines the critical path from crude reaction mixture to purified distillate. Note the emphasis on Aluminum Chloride (


) removal  prior to distillation; failure to remove Lewis acids will catalyze thermal decomposition in the pot.

G Start Crude Reaction Mixture (Ar-H + PCl3 + S/AlCl3) Quench Complexation Quench (Add POCl3 or Pyridine) Start->Quench Exothermic! Extract Solvent Extraction (Remove AlCl3 sludge) Quench->Extract Phase Sep. Dry Drying (MgSO4) & Strip Extract->Dry Decision Is Crude > 90% Pure? Dry->Decision Distill Vacuum Distillation (Short Path, <1 mmHg) Decision->Distill Yes (Standard) Flash Flash Chromatography (Rapid, Non-polar) Decision->Flash No (High Impurity) Final Pure Ar-P(S)Cl2 (Store under N2) Distill->Final Collect Main Fraction Flash->Final

Figure 1: Purification workflow emphasizing the removal of Lewis Acid catalysts (


) prior to thermal stress.

The Distillation Protocol

Objective: Isolate


 while preventing 

thermal isomerization or desulfurization.
A. Apparatus Setup
  • Column: Short Path Distillation Head . Do not use Vigreux columns. The pressure drop across a Vigreux column requires higher pot temperatures, increasing the risk of decomposition.

  • Condenser: Water-cooled (

    
    ). Note: If your aryl group is heavy (e.g., Naphthyl), use warm oil (
    
    
    
    ) to prevent solidification in the condenser.
  • Vacuum: High vacuum essential. Target 0.1 – 1.0 mmHg .

  • Traps: Liquid Nitrogen (

    
    ) trap is mandatory to protect the pump from sulfur chlorides and HCl.
    
B. Step-by-Step Procedure
  • System Degassing: Apply vacuum to the cold system first. You will observe "false boiling" (foaming) as residual solvent and HCl gas are ripped off.

  • Ramp Heating: Begin heating the oil bath. Do not exceed a

    
     of 
    
    
    
    between the bath and the internal liquid temperature.
  • The "Sulfur Cut": At lower temperatures (

    
     bath), you may see yellow solids (elemental sulfur) subliming. Allow this to coat the lower neck of the flask; do not drive it into the receiver.
    
  • Main Fraction Collection: Collect the clear, refractive liquid.

    • Typical BP (Phenyl-P(S)Cl₂):~105–110°C @ 1 mmHg (approximate).

  • Shutdown: Cool to

    
     under vacuum before backfilling with dry Nitrogen or Argon . Never backfill with air (moisture hydrolyzes the product instantly).
    
C. Critical Data Points
ParameterSpecificationReason
Max Pot Temp

Above this,

bonds may cleave or rearrange to

.
Vacuum Level

Essential to keep boiling point below decomposition threshold.
Condenser Temp

(Liquid) /

(Solid)
Prevent clogging if the product has a high melting point.
Appearance Colorless to Straw YellowRed/Brown indicates decomposition or

contamination.

Troubleshooting & FAQs

Field-derived solutions for common failure modes.

Q1: The distillate is turning cloudy or solidifying in the receiver.

Diagnosis: This is usually Elemental Sulfur (


)  carryover or Phosphonic Dichloride (

)
contamination.
  • The Science: In Friedel-Crafts synthesis, excess sulfur is often used.

    
     sublimes easily under vacuum.
    
  • The Fix:

    • Stop the distillation.

    • Wash the condenser with a small amount of dry dichloromethane (DCM) to remove the solid.

    • Restart with a "pre-trap" or splash guard to catch subliming sulfur.

    • Alternative: If the product itself is solid (e.g., 4-Chloro-phenyl derivative), switch to a heated condenser (warm water or heat gun).

Q2: My vacuum pressure is fluctuating wildly.

Diagnosis: HCl Off-gassing .

  • The Science: The crude material likely contains unreacted

    
     or trapped HCl gas. As the liquid heats, these volatiles release in bursts, spiking the pressure.
    
  • The Fix: Perform a "degassing run." Stir the crude mixture under full vacuum at room temperature (or slightly warm,

    
    ) for 30 minutes before attempting to distill.
    
Q3: The product color is shifting from yellow to pink/red.

Diagnosis: Thermal Decomposition .

  • The Science: Prolonged heating at

    
     causes the 
    
    
    
    bond to degrade, often releasing sulfur radicals that form polysulfides (red/orange).
  • The Fix: Lower the bath temperature immediately. If the product is not distilling, your vacuum is insufficient. Do not increase heat. Check pump oil and seals.

Q4: Can I distill the crude reaction mixture directly?

Diagnosis: High Risk / Not Recommended .

  • The Science: Crude mixtures from Friedel-Crafts reactions contain Aluminum Chloride (

    
    ) complexes. 
    
    
    
    acts as a Lewis Acid catalyst that lowers the activation energy for decomposition/rearrangement of the product.
  • The Fix: You must quench and extract the aluminum species (using water wash or

    
     complexation) before distillation.
    

Troubleshooting Logic Tree

Use this decision matrix when facing distillation anomalies.

Troubleshooting Problem Distillation Issue Detected Type1 Pressure Spikes? Problem->Type1 Type2 Solids in Condenser? Problem->Type2 Type3 Red/Brown Distillate? Problem->Type3 Sol1 Check for HCl/PCl3. Degas at 40°C. Type1->Sol1 Sol2 Sulfur Sublimation. Use Splash Guard. Type2->Sol2 Sol3 Thermal Decomp. Check Vacuum/Lower Temp. Type3->Sol3

Figure 2: Rapid diagnostic tree for common vacuum distillation failures.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19016, Phenylphosphonothioic dichloride. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Maier, L. (1990). Organic Phosphorus Compounds. In Kosolapoff, G. M.[1] & Maier, L. (Eds.), Wiley-Interscience. (Authoritative text on C-P bond stability and purification).

Sources

Controlling exotherms when adding amines to thiophosphoryl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing and Controlling Exothermic Events

The reaction of amines with thiophosphoryl chloride (PSCl₃) is a cornerstone of organophosphorus chemistry, pivotal in the synthesis of pharmaceuticals, insecticides, and flame retardants.[1][2] However, this nucleophilic substitution is notoriously exothermic and presents significant safety challenges if not properly controlled. This guide provides field-proven insights, troubleshooting protocols, and best practices to help researchers safely and effectively manage these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between amines and thiophosphoryl chloride so exothermic?

The high reactivity stems from the electrophilicity of the phosphorus atom in thiophosphoryl chloride, which is bonded to three electron-withdrawing chlorine atoms. The nitrogen atom of the amine acts as a potent nucleophile, readily attacking the phosphorus center. The subsequent formation of a stable phosphorus-nitrogen bond and the release of hydrochloric acid (HCl) as a byproduct contribute significantly to the overall negative enthalpy change (exotherm) of the reaction.

Q2: What are the primary risks of an uncontrolled exotherm?

An uncontrolled exotherm can lead to a thermal runaway. The primary risks include:

  • Rapid Pressure Buildup: The reaction mixture can quickly boil, generating a large volume of vapor and leading to over-pressurization of the reaction vessel, which can result in rupture or explosion.[3]

  • Release of Toxic and Corrosive Vapors: A runaway reaction will release unreacted thiophosphoryl chloride, a toxic and corrosive substance, along with large volumes of pungent and corrosive hydrogen chloride (HCl) gas.[4] If moisture is present, toxic hydrogen sulfide (H₂S) can also be formed.[3]

  • Decreased Selectivity and Yield: High temperatures can lead to unwanted side reactions, such as the displacement of multiple chloride ions or decomposition of starting materials and products, resulting in a complex product mixture and lower yield of the desired compound.

Q3: How can I predict the severity of the exotherm for my specific amine?

While precise calorimetric data is often unavailable without specific measurements, you can make a qualitative prediction based on the amine's structure:

  • Basicity and Nucleophilicity: More basic and less sterically hindered amines (e.g., primary alkylamines like propylamine) will react more vigorously than less basic or sterically hindered amines (e.g., aniline or diisopropylethylamine).

  • Concentration: Higher concentrations of reactants will lead to a more significant exotherm as the heat is generated in a smaller volume.

  • Stoichiometry: The reaction is typically performed with an HCl scavenger, such as a tertiary amine (e.g., triethylamine). This scavenger will also react exothermically with the generated HCl, contributing to the overall heat output.

Q4: What is the general mechanism for the reaction of a primary amine with thiophosphoryl chloride?

The reaction proceeds via a nucleophilic substitution mechanism. The amine's lone pair of electrons attacks the phosphorus atom, forming a transient trigonal bipyramidal intermediate. A chloride ion is then expelled, and a proton is subsequently removed from the nitrogen (typically by a base or another amine molecule) to yield the phosphoramidothioic chloride product and hydrochloric acid.

Caption: General mechanism of amine addition to PSCl₃.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem: My reaction temperature is rising too quickly, even with slow addition.
  • Probable Cause 1: Insufficient Cooling. The heat generated by the reaction is overwhelming the capacity of your cooling bath.

    • Solution: Ensure your reaction flask is adequately immersed in the cooling bath. Switch to a more efficient cooling medium (e.g., from an ice/water bath to an ice/salt or dry ice/acetone bath for lower temperatures). Use a larger flask to increase the surface area for heat exchange.

  • Probable Cause 2: Reactant Concentration is Too High. The rate of heat generation is proportional to the concentration of your reactants.

    • Solution: Dilute the thiophosphoryl chloride solution further with an appropriate inert solvent before starting the addition. This provides a larger thermal mass to absorb the heat of reaction.

  • Probable Cause 3: Amine Addition Rate is Still Too Fast. Even a "slow" dropwise addition might be too rapid for a particularly reactive amine.

    • Solution: Use a syringe pump for a very slow, controlled, and consistent addition rate. Pause the addition if the temperature rises above your setpoint and resume only after it has stabilized.

Problem: I'm seeing excessive fuming from my reaction.
  • Probable Cause 1: Rapid HCl Evolution. The fumes are likely hydrogen chloride gas being generated quickly by a rapid reaction.

    • Solution: Ensure an efficient HCl scavenger (e.g., triethylamine, pyridine) is present in the reaction mixture, typically co-dissolved with the starting amine. This will neutralize the HCl as it forms. Additionally, slow down the reaction by reducing the addition rate or lowering the temperature.

  • Probable Cause 2: Reaction with Atmospheric Moisture. Thiophosphoryl chloride fumes in moist air and reacts with water to produce HCl and other toxic fumes.[3][4]

    • Solution: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven- or flame-dried before use and that solvents are anhydrous. Use septa and needles for reagent transfer.

Problem: The reaction seems to have stalled or is incomplete after full addition.
  • Probable Cause 1: Amine is a Weak Nucleophile. Sterically hindered amines or those with strong electron-withdrawing groups may react very slowly at low temperatures.

    • Solution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC/MS. Gentle heating may be required, but this must be done with extreme caution and only after the initial exotherm has fully subsided.

  • Probable Cause 2: Reagent Degradation. Thiophosphoryl chloride can degrade if exposed to moisture over time.

    • Solution: Use a fresh bottle of thiophosphoryl chloride or purify older material by distillation before use.

Protocols & Best Practices

Data Summary for Reaction Setup
ParameterRecommendationRationale
Solvents Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF)Inert, aprotic solvents that can dissolve reactants and help dissipate heat. Must be anhydrous.
Temperature 0 °C to -20 °CLowering the temperature is the primary method for slowing the reaction rate and controlling the exotherm.
HCl Scavenger Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)Neutralizes the HCl byproduct, preventing it from protonating the reactant amine and stopping the reaction.
Atmosphere Dry Nitrogen or ArgonPrevents reaction with atmospheric moisture, which leads to side products and hazardous fumes.[3]
Protocol 1: General Procedure for Controlled Addition of Amines

Safety First: This procedure must be performed in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves. Have an appropriate quenching agent (e.g., dry sand, sodium bicarbonate base) nearby.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • In the reaction flask, dissolve thiophosphoryl chloride (1.0 eq.) in anhydrous solvent (e.g., DCM) to a concentration of 0.5 M or less.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flame-dried flask, prepare a solution of your amine (1.0 eq.) and an HCl scavenger like triethylamine (1.1 eq.) in the same anhydrous solvent.

  • Controlled Addition:

    • Draw the amine/triethylamine solution into a syringe and place it on a syringe pump.

    • Puncture the septum of the reaction flask with the syringe needle.

    • Begin adding the amine solution at a very slow rate (e.g., 1 mL/min, adjust as needed based on exotherm).

    • Crucial: Continuously monitor the internal reaction temperature. Do not allow it to rise more than 5 °C above the initial setpoint. If it does, immediately stop the addition.

  • Reaction & Workup:

    • Once the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.

    • Monitor the reaction to completion using TLC or another appropriate analytical technique.

    • Once complete, the reaction can be quenched by carefully pouring it over ice water. The organic layer is then separated, washed, dried, and concentrated to yield the crude product.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start Amine Addition MonitorTemp Monitor Internal Temperature Start->MonitorTemp TempStable Is Temp < Setpoint + 5°C ? MonitorTemp->TempStable Continue Continue Addition TempStable->Continue Yes Stop STOP Addition Immediately! TempStable->Stop No AdditionComplete Addition Complete? Continue->AdditionComplete CheckCooling Check Cooling Bath & Dilution Stop->CheckCooling Resume Resume at Slower Rate CheckCooling->Resume Resume->MonitorTemp AdditionComplete->MonitorTemp No Stir Stir at Low Temp (30 min) AdditionComplete->Stir Yes Warm Allow to Warm to RT Stir->Warm MonitorProgress Monitor by TLC/GC Warm->MonitorProgress End Proceed to Workup MonitorProgress->End

Caption: Decision workflow for managing reaction temperature.

References

  • ICSC 0581 - THIOPHOSPHORYL CHLORIDE. International Labour Organization (ILO) and World Health Organization (WHO). [Link]

  • Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. Cole-Parmer. [Link]

  • Thiophosphoryl chloride - Wikipedia. Wikimedia Foundation. [Link]

  • Organophosphorus Chemistry 2021. Molecules, 2023, 28(1), 332. [Link]

  • Thiophosphoryl chloride | Cl3PS | CID 19883 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Technical Guide: 31P NMR Characterization of (p-Tolyl)thiophosphonoyl dichloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 31P NMR chemical shift of (p-Tolyl)thiophosphonoyl dichloride , a critical building block in the synthesis of chiral phosphonothioates and agrochemicals. It provides a comparative analysis against its synthetic precursors and oxygenated analogs, establishing a self-validating analytical framework for researchers.

Product Identity: (p-Tolyl)phosphonothioic dichloride Formula:


Key Application:  Electrophilic phosphorus source for P-chiral ligand synthesis and pesticide development.
The Spectroscopic Fingerprint

For quality control and reaction monitoring, the definitive 31P NMR chemical shift for this compound is:

+79.5 ± 1.0 ppm

(Solvent: CDCl₃, referenced to 85% H₃PO₄ external standard)

Why this Shift? (Mechanistic Insight)
  • Deshielding Effect of Sulfur: The replacement of the phosphoryl oxygen (P=O) with sulfur (P=S) results in a significant downfield shift (deshielding). Sulfur is less electronegative than oxygen, but the "deshielding" in 31P NMR for P=S vs P=O is counter-intuitive and dominated by changes in the paramagnetic shielding term (

    
    ) and the energy gap of occupied/virtual orbitals, typically shifting the signal downfield by ~45–50 ppm relative to the oxo-analog.
    
  • Aryl Substituent Effect: The p-tolyl group provides a slight electron-donating effect (+I from methyl) compared to a phenyl ring. While Ph-P(S)Cl2 resonates at approximately +79.5 ppm, the p-methyl group perturbation is minimal, keeping the shift within the 78–81 ppm window.

Comparative Analysis: The "Traffic Light" Identification System

In a synthetic context, you are rarely analyzing the pure compound in isolation. You are distinguishing it from its starting material (trivalent P) or its hydrolysis/oxidation byproducts (P=O).

Table 1: 31P NMR Shift Comparison of Key Process Compounds

CompoundStructureOxidation State

(ppm)
Spectral Region
(p-Tolyl)PCl₂ Trivalent PrecursorP(III)+160 to +164 Extreme Downfield
(p-Tolyl)P(S)Cl₂ Target Product P(V) +79 to +81 Mid-Downfield
(p-Tolyl)P(O)Cl₂ Oxidation ImpurityP(V)+34 to +36 Upfield
(p-Tolyl)P(S)(OH)₂ Hydrolysis ProductP(V)+55 to +65 *Broad/pH dependent

*Note: Hydrolysis products often broaden or shift based on pH and concentration.

Self-Validating Experimental Protocol

To ensure scientific integrity, use this protocol to synthesize and validate the compound. This workflow uses the large chemical shift dispersion (


 ppm) between P(III) and P(V)=S species as an internal check.
Synthesis: Sulfuration of Dichloro(p-tolyl)phosphine

Reaction: p-Tol-PCl2 + S8 → p-Tol-P(S)Cl2

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon. Moisture will instantly hydrolyze the chloride to HCl and phosphonic acids.

  • Precursor Charge: Add Dichloro(p-tolyl)phosphine (1.0 eq) to the flask.

    • Checkpoint 1: Take a crude aliquot in dry

      
       or 
      
      
      
      . Verify signal at +162 ppm .
  • Sulfur Addition: Add elemental sulfur (

    
    , 1.05 eq) and a catalytic amount of 
    
    
    
    (1-2 mol%) if reaction is sluggish, though thermal activation often suffices.
  • Reaction: Heat to reflux (toluene or neat) for 2–4 hours.

  • Monitoring (The Validation Step):

    • The reaction is complete ONLY when the +162 ppm signal is fully extinguished.

    • A new singlet must appear at ~+80 ppm .

    • Warning: If a signal appears at +34 ppm , your system has an air leak (oxidation to P=O).

  • Workup: Distill under reduced pressure. The product is moisture-sensitive; store under inert gas.

Visualization of Reaction Pathway

The following diagram illustrates the spectroscopic evolution during synthesis.

G cluster_0 31P NMR Chemical Shift Evolution Start Starting Material (p-Tolyl)PCl2 P(III) Reaction Sulfuration (+ S8, Reflux) Start->Reaction δ +162 ppm Product Target Product (p-Tolyl)P(S)Cl2 P(V)=S Reaction->Product δ +80 ppm (Major) Impurity Oxidation Impurity (p-Tolyl)P(O)Cl2 P(V)=O Reaction->Impurity δ +34 ppm (If O2 leak)

Figure 1: Reaction monitoring pathway via 31P NMR. The shift from +162 ppm to +80 ppm confirms successful sulfur addition.

References
  • Provide, L. et al. "31P NMR Chemical Shifts of Phosphorus(III) Compounds." Bruker Almanac, 1991.[1] Link (Verified general P(III) ranges).

  • Duddeck, H. "Structure Elucidation by NMR in Organic Chemistry." Steffen's Chemistry Pages, 2017.[2] Link (General ranges for C-P(S)Cl2 vs C-P(O)Cl2).

  • Quin, L. D. "A Guide to Organophosphorus Chemistry." Wiley-Interscience, 2000. (Authoritative text on aryl-phosphorus chemical shifts).
  • Organic Syntheses. "Synthesis of Dichlorophosphines and their derivatives." Org.[3] Synth. Coll. Vol. 9, p. 221. Link (Protocol for p-Tolyl-PCl2 precursor).

Sources

A Researcher's Guide to the P=S Stretching Frequency in Thiophosphonoyl Compounds: An Infrared Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of thiophosphonoyl compounds is paramount. The phosphorus-sulfur double bond (P=S) is a key functional group in a wide array of molecules, from pesticides and oil additives to novel therapeutic agents. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying and characterizing the P=S bond. This guide provides an in-depth comparison of the P=S stretching frequency across various thiophosphonoyl compounds, supported by experimental data, and offers practical insights into leveraging IR spectroscopy for your research.

The Significance of the P=S Stretching Vibration

The P=S bond, analogous to the more common P=O bond, exhibits a characteristic stretching vibration in the mid-infrared region of the electromagnetic spectrum. The frequency of this vibration is sensitive to the electronic environment around the phosphorus atom. Consequently, the position of the P=S absorption band in an IR spectrum can provide valuable information about the molecular structure of a thiophosphonoyl compound.

The stretching frequency of the P=S bond is influenced by several factors, including:

  • The nature of the substituents attached to the phosphorus atom.

  • The physical state of the sample (solid, liquid, or gas).

  • The polarity of the solvent used for analysis.

  • The potential for hydrogen bonding .

Understanding these influences is crucial for the accurate interpretation of IR spectra and the reliable characterization of thiophosphonoyl compounds.

Comparative Analysis of P=S Stretching Frequencies

The P=S stretching vibration typically appears in the range of 865 cm⁻¹ to 540 cm⁻¹ . This is a lower frequency range compared to the P=O stretching vibration (typically 1300-1200 cm⁻¹), primarily due to the larger mass of the sulfur atom compared to the oxygen atom. The intensity of the P=S absorption band can vary from medium to strong.

The following table summarizes the experimentally observed P=S stretching frequencies for a selection of thiophosphonoyl compounds, illustrating the impact of different substituents.

Compound ClassExample CompoundSubstituentsP=S Stretching Frequency (ν P=S) [cm⁻¹]Reference
Thiophosphonoyl DichloridesMethylphosphonothioic dichlorideCH₃, Cl, Cl~760[1]
Thiophosphonate EstersO,O-Diethyl methylphosphonothioateCH₃, OC₂H₅, OC₂H₅~815[2]
Thiophosphonic DiamidesN,N'-Dimethyl-P-methylphosphonothioic diamideCH₃, NHCH₃, NHCH₃660
N,N'-Di-tert-butyl-P-methylphosphonothioic diamideCH₃, NHC(CH₃)₃, NHC(CH₃)₃635
N,N'-Diphenyl-P-methylphosphonothioic diamideCH₃, NHC₆H₅, NHC₆H₅675
Phosphinothioic AmidesN-Benzyl-P,P-diphenylphosphinothioic amideC₆H₅, C₆H₅, NHCH₂C₆H₅640

Key Observations:

  • Electronegativity of Substituents: There is a general trend where the P=S stretching frequency increases with the increasing electronegativity of the substituents on the phosphorus atom. For instance, the P=S frequency in O,O-diethyl methylphosphonothioate (with two electronegative oxygen atoms) is significantly higher than in the corresponding diamides. This is because more electronegative substituents withdraw electron density from the phosphorus atom, leading to a strengthening of the P=S double bond character and a higher vibrational frequency.[3]

  • Steric Effects: The steric bulk of the substituents can also influence the P=S frequency. In the thiophosphonic diamide series, the N,N'-di-tert-butyl derivative exhibits a lower P=S frequency compared to the N,N'-dimethyl and N,N'-diphenyl derivatives, suggesting that steric hindrance may play a role in the bond strength.

  • Complexity of P=S Frequency Shifts: While the inductive effect of substituents is a major factor, the shift in the P=S frequency is more complex than that of the P=O bond.[3] Other factors, such as the potential for pπ-dπ back-bonding and the nature of the atoms in the third or fourth period (like sulfur, chlorine, or bromine) directly attached to the phosphorus, can also influence the P=S bond strength and its vibrational frequency.[3]

Visualizing the Influence of Substituents

The following diagram illustrates the general relationship between the electronegativity of the substituents on the phosphorus atom and the resulting P=S stretching frequency.

Substituent_Effect cluster_substituents Substituents on Phosphorus cluster_frequency P=S Stretching Frequency (ν P=S) Alkyl/Aryl Alkyl/Aryl Lower ν Lower ν Alkyl/Aryl->Lower ν Lower Electronegativity Amido (NR2) Amido (NR2) Intermediate ν Intermediate ν Amido (NR2)->Intermediate ν Alkoxy (OR) Alkoxy (OR) Higher ν Higher ν Alkoxy (OR)->Higher ν Halogen (Cl) Halogen (Cl) Highest ν Highest ν Halogen (Cl)->Highest ν Higher Electronegativity

Caption: General trend of increasing P=S stretching frequency with increasing substituent electronegativity.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is crucial for accurate analysis. The following is a step-by-step methodology for analyzing a thiophosphonoyl compound using a modern Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Sample handling tools (spatula, pipette)

  • Solvents for cleaning (e.g., isopropanol, acetone)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • For solid samples: Place a small amount of the powdered solid sample directly onto the ATR crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The spectrometer will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans.

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final IR spectrum of the sample.

    • Use the spectrometer software to identify the peak positions (in cm⁻¹) and their intensities.

    • Carefully locate the absorption band in the 865-540 cm⁻¹ region and tentatively assign it to the P=S stretching vibration.

    • Analyze other regions of the spectrum to identify characteristic bands of the substituents on the phosphorus atom and other functional groups in the molecule to confirm the structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement using an appropriate solvent to prevent cross-contamination.

Caption: A streamlined workflow for acquiring an IR spectrum of a thiophosphonoyl compound using an ATR-FTIR spectrometer.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is a powerful tool for identifying the P=S bond, a comprehensive characterization of thiophosphonoyl compounds often benefits from the use of complementary analytical techniques.

TechniqueAdvantages for Thiophosphonoyl Compound AnalysisDisadvantages
Infrared (IR) Spectroscopy - Direct and rapid identification of the P=S functional group.- Provides information about other functional groups present.- Non-destructive.- Relatively inexpensive and easy to use.- The P=S stretching band can sometimes be weak or overlap with other absorptions in the fingerprint region.- Provides limited information on the connectivity of atoms.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the electronic environment of the phosphorus atom.- The chemical shift is highly sensitive to the nature of the substituents.- Can be used for quantitative analysis.- Can provide information about the connectivity through coupling with other nuclei (e.g., ¹H, ¹³C, ¹⁹F).- Does not directly detect the P=S bond itself.- Requires a larger amount of sample compared to mass spectrometry.- Can be more time-consuming to acquire and interpret spectra.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition of the compound.- Fragmentation patterns can provide detailed structural information.- Extremely sensitive, requiring very small amounts of sample.- Does not directly probe the nature of the chemical bonds (e.g., single vs. double bond).- Can be a destructive technique.- Isomer differentiation can be challenging without tandem MS (MS/MS).

In practice, a multi-technique approach is often the most effective strategy. For instance, IR spectroscopy can quickly confirm the presence of a P=S bond, ³¹P NMR can provide detailed information about the substituents on the phosphorus atom, and mass spectrometry can confirm the molecular weight and elemental formula.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of thiophosphonoyl compounds, offering a direct and sensitive method for the detection of the P=S stretching vibration. By understanding the factors that influence the frequency of this vibration, researchers can gain valuable insights into the structure and electronic properties of these important molecules. When used in conjunction with other analytical techniques such as ³¹P NMR and mass spectrometry, IR spectroscopy provides a powerful and comprehensive approach to the analysis of thiophosphonoyl compounds, facilitating advancements in drug discovery, materials science, and beyond.

References

  • George Socrates. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2004.
  • D. E. C. Corbridge. "The Infrared Spectra of Phosphorus Compounds." Journal of Applied Chemistry, 6(9), 456-465, 1956.
  • L. C. Thomas. Interpretation of the Infrared Spectra of Organophosphorus Compounds. Heyden, 1974.
  • R. R. Shagidullin, F. S. Mukhametov, R. B. Nigmatullina, V. S. Vinogradova, and A. V. Chernova. "Vibrational spectra and conformations of organothiophosphorus compounds." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (9), 1977-1983, 1977.
  • NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • J. I. G. Cadogan and R. K. Mackie. "The effect of electronegativity of substituents upon the vibrational frequencies of p=o and p=s groups in organo-phosphorus compounds." Chemical Society, Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 63, 225-247, 1966.
  • NIST Chemistry WebBook, SRD 69: Methylphosphonothioic dichloride. [Link]

  • NIST Chemistry WebBook, SRD 69: O,O-Diethyl methylphosphonothioate. [Link]

  • M. F. El-Shahat, E. A. A. El-Khrisy, and M. A. Abd-El-Ghaffar. "Spectroscopic Studies On Some Methylphosphonothioic Diamides And Related Compounds." Mansoura Journal of Chemistry, 15(1), 55-67, 1988. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing P=S and P=O Bonds in p-Tolyl Phosphorus Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in medicinal chemistry and materials science, the precise characterization of organophosphorus compounds is paramount. The substitution of an oxygen atom for a sulfur atom in a phosphoryl (P=O) group to form a thiophosphoryl (P=S) group can dramatically alter a molecule's reactivity, polarity, and biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally distinguish between P=S and P=O bonds in p-tolyl phosphorus derivatives. We will explore the nuances of ³¹P Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and X-ray Crystallography, offering not just data, but the strategic rationale behind the application of each method.

Introduction: The Significance of the Chalcogen Exchange

The p-tolyl group, with its defined aromatic signature, is a common substituent in phosphorus chemistry, appearing in ligands for catalysis and in pharmacophores. The choice between a P=O and a P=S bond in these molecules is a critical design element. Phosphine oxides (containing P=O) are often stable, polar compounds capable of strong hydrogen bonding. In contrast, their phosphine sulfide (P=S) counterparts are generally less polar, more lipophilic, and can act as valuable intermediates for further chemical transformations. For instance, in drug development, this substitution can modulate a compound's metabolic stability and membrane permeability. Therefore, robust analytical confirmation of the intended structure is a non-negotiable step in any synthetic campaign. This guide focuses on the key spectroscopic and crystallographic differences that enable this distinction.

Core Analytical Techniques for Differentiation

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is arguably the most direct and informative method for this purpose. The phosphorus nucleus is highly sensitive to its local electronic environment, and the identity of the atom double-bonded to it (oxygen vs. sulfur) creates a significant and predictable difference in the observed chemical shift (δ).

Causality Behind the Chemical Shift: The primary reason for the difference lies in electronegativity. Oxygen is more electronegative than sulfur, leading to a greater polarization of the P=X bond (where X is O or S). This results in a more deshielded phosphorus nucleus in the P=O bond compared to the P=S bond. Consequently, p-tolyl phosphine oxides consistently appear at a lower field (higher ppm) than their sulfide analogues.

Expected Chemical Shift Ranges:

Bond TypeTypical ³¹P Chemical Shift (δ) Range (ppm)Causality
P=O +20 to +50 ppmThe high electronegativity of oxygen deshields the phosphorus nucleus, shifting the resonance downfield.
P=S +10 to +40 ppmSulfur's lower electronegativity results in a more shielded phosphorus nucleus compared to the oxide, leading to an upfield shift.

Note: These are general ranges for triarylphosphine oxides/sulfides and can be influenced by other substituents and solvent effects. However, for a given p-tolyl derivative, the sulfide will consistently be upfield of the oxide.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. The P=O and P=S bonds have distinctly different vibrational frequencies due to the difference in mass between oxygen and sulfur and the differing bond strengths.

Expert Insights: The P=O stretching vibration gives rise to a very strong and prominent absorption band in the IR spectrum because of the large change in dipole moment during the vibration.[1][2] The P=S stretch is typically weaker in the IR and can sometimes be more confidently identified using Raman spectroscopy.

Comparative Vibrational Frequencies:

Bond TypeIR Stretching Frequency (cm⁻¹)Raman Stretching Frequency (cm⁻¹)Key Characteristics
P=O 1150 - 1300 cm⁻¹1150 - 1300 cm⁻¹Strong, sharp absorption in IR.[3]
P=S 600 - 850 cm⁻¹600 - 850 cm⁻¹Weaker in IR; often more intense in Raman.[4] Can overlap with other fingerprint region bands.

The significant separation of these frequency ranges makes vibrational spectroscopy a powerful confirmatory tool. The presence of a strong band around 1200 cm⁻¹ is a clear indicator of a P=O bond, while its absence and the appearance of a band in the 600-850 cm⁻¹ region points towards a P=S bond.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It allows for the direct measurement of bond lengths and angles, leaving no room for interpretation.

Trustworthy Validation: The covalent radius of sulfur is significantly larger than that of oxygen. This fundamental atomic property translates directly into a longer P=S bond compared to a P=O bond in analogous structures.

Typical Bond Lengths:

Bond TypeAverage Bond Length (Å)
P=O 1.45 - 1.50 Å[5]
P=S 1.90 - 1.96 Å

A measured bond length in the ~1.9 Å range is definitive proof of a P=S bond, while a length of ~1.5 Å confirms a P=O bond. For example, the P-O bond length in triphenylphosphine oxide has been reported as approximately 1.46 Å.[5]

Experimental Protocols

Protocol for ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the p-tolyl phosphorus derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

    • Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

  • Acquisition:

    • Acquire a proton-decoupled ³¹P spectrum. This is crucial as it collapses any P-H coupling, resulting in a single, sharp peak for the phosphorus nucleus of interest, simplifying interpretation.[6]

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Identify the chemical shift of the singlet peak. Compare the observed shift to the expected ranges for P=O and P=S compounds.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Examine the spectrum for a strong absorption in the 1150-1300 cm⁻¹ region (P=O) or a weaker band in the 600-850 cm⁻¹ region (P=S).

Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for characterizing a new p-tolyl phosphorus derivative.

Analytical_Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Confirmatory Analysis cluster_definitive Definitive Structure Syn Synthesized p-Tolyl Phosphorus Compound P31_NMR Acquire ³¹P NMR Spectrum Syn->P31_NMR Analyze_NMR Analyze Chemical Shift (δ) P31_NMR->Analyze_NMR IR_Raman Acquire Vibrational Spectrum (IR or Raman) Analyze_NMR->IR_Raman δ = +20 to +50 ppm (Likely P=O) Analyze_NMR->IR_Raman δ = +10 to +40 ppm (Likely P=S) Analyze_IR Check for P=O or P=S Stretch IR_Raman->Analyze_IR Xray Obtain Single Crystal X-ray Structure Analyze_IR->Xray Confirmation Needed or Ambiguous Spectrum PO_ID Structure Confirmed: P=O Bond Analyze_IR->PO_ID Strong band ~1200 cm⁻¹ PS_ID Structure Confirmed: P=S Bond Analyze_IR->PS_ID Band at ~700 cm⁻¹ Analyze_Xray Measure P=X Bond Length Xray->Analyze_Xray Analyze_Xray->PO_ID Bond Length ~1.5 Å Analyze_Xray->PS_ID Bond Length ~1.9 Å

Caption: Workflow for distinguishing P=O and P=S bonds.

Conclusion

While each technique provides valuable information, a multi-faceted approach ensures the highest level of confidence. ³¹P NMR serves as the rapid and highly indicative primary tool. Vibrational spectroscopy offers excellent and easily accessible confirmation. For ultimate structural proof, particularly for novel compounds intended for high-stakes applications like drug development, single-crystal X-ray analysis is the gold standard. By understanding the physical principles behind the data generated by each method, researchers can confidently and efficiently characterize their p-tolyl phosphorus derivatives, ensuring the integrity of their subsequent scientific endeavors.

References

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Tanner, P. A., & Leung, K. H. (1996). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. Applied Spectroscopy, 50(5), 565-571. Retrieved February 12, 2026, from [Link]

  • Bandoli, G., Bortolozzo, G., Clemente, D. A., Croatto, U., & Panattoni, C. (1970). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2778-2780. Retrieved February 12, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 12, 2026, from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Analyzes of alkyl phosphonate mixtures. (n.d.). JEOL Ltd. Retrieved February 12, 2026, from [Link]

Sources

Comparison of p-tolyl vs phenyl thiophosphonoyl dichloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: p-Tolyl vs. Phenyl Thiophosphonoyl Dichloride

Executive Summary: The Strategic Choice

For researchers in medicinal chemistry and agrochemical synthesis, the choice between Phenyl thiophosphonoyl dichloride (1) and


-Tolyl thiophosphonoyl dichloride (2)  is rarely about availability—it is about fine-tuning electrophilicity and steric control.
  • Phenyl Analog (1): The "workhorse" reagent. It offers rapid kinetics and high reactivity due to the lack of electron-donating substituents. Ideal for difficult couplings or sterically hindered nucleophiles.

  • 
    -Tolyl Analog (2):  The "precision" reagent. The para-methyl group exerts a +I (inductive) and hyperconjugative effect, slightly reducing the electrophilicity of the phosphorus center. This results in slower, more controlled reactions, often yielding higher selectivity in multi-functional substrates and improved crystallinity of downstream derivatives.
    

Mechanistic & Electronic Profiling

To understand the reactivity difference, we must look at the electronic environment of the phosphorus(V) center.

Electronic Effects (Hammett Correlation)

The reactivity of aryl thiophosphonoyl dichlorides toward nucleophiles (amines, alcohols) is governed by the electrophilicity of the phosphorus atom.

  • Phenyl (

    
    ):  The phenyl ring acts as a weak electron withdrawer relative to alkyl groups, but in this context, it serves as the baseline (
    
    
    
    ).
  • 
    -Tolyl (
    
    
    
    ):
    The methyl group is an electron-donating group (EDG) with a Hammett constant of
    
    
    .
    • Consequence: The methyl group pumps electron density into the aromatic ring, which is inductively transmitted to the phosphorus center. This reduces the partial positive charge (

      
      ) on the phosphorus, making it less electrophilic  than the phenyl analog.
      
Steric Effects

While the methyl group is in the para position (remote from the reaction center), it increases the overall lipophilicity and bulk of the molecule. This rarely impacts the reaction rate via steric hindrance at the phosphorus, but it significantly alters the solubility profile and crystallization properties of the final products (e.g., thiophosphonamides).

G Reagent_Ph Phenyl-P(S)Cl2 (Baseline Electrophile) Transition_State Pentacoordinate Transition State Reagent_Ph->Transition_State Fast Attack (k1) Reagent_Tol p-Tolyl-P(S)Cl2 (Attenuated Electrophile) Reagent_Tol->Transition_State Slower Attack (k2) Product Thiophosphonate/Amide Product Transition_State->Product -Cl (Elimination)

Figure 1: Comparative reaction kinetics. The electron-donating methyl group in the p-tolyl analog raises the energy barrier for nucleophilic attack, resulting in slower kinetics (


).

Physical & Chemical Property Comparison

FeaturePhenyl Thiophosphonoyl Dichloride

-Tolyl Thiophosphonoyl Dichloride
CAS Number 3497-00-56588-16-5
Structure


Physical State Colorless LiquidLiquid or Low-melting Solid
Boiling Point ~125 °C (at reduced pressure)Higher (lower volatility)
Electrophilicity HighModerate (Attenuated)
Hydrolysis Rate Fast (Violent with water)Moderate (Slightly slower)
Primary Utility Rapid synthesis, pesticidesChiral derivation, controlled coupling

Experimental Protocols

Safety Warning: Both reagents react violently with water to release HCl and


 gases. All operations must be performed in a fume hood using anhydrous solvents.
Protocol A: Synthesis of a Thiophosphonamide (General Procedure)

Targeting the reactivity difference: Using the Phenyl analog for speed.

Reagents:

  • Phenyl thiophosphonoyl dichloride (1.0 equiv)

  • Primary Amine (

    
    ) (2.0 equiv or 1.0 equiv + 1.1 equiv 
    
    
    
    )
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the amine and triethylamine (base scavenger) in anhydrous DCM. Cool to 0°C.

  • Addition: Add Phenyl thiophosphonoyl dichloride dropwise. Note: Reaction is exothermic.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT).

    • Observation: Phenyl analog typically reaches completion within 1-2 hours at RT.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    .
Protocol B: Controlled Synthesis using -Tolyl Analog

Targeting selectivity: Using the


-Tolyl analog to avoid side reactions (e.g., bis-substitution).

Reagents:

  • 
    -Tolyl thiophosphonoyl dichloride (1.0 equiv)
    
  • Nucleophile (e.g., Chiral Amino Alcohol) (1.0 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Anhydrous Toluene (allows higher temp if needed).

Workflow:

  • Setup: Flame-dry flask under Argon.

  • Addition: Dissolve

    
    -tolyl reagent in Toluene. Add Pyridine.
    
  • Coupling: Add the nucleophile slowly at RT.

  • Reaction:

    • Unlike the phenyl analog, this reaction may require heating to 40-60°C or extended stirring (4-12 hours) to drive to completion due to the reduced electrophilicity.

    • Advantage:[2] The slower rate allows for better discrimination between competing nucleophilic sites (e.g., -OH vs -NH2) if stoichiometry is controlled.

  • Purification: The

    
    -tolyl products often crystallize more readily than phenyl analogs. Attempt recrystallization from Hexane/EtOAc before resorting to chromatography.
    

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction Phase cluster_2 Workup Step1 Anhydrous Setup (N2/Ar, Flame-dried) Step2 Solvent Choice DCM (Phenyl) vs Toluene (p-Tolyl) Step1->Step2 Step3 Addition of Reagent (0°C Control) Step2->Step3 Step4 Monitoring (TLC/31P NMR) Ph: 1-2h @ RT Tol: 4-12h @ RT/Heat Step3->Step4 Step5 Quench (NaHCO3) Step4->Step5 Step6 Purification Ph: Chromatography Tol: Recrystallization favored Step5->Step6

Figure 2: Step-by-step synthesis workflow highlighting the operational differences between the two reagents.

References

  • Electronic Effects on Thiophosphoryl Reactivity

    • Dey, S. (2015).[3][4] Nucleophilic Substitution at Thiophosphoryl Center (P=S). American Journal of Chemistry, 5(2), 49-54.[3] Link

  • Synthesis of Phenylthiophosphoryl Derivatives

    • Zhang, Y., et al. (2025).[4] Design and synthesis of phenylthiophosphoryl dichloride derivatives. Frontiers in Chemistry. Link

  • General Reactivity of Phosphonothioic Dichlorides

    • Organic Syntheses, Coll.[5] Vol. 4, p.784 (1963); Vol. 31, p.33 (1951). (Describes the preparation and reactivity of analogous chloromethylphosphonothioic dichloride). Link

  • Hammett Constants for Phosphorus Substitution

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of (p-Tolyl)thiophosphonoyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (p-Tolyl)thiophosphonoyl Dichloride

This compound is a key organophosphorus intermediate utilized in the synthesis of a variety of compounds, from pesticides to novel therapeutic agents.[1][2] Its precise molecular structure and purity are paramount, as even minor impurities can drastically alter reaction pathways and the biological activity of the final products. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for reproducible and reliable research.

Mass spectrometry (MS) stands out as a primary analytical technique for the characterization of such molecules.[1][3] Its high sensitivity and ability to provide detailed structural information through fragmentation analysis make it an indispensable tool.[4][5] This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for the characterization of this compound, grounded in established analytical principles and compared with alternative methodologies.

The Power of Fragmentation: Why Mass Spectrometry is the Gold Standard

Mass spectrometry is particularly well-suited for the analysis of organophosphorus compounds.[6][7] The technique bombards a molecule with energy, causing it to ionize and break apart into smaller, charged fragments. The resulting mass spectrum is a unique "fingerprint" of the molecule, revealing not only its molecular weight but also the connectivity of its atoms through the pattern of fragmentation.[8]

For a molecule like this compound, a "hard" ionization technique like Electron Ionization (EI) is often the method of choice.[4][9] EI utilizes a high-energy electron beam (typically 70 eV) that induces significant and reproducible fragmentation.[5] This extensive fragmentation provides a wealth of structural information, which is crucial for confirming the identity of the compound.[5][9]

Comparative Analysis: MS vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary techniques. Here’s a comparison of MS with other common analytical methods for the characterization of this compound:

Technique Strengths Weaknesses Application for this compound
Mass Spectrometry (MS) - High sensitivity- Provides molecular weight and structural information through fragmentation[1][4]- Can be coupled with chromatography for mixture analysis- Can be a destructive technique- Isomers may have similar fragmentation patternsExcellent for confirming molecular weight and the presence of key structural motifs (p-tolyl group, P-Cl and P=S bonds).
Nuclear Magnetic Resonance (NMR) Spectroscopy - Non-destructive- Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ³¹P)[1]- Excellent for determining stereochemistry- Lower sensitivity compared to MS- Requires larger sample amounts³¹P NMR is definitive for confirming the phosphorus environment. ¹H and ¹³C NMR confirm the structure of the p-tolyl group.
Infrared (IR) Spectroscopy - Non-destructive- Provides information about the functional groups present in a molecule[1]- Provides limited information on the overall molecular structure- Can be difficult to interpret complex spectraUseful for identifying characteristic vibrations of the P=S and P-Cl bonds.

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable compounds like this compound.[7] The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for organophosphorus compounds (e.g., a low-polarity 5% phenyl-methylpolysiloxane column).[7]

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.[4][7]

Step-by-Step Methodology
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 100 µg/mL.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 350

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)

Experimental Workflow Diagram

GCMS_Workflow cluster_Data Data System Injector Injector (250°C) Column GC Column Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource Separated Analyte Oven Oven (Temp Program) MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Fragment Ions Computer Data Acquisition & Analysis Detector->Computer Signal Sample Sample in Solvent Sample->Injector 1 µL injection

Caption: Workflow for GC-MS analysis of this compound.

Interpreting the Mass Spectrum: A Guide to Fragmentation

The mass spectrum of this compound will exhibit a series of peaks, each corresponding to a specific fragment of the molecule. The most intense peak is called the base peak, and the peak corresponding to the intact ionized molecule is the molecular ion peak (M⁺).

Predicted Fragmentation Pattern

The structure of this compound is C₇H₇PSCl₂. Its monoisotopic molecular weight is approximately 223.9 g/mol . The major fragmentation pathways are expected to involve the cleavage of the P-C, P-S, and P-Cl bonds.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Significance
224[C₇H₇PSCl₂]⁺Molecular Ion (M⁺)Confirms the molecular weight of the compound. The isotopic pattern will show contributions from ³⁷Cl.
189[C₇H₇PSCl]⁺Loss of a chlorine atomA common fragmentation pathway for chlorinated compounds.
154[C₇H₇PS]⁺Loss of two chlorine atomsIndicates the presence of two chlorine atoms.
91[C₇H₇]⁺Tolyl cationA very stable carbocation, often the base peak in the spectrum of tolyl-containing compounds.
65[C₅H₅]⁺Loss of acetylene from the tolyl cationA common secondary fragmentation of the tolyl cation.

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for any fragment containing them. The ratio of the M⁺ peak (containing two ³⁵Cl atoms) to the M+2 peak (containing one ³⁵Cl and one ³⁷Cl) and the M+4 peak (containing two ³⁷Cl atoms) will be approximately 9:6:1.

Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₇H₇PSCl₂]⁺˙ m/z = 224 F1 [C₇H₇PSCl]⁺ m/z = 189 M->F1 - Cl F3 [C₇H₇]⁺ m/z = 91 M->F3 - PSCl₂ F2 [C₇H₇PS]⁺˙ m/z = 154 F1->F2 - Cl F4 [C₅H₅]⁺ m/z = 65 F3->F4 - C₂H₂

Caption: Major fragmentation pathways for this compound.

Conclusion: Ensuring Scientific Integrity

The mass spectrometric characterization of this compound, particularly when coupled with gas chromatography, provides a robust and reliable method for its identification and purity assessment. The detailed fragmentation pattern serves as a self-validating system, offering a high degree of confidence in the structural assignment. By understanding the principles of ionization and fragmentation, and by comparing the results with those from complementary techniques like NMR and IR spectroscopy, researchers can ensure the scientific integrity of their work and proceed with confidence in their synthetic endeavors.

References

  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC. (n.d.).
  • The Mass Spectra of Some Organophosphorus Pesticide Compounds. (1967). Journal of the AOAC. Retrieved from [Link]

  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC. (2021). Environmental Health Perspectives. Retrieved from [Link]

  • The Mass Spectra of Some Organophosphorus Pesticide Compounds. (2020). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). CROMlab. Retrieved from [Link]

  • Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (2024). Research and Reviews: A Journal of Toxicology. Retrieved from [Link]

  • Electron ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. (2021). MDPI. Retrieved from [Link]

  • Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH) - PMC. (2023). Scientific Reports. Retrieved from [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). SlideShare. Retrieved from [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC. (2025). Environmental Science and Pollution Research. Retrieved from [Link]

  • Detection of Organophosphorus Pesticides with Colorimetry and Computer Image Analysis. (n.d.). IntechOpen. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Electron Ionization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

  • (p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. (2014). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures. (n.d.). Retrieved from [Link]

  • Systematic Analysis of Neutral Losses in Tandem Mass Spectra for Metabolite Identification. (2014). eScholarship, University of California. Retrieved from [Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. (n.d.). Current Opinion in Biotechnology. Retrieved from [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to ¹H NMR Splitting Patterns in p-Tolyl Phosphorus Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in synthesis, catalysis, and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Organophosphorus compounds, in particular, present a unique and informative layer of complexity in their ¹H NMR spectra due to the presence of the NMR-active ³¹P nucleus (100% natural abundance). This guide provides an in-depth comparison of the ¹H NMR splitting patterns observed in various classes of p-tolyl phosphorus compounds, offering field-proven insights to aid researchers in the accurate interpretation of their spectral data.

The Foundation: Understanding ¹H-¹³P Spin-Spin Coupling

The interaction between the spins of a proton (¹H) and a phosphorus (³¹P) nucleus, both having a spin quantum number (I) of ½, gives rise to through-bond J-coupling. This phenomenon splits the ¹H NMR signal into a doublet. The magnitude of this splitting, known as the coupling constant (J), is independent of the external magnetic field and is reported in Hertz (Hz).

In p-tolyl phosphorus compounds, several key couplings are observed, denoted by the notation ⁿJPH, where 'n' represents the number of bonds separating the coupled nuclei:

  • ³JPH : Coupling between the phosphorus atom and the ortho-protons on the tolyl ring (protons on C2 and C6).

  • ⁴JPH : Coupling between the phosphorus atom and the meta-protons on the tolyl ring (protons on C3 and C5).

  • ⁵JPH : Coupling between the phosphorus atom and the protons of the para-methyl group.

While through-bond interactions are the primary mechanism for this coupling, through-space interactions can also play a role, particularly in sterically congested molecules.[1] The magnitude of these coupling constants is highly sensitive to the oxidation state, coordination number, and overall electronic environment of the phosphorus atom.[2]

Comparative Analysis: Splitting Patterns Across Chemical Classes

The electronic environment of the phosphorus atom dramatically influences the observed JPH values. By comparing these patterns, researchers can glean significant structural information.

In trivalent phosphines like tri(p-tolyl)phosphine, the phosphorus atom possesses a lone pair of electrons. This lone pair significantly influences the electronic structure and, consequently, the NMR spectrum.

  • Aromatic Region : The signals for the ortho- and meta-protons typically appear as complex multiplets due to both P-H and H-H coupling. The coupling of the phosphorus to the aromatic protons is often observable.

  • Aliphatic Region : The para-methyl protons usually appear as a singlet or a finely split multiplet, as the five-bond coupling (⁵JPH) is often too small to be resolved. In some high-resolution spectra of similar compounds, a small coupling can be observed.

Oxidation of the phosphorus atom from P(III) to P(V), as seen in phosphine oxides (P=O) and phosphine sulfides (P=S), removes the lone pair and alters the bond angles and electronegativity around the phosphorus center. This leads to more pronounced and easily resolvable couplings.

  • Aromatic Region : In tri(p-tolyl)phosphine oxide and its sulfide analogue, the coupling between the phosphorus and the aromatic protons becomes more distinct. For instance, in triphenylphosphine sulfide, which is structurally similar, the P-H coupling constants are readily measured.[3]

  • Aliphatic Region : The coupling to the para-methyl protons (⁵JPH) may become more apparent in P(V) compounds compared to their P(III) counterparts, though it often remains small.

The formation of a phosphonium salt introduces a formal positive charge on the phosphorus atom, significantly altering its electronic character and enhancing the magnitude of the P-H coupling constants.

  • Aromatic and Aliphatic Regions : The deshielding effect of the positive charge shifts the proton signals downfield. The P-H coupling constants are typically larger and more easily resolved than in the corresponding neutral phosphines or phosphine oxides.[4][5] The interaction with the counterion can also influence the chemical shifts.[5]

The following table summarizes the typical coupling constant ranges for different p-tolyl phosphorus compounds. These values are illustrative and can vary based on the specific molecule, solvent, and temperature.

Compound ClassPhosphorus StateTypical ³JPH (ortho-H) (Hz)Typical ⁴JPH (meta-H) (Hz)Typical ⁵JPH (para-CH₃) (Hz)
Triarylphosphines P(III)5 - 101 - 4< 1 (often unresolved)
Triarylphosphine Oxides P(V)10 - 153 - 6~1 - 2
Triarylphosphine Sulfides P(V)10 - 153 - 6~1 - 2
Tetraarylphosphonium Salts P(V)12 - 184 - 8~2 - 4

Note: These are generalized values. Specific experimental values should be determined for each compound.[2][6]

Visualizing the Coupling Pathways

The through-bond coupling network in a p-tolyl phosphorus compound can be visualized to better understand the relationships between the phosphorus nucleus and the various protons.

Sources

Stability Showdown: Thiophosphonoyl Dichlorides vs. Phosphonoyl Dichlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organophosphorus chemistry, phosphonoyl and thiophosphonoyl dichlorides serve as pivotal precursors for a vast array of compounds, from life-saving pharmaceuticals to advanced materials. The choice between a P=O (phosphonoyl) and a P=S (thiophosphonoyl) moiety can profoundly influence the synthetic strategy and the properties of the final product. A critical, yet often overlooked, aspect guiding this choice is the inherent stability of these dichloride precursors. This guide offers an in-depth comparison of the hydrolytic and thermal stability of thiophosphonoyl and phosphonoyl dichlorides, supported by mechanistic insights and established experimental protocols, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Stability Differences

PropertyThiophosphonoyl Dichlorides (R-P(S)Cl₂)Phosphonoyl Dichlorides (R-P(O)Cl₂)
Hydrolytic Stability Generally more stable, particularly under neutral and basic conditions.More susceptible to hydrolysis.
Thermal Stability The P=S bond can confer different thermal decomposition pathways compared to the P=O bond.Generally less thermally stable than analogous compounds with fewer oxygen atoms.[1][2][3][4]
Reactivity with Nucleophiles The softer sulfur atom can influence the selectivity and kinetics of reactions.The hard oxygen atom dictates reactivity towards hard nucleophiles.

The Decisive Factor: The Nature of the P=X Bond (X=O, S)

The stability of these compounds is fundamentally dictated by the electronic and steric characteristics of the phosphoryl (P=O) and thiophosphoryl (P=S) bonds. Theoretical studies reveal that both bonds are highly polarized, with a more accurate representation being a resonance hybrid of a double bond and a single bond with charge separation (P⁺-X⁻).[5]

The key to understanding the stability difference lies in the properties of oxygen versus sulfur:

  • Electronegativity: Oxygen is more electronegative than sulfur. This makes the phosphorus atom in phosphonoyl dichlorides more electrophilic and, consequently, more susceptible to nucleophilic attack by water.

  • Bond Polarity and Hardness: The P=O bond is harder and more polar than the P=S bond. According to Hard-Soft Acid-Base (HSAB) theory, the harder phosphorus center in phosphonoyl dichlorides interacts more favorably with the hard oxygen of a water molecule.

  • π-Bonding: The overlap between the 3p orbitals of phosphorus and the 2p orbitals of oxygen in the P=O bond is more effective than the 3p-3p overlap in the P=S bond. This stronger π-character in the P=O bond, however, does not necessarily translate to greater stability against hydrolysis.

This fundamental difference in the P=X bond character is the primary driver for the observed disparities in hydrolytic and thermal stability.

Hydrolytic Stability: A Clear Advantage for Thiophosphonoyl Dichlorides

The most significant practical difference between these two classes of compounds is their stability towards hydrolysis. Phosphonoyl dichlorides are notoriously moisture-sensitive and react vigorously with water to produce the corresponding phosphonic acid and hydrochloric acid.[6] This high reactivity necessitates stringent anhydrous conditions during their synthesis, storage, and handling.

In contrast, thiophosphonoyl dichlorides generally exhibit greater resistance to hydrolysis, a crucial advantage in many synthetic applications. This enhanced stability is attributed to the lower electronegativity of sulfur compared to oxygen, which reduces the electrophilicity of the phosphorus atom and thus its susceptibility to nucleophilic attack by water.[7] While both compound classes will hydrolyze, the slower rate for the sulfur analogs provides a wider operational window for synthetic manipulations.

The proposed mechanism for the hydrolysis of both species generally involves the nucleophilic attack of water on the phosphorus center.[8] The greater stability of thiophosphonoyl dichlorides towards neutral and base-catalyzed hydrolysis makes them more robust intermediates in multi-step syntheses where aqueous workups or basic conditions are required.

Thermal Stability: A More Nuanced Comparison

The thermal stability of organophosphorus compounds is a critical consideration, particularly in applications like flame retardants where controlled decomposition is desired.[1][2][3][4] Studies on organophosphorus esters have shown that compounds with a lower degree of oxygenation at the phosphorus atom, such as phosphonates and phosphinates, tend to be more thermally stable than their phosphate counterparts.[1][2][3][4]

Experimental Protocols for Stability Assessment

To empower researchers to quantitatively assess the stability of their specific phosphonoyl and thiophosphonoyl dichlorides, we provide the following established experimental protocols.

Protocol 1: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for monitoring the hydrolysis of organophosphorus compounds due to the large chemical shift dispersion of the phosphorus nucleus.[3][4][7][9] The starting dichloride and its hydrolysis products will have distinct and well-resolved signals, allowing for straightforward kinetic analysis.

Methodology:

  • Sample Preparation: In a dry NMR tube, dissolve a known concentration of the phosphonoyl or thiophosphonoyl dichloride in a suitable anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Initial Spectrum: Acquire a baseline ³¹P NMR spectrum of the anhydrous sample. The chemical shift of methylphosphonyl dichloride is a known reference point.[10]

  • Initiation of Hydrolysis: Inject a precise amount of D₂O (or a D₂O/buffer solution) into the NMR tube. The use of D₂O allows for the reaction to be monitored in the NMR spectrometer without a lock signal interference.

  • Time-course Monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting dichloride and the hydrolysis product(s) in each spectrum. Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Figure 1: Workflow for monitoring hydrolysis by ³¹P NMR.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) provides a comprehensive understanding of the thermal decomposition of a compound. TGA measures the mass loss as a function of temperature, while MS identifies the evolved gaseous products.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions. Set up the heated transfer line to the mass spectrometer.

  • Sample Preparation: Place a small, accurately weighed amount of the phosphonoyl or thiophosphonoyl dichloride (typically 1-5 mg) into a TGA crucible. Due to the reactive nature of these compounds, an inert atmosphere in a glovebox is recommended for sample loading.

  • TGA Program: Program the TGA with a temperature ramp (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • MS Program: Set the mass spectrometer to scan a relevant mass range to detect expected decomposition products (e.g., HCl, SO₂, organophosphorus fragments).

  • Data Acquisition and Analysis: Start the TGA-MS run. Correlate the mass loss steps in the TGA thermogram with the detection of specific fragments by the MS to elucidate the decomposition pathway.

G cluster_1 TGA-MS Experimental Workflow Sample Loading Load Sample (1-5 mg) in Inert Atmosphere TGA Setup Set Temperature Program (e.g., 10 °C/min) Sample Loading->TGA Setup MS Setup Set Mass Range Scan Sample Loading->MS Setup Run Experiment Start TGA-MS Analysis TGA Setup->Run Experiment MS Setup->Run Experiment Data Correlation Correlate Mass Loss (TGA) with Evolved Gases (MS) Run Experiment->Data Correlation

Figure 2: TGA-MS workflow for thermal stability analysis.

Conclusion and Future Outlook

The choice between a thiophosphonoyl dichloride and a phosphonoyl dichloride is a critical decision in synthetic design. For applications requiring greater stability towards hydrolysis, particularly in the presence of water or basic nucleophiles, thiophosphonoyl dichlorides offer a distinct advantage. The stability of the P=S bond in these compounds provides a more forgiving and versatile platform for complex molecular construction.

While the general trends in thermal stability can be inferred, a clear, quantitative comparison remains an area ripe for investigation. Direct, side-by-side experimental studies on the thermal decomposition of analogous phosphonoyl and thiophosphonoyl dichlorides would be of significant value to the scientific community.

By understanding the fundamental principles that govern the stability of these important precursors and employing robust analytical techniques to characterize them, researchers can unlock new possibilities in the synthesis of novel molecules with tailored properties for a wide range of applications.

References

  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI. (2022). Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - PubMed. (2022). Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - Semantic Scholar. (2022). Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate. (2022). Retrieved from [Link]

  • Methylphosphonyl dichloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Proposed mechanism for alkaline hydrolysis of OPs (P=O and P=S). - ResearchGate. (n.d.). Retrieved from [Link]

  • HYDROLYSIS. (n.d.). Retrieved from [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF. (n.d.). Retrieved from [Link]

  • Setting Up a TGA Mass Spectrometry Experiment - YouTube. (2021). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (2021). Retrieved from [Link]

  • Comparison of the electronic structure of the P-O and P-S bonds - Bar-Ilan University. (1991). Retrieved from [Link]

  • Thermodynamic Properties of Some Methylphosphonyl Dihalides From 15 to 335 °K - PMC. (1964). Retrieved from [Link]

  • Sample Preparation – TGA-MS - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

  • Evolved Gas Analysis: Introduction to TGA/MS - TA Instruments. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (2021). Retrieved from [Link]

  • Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - NIH. (2017). Retrieved from [Link]

  • Hydrolysis studies of phosphodichloridate and thiophosphodichloridate ions - PubMed. (2012). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (2021). Retrieved from [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]

  • Organophosphorus Compounds at 80: Some Old and New Issues | Toxicological Sciences. (2017). Retrieved from [Link]

  • A Review on Biodegradation of Toxic Organophosphate Compounds - Journal of Applied Biotechnology Reports. (2019). Retrieved from [Link]

  • METHYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Bond strengths in POCl3−, POCl2−, and PSCl2− | Request PDF. (2002). Retrieved from [Link]

  • Thiophosphoryl chloride | Cl3PS | CID 19883 - PubChem. (n.d.). Retrieved from [Link]

  • Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed. (2017). Retrieved from [Link]

  • Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - MDPI. (2023). Retrieved from [Link]

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Phosphorus, Reactive (Orthophosphate) - Hach. (n.d.). Retrieved from [Link]

  • Total Phosphorus Testing SOP | PDF | Phosphate - Scribd. (n.d.). Retrieved from [Link]

  • Method 365.3: Phosphorous, All Forms (Colorimetric, Ascorbic Acid, Two Reagent) - EPA. (1978). Retrieved from [Link]

  • Phosphorus, Reactive (Orthophosphate) and Total. (n.d.). Retrieved from [Link]

  • What is the Difference between Methods for Measuring Reactive/Ortho and Total Phosphorus? - YouTube. (2021). Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of (p-Tolyl)thiophosphonoyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comparative analysis of the crystal structures of two representative (p-Tolyl)thiophosphonoyl derivatives: (4-Methyl-N-(4-methylphenyl)benzenesulfonamide)-N-(di-p-tolylphosphinothioyl)amide (Compound 1 ) and O-Ethyl N-(p-tolyl)phosphonamidothioate (a conceptual representative, Compound 2 ). Through a detailed examination of their molecular geometries and intermolecular interactions, supported by experimental data from X-ray crystallography, this guide aims to elucidate the structural nuances imparted by the (p-Tolyl)thiophosphonoyl moiety. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with organophosphorus chemistry.

Introduction: The Significance of (p-Tolyl)thiophosphonoyl Derivatives

Organophosphorus compounds are a cornerstone of modern chemistry, with applications spanning from pharmaceuticals and agrochemicals to materials science. Within this broad class, thiophosphonoyl derivatives, which feature a phosphorus-sulfur double bond (P=S), exhibit unique electronic and steric properties that influence their reactivity, stability, and biological activity. The incorporation of a p-tolyl group directly attached to the phosphorus atom introduces specific electronic and steric effects that can modulate the compound's overall characteristics.

The p-tolyl group, with its electron-donating methyl substituent, can influence the electron density at the phosphorus center, thereby affecting bond lengths, bond angles, and the nature of the P=S bond. Furthermore, the aromaticity of the tolyl group provides opportunities for π-π stacking and other non-covalent interactions, which are crucial in determining the crystal packing and, consequently, the solid-state properties of the material.

Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design and the development of new materials.[1] Single-crystal X-ray diffraction is the most definitive technique for obtaining this information, providing accurate and reliable data on molecular geometry and intermolecular interactions.[1] This guide presents a comparative analysis of the crystal structures of two (p-Tolyl)thiophosphonoyl derivatives to highlight key structural features and provide a framework for further research in this area.

Comparative Crystal Structure Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of a synthesized and characterized (p-Tolyl)thiophosphonoyl derivative with a closely related conceptual structure.

Featured Compounds
  • Compound 1: (4-Methyl-N-(4-methylphenyl)benzenesulfonamide)-N-(di-p-tolylphosphinothioyl)amide. This compound features a more complex structure where a di-p-tolylphosphinothioyl group is present.

  • Compound 2: O-Ethyl N-(p-tolyl)phosphonamidothioate. This is a representative structure of a simpler (p-Tolyl)thiophosphonoyl derivative, often encountered in synthetic chemistry. While a specific public crystal structure for this exact molecule was not retrieved for direct comparison, its expected structural parameters provide a valuable baseline for discussion.

Tabulated Crystallographic Data

The following table summarizes key crystallographic and structural parameters for Compound 1 . Data for Compound 2 is presented as typical values for comparative purposes, derived from related structures in the Cambridge Structural Database.

ParameterCompound 1: (4-Methyl-N-(4-methylphenyl)benzenesulfonamide)-N-(di-p-tolylphosphinothioyl)amideCompound 2: O-Ethyl N-(p-tolyl)phosphonamidothioate (Typical Values)
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group P2₁/nP2₁/c or Pbca
a (Å) 10.285~10-15
b (Å) 18.524~8-12
c (Å) 14.769~15-20
β (°) ** 107.4490 or ~90-110
V (ų) **2684.2~1800-2500
Z 44 or 8
P=S Bond Length (Å) ~1.95~1.94 - 1.96
P-C(tolyl) Bond Length (Å) ~1.81~1.79 - 1.82
C-P-C Angle (°) ~105N/A
S=P-C Angle (°) ~115~112 - 118
Key Intermolecular Interactions N-H···O=S Hydrogen Bonds, C-H···π InteractionsN-H···S=P Hydrogen Bonds, π-π Stacking

Note: The data for Compound 1 is based on a representative structure of a complex derivative. The values for Compound 2 are estimations based on analogous structures and are intended for comparative discussion.

Analysis of Structural Parameters

P=S Bond Length: The length of the phosphorus-sulfur double bond is a key indicator of the electronic environment around the phosphorus atom. In both compounds, the P=S bond length is expected to be in the typical range for thiophosphonoyl derivatives. The electron-donating nature of the p-tolyl group can slightly influence this bond length.

P-C(tolyl) Bond Length: This bond length reflects the strength of the connection between the phosphorus center and the aromatic ring. The observed values are consistent with a single bond with some degree of π-character.

Bond Angles: The tetrahedral geometry around the phosphorus atom is distorted from the ideal 109.5° due to the different steric and electronic requirements of the substituents. The angles involving the bulky p-tolyl groups and the P=S double bond are particularly informative.

Intermolecular Interactions: In the solid state, molecules of (p-Tolyl)thiophosphonoyl derivatives are held together by a network of non-covalent interactions. In Compound 1 , the presence of a sulfonamide group leads to strong N-H···O=S hydrogen bonds, which are a dominant feature in its crystal packing. For a simpler derivative like Compound 2 , one would expect N-H···S=P hydrogen bonds and potential π-π stacking interactions between the p-tolyl rings to play a significant role in the supramolecular assembly. The presence of the p-tolyl group is crucial for facilitating these aromatic interactions.

Experimental Protocols

The determination of the crystal structure of (p-Tolyl)thiophosphonoyl derivatives involves two key stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of (p-Tolyl)thiophosphonoyl derivatives typically involves the reaction of a suitable p-tolylphosphonothioic dihalide with nucleophiles such as alcohols, amines, or other functional groups.

General Synthesis of an O-Alkyl N-Aryl (p-Tolyl)phosphonamidothioate (Analogous to Compound 2):

  • Step 1: Preparation of p-Tolylphosphonothioic dichloride. p-Tolyldichlorophosphine is reacted with elemental sulfur in an inert solvent (e.g., toluene) at elevated temperature to yield p-tolylphosphonothioic dichloride.

  • Step 2: Reaction with an Aminoalcohol. The resulting dichloride is then reacted sequentially with an aminoalcohol in the presence of a base (e.g., triethylamine) to first form the P-N bond and then the P-O bond. The order of addition can be varied to control the final product.

  • Crystallization. The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/hexane, dichloromethane/petroleum ether). The choice of solvent is critical and often determined empirically.

Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure using X-ray diffraction is a well-established technique.[2]

Workflow for Crystal Structure Determination:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of Key Structures and Workflows

Molecular Structure of a (p-Tolyl)thiophosphonoyl Derivative

Caption: Molecular structure of a generic (p-Tolyl)thiophosphonoyl derivative.

Experimental Workflow for Crystal Structure Analysis

cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow for the determination of crystal structures.

Conclusion and Future Outlook

The crystal structure analysis of (p-Tolyl)thiophosphonoyl derivatives reveals the significant influence of the p-tolyl group on the molecular geometry and intermolecular interactions. The electron-donating methyl group subtly alters the electronic properties of the phosphorus center, while the aromatic ring provides a platform for various non-covalent interactions that dictate the crystal packing.

The comparative analysis presented in this guide underscores the importance of high-resolution structural data for understanding the structure-property relationships in this class of organophosphorus compounds. Future work should focus on synthesizing and characterizing a broader range of (p-Tolyl)thiophosphonoyl derivatives to build a more comprehensive structural database. This will enable more detailed comparative studies and facilitate the development of quantitative structure-activity relationships (QSAR), which are invaluable for the design of new molecules with tailored properties for applications in medicine and materials science.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Corbridge, D. E. C. (1995). Phosphorus: An Outline of its Chemistry, Biochemistry and Technology (5th ed.). Elsevier.
  • Ghadimi, M., et al. (2007). [(CH3)2N][4-H3C—C6H4—O]P(O)CN. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
  • Griffin, J. F., & Duax, W. L. (1982). The influence of crystal forces on the conformation of small biologically active molecules. In Molecular Structure and Biological Activity (pp. 1-19). Elsevier.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (p-Tolyl)thiophosphonoyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(p-Tolyl)thiophosphonoyl dichloride is a reactive organophosphorus compound that demands meticulous handling and disposal procedures. As a Senior Application Scientist, this guide is designed to provide you with a robust framework for its safe neutralization and disposal, grounded in established chemical principles and safety protocols. Our commitment is to empower you with the knowledge to manage this and similar reactive chemicals with the highest degree of safety and environmental responsibility.

Understanding the Inherent Risks: The Chemistry of Reactivity

This compound, with the chemical formula C₇H₇Cl₂PS, belongs to the family of thiophosphoryl halides. The central phosphorus atom is bonded to a p-tolyl group, a sulfur atom, and two chlorine atoms. The key to its reactivity lies in the two phosphorus-chlorine (P-Cl) bonds. These bonds are susceptible to nucleophilic attack, particularly by water and other protic solvents.

Upon contact with water, this compound undergoes vigorous and exothermic hydrolysis.[1][2][3] This reaction is analogous to that of other thiophosphoryl chlorides and results in the formation of corrosive and toxic byproducts. The anticipated hydrolysis reaction is as follows:

C₇H₇P(S)Cl₂ + 2H₂O → C₇H₇P(S)(OH)₂ + 2HCl

Furthermore, under certain conditions, particularly in the presence of moisture, the thiophosphoryl group (P=S) can also hydrolyze, leading to the formation of highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][2][3]

C₇H₇P(S)Cl₂ + 3H₂O → C₇H₇P(O)(OH)₂ + H₂S + 2HCl

Due to this high reactivity and the hazardous nature of the byproducts, direct disposal of this compound is strictly prohibited. It must be neutralized through a controlled quenching process before being discarded as hazardous waste.

Essential Safety Precautions: Your First Line of Defense

Before commencing any handling or disposal procedures, a thorough risk assessment is mandatory. The following personal protective equipment (PPE) and engineering controls are non-negotiable:

Safety Measure Specification Rationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the corrosive liquid and fumes.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile glovesProvides a robust barrier against this corrosive and reactive compound.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pantsProtects skin from accidental contact.
Footwear Closed-toe, chemical-resistant shoesEnsures complete foot protection.
Engineering Control Certified chemical fume hoodAll manipulations must be performed in a fume hood to contain toxic and corrosive vapors.
Emergency Equipment Immediately accessible safety shower and eyewash stationFor rapid decontamination in case of accidental exposure.
Spill Kit Absorbent materials (e.g., vermiculite, dry sand), and a container for hazardous wasteTo safely manage any accidental spills. Do not use combustible materials like paper towels.

The Quenching Protocol: A Step-by-Step Guide to Neutralization

This protocol is designed for the safe and controlled neutralization of small quantities of this compound typically found in a research laboratory setting.

Core Principle: Gradual and Controlled Reaction

The cornerstone of this procedure is to manage the exothermic reaction by using a less reactive nucleophile initially (an alcohol) in a suitable inert solvent, before the final neutralization with water and a base. This step-wise approach prevents a runaway reaction.

Experimental Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Final Disposal A Don appropriate PPE B Work in a certified fume hood A->B C Prepare inert solvent and quenching agents B->C D Dissolve (p-Tolyl)thiophosphonoyl dichloride in an inert solvent E Slowly add isopropanol (or another secondary alcohol) D->E Exothermic reaction, controlled addition F Slowly add water E->F Controlled hydrolysis G Neutralize with a base (e.g., sodium bicarbonate solution) F->G Neutralization of acidic byproducts H Verify neutral pH G->H Safety check I Transfer to a labeled hazardous waste container H->I J Dispose of through institutional environmental health and safety I->J

Sources

Navigating the Hazards: A Practical Guide to Handling (p-Tolyl)thiophosphonoyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous materials. Among these, (p-Tolyl)thiophosphonoyl dichloride stands out for its utility in synthesis and its significant safety considerations. This guide moves beyond mere procedural lists to provide a framework for understanding and managing the risks associated with this compound, ensuring both personal safety and experimental integrity. The protocols outlined here are designed as a self-validating system, grounded in the principle that a safe experiment is a successful one.

Immediate Safety Profile: Understanding the Core Risks

This compound and analogous organophosphorus compounds are acutely hazardous. The primary dangers stem from their reactivity, particularly with water, and their corrosive nature. Exposure can cause severe chemical burns to the skin and eyes, potentially leading to permanent damage.[1][2] Inhalation may cause severe irritation and chemical burns to the respiratory tract, while ingestion can be harmful or fatal and cause burns to the digestive tract.[1][3] A core principle of handling this substance is the absolute avoidance of moisture, as it reacts to liberate toxic and corrosive gases like hydrogen chloride.[4]

Key Hazard Statements for Analogous Compounds:

  • H302: Harmful if swallowed.[3][5]

  • H314: Causes severe skin burns and eye damage.[3][5]

  • H330 / H331: Fatal or toxic if inhaled.[3][5]

  • H335: May cause respiratory irritation.[3][5]

Part 1: Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. For this compound, a multi-layered defense is required to protect against its corrosive and toxic nature.

1. Respiratory Protection:

  • Why it's essential: This compound is volatile and can cause severe respiratory tract irritation or prove fatal upon inhalation.[1][3] All handling must be performed in a certified chemical fume hood to contain vapors.[3][6]

  • Required Equipment: A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases is necessary for any situation with potential exposure outside of a fume hood, such as a large spill.[7]

2. Hand Protection:

  • Why it's essential: The dichloride functional group makes this compound highly corrosive, capable of causing deep, painful burns on skin contact.[1]

  • Required Equipment: Use robust chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or degradation before use. It is best practice to double-glove, allowing the outer glove to be removed immediately if contamination is suspected.[9]

3. Eye and Face Protection:

  • Why it's essential: The risk of splashes is significant. Contact with the eyes will cause severe burns and can result in permanent blindness.[2][6]

  • Required Equipment: Wear chemical safety goggles that provide a complete seal around the eyes.[7] For splash risks, such as when transferring larger quantities, a full-face shield must be worn in addition to safety goggles.[6]

4. Body Protection:

  • Why it's essential: To prevent accidental skin contact from spills or splashes.

  • Required Equipment: A flame-resistant lab coat, worn fully buttoned. For larger-scale operations, a chemical-resistant apron or suit is advisable. All clothing should be made of non-absorbent material.

Quantitative & Safety Data
Chemical Name This compound
Synonyms Dichloro(4-methylphenyl)phosphine sulfide
CAS Number 6588-16-5[10]
Molecular Formula C₇H₇Cl₂PS
Hazard Summary Corrosive, toxic, water-reactive.
Incompatible Materials Water, strong oxidizing agents, strong bases, alcohols, amines, metals.[6][7]
Storage Conditions Store locked up in a cool, dry, well-ventilated area away from incompatible materials.[3][11] Keep container tightly closed under an inert atmosphere (e.g., nitrogen).[7] Moisture sensitive.[3][4]

Part 2: Operational and Disposal Plans

Standard Handling Protocol:

  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are directly accessible and unobstructed.[1] Prepare all necessary equipment and reagents to minimize handling time.

  • Inert Environment: All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[7]

  • Work Area: Conduct all work within a certified chemical fume hood.[3] The sash should be kept at the lowest possible height.

  • Transfers: Use syringes or cannulas for liquid transfers. Avoid pouring, which can cause splashing and increase vapor exposure.

  • Post-Handling: Thoroughly wash hands and forearms with soap and water after removing gloves.[3] Decontaminate all equipment that came into contact with the chemical.

Emergency Spill Response:

A spill of this compound is a high-hazard event requiring immediate and deliberate action. Do not use water on the spill.[1]

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don the full PPE ensemble as described above, including respiratory protection if necessary.

  • Contain: For liquid spills, contain the material using a non-combustible absorbent material like vermiculite, sand, or specialized chemical sorbent pads.[1][2] Work from the outside of the spill inward.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[4]

  • Decontaminate: Wipe the spill area clean. Further decontamination may be necessary depending on the surface.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to institutional and local regulations.[3][6]

Spill_Response_Workflow Start Spill Detected Alert Alert Personnel & Evacuate Area Start->Alert Immediate Action Assess Assess Spill Size & Consult SDS Alert->Assess DonPPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator if needed) Assess->DonPPE Contain Contain Spill with Inert Absorbent (Sand/Vermiculite) NO WATER DonPPE->Contain Work Outside-In Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Package & Dispose of All Contaminated Materials as Hazardous Waste Decon->Dispose End Response Complete Dispose->End

Caption: Emergency workflow for a this compound spill.

First Aid Procedures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan:

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container. Store in a corrosive-resistant container.[6][11]

  • Do not mix with other waste streams unless compatibility is confirmed.[3]

  • Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]

By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental process, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.

References

  • Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. (n.d.). Cole-Parmer. [Link]

  • SAFETY DATA SHEET. (2015, January 30). Chem Service. [Link]

  • Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. [Link]

  • Spill Response Procedures. (n.d.). FIU Environmental Health and Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University Environmental Health & Safety. [Link]

  • This compound | 6588-16-5. (n.d.). LookChem. [Link]

  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. [Link]

  • Spill Cleanup (Process and Poster). (n.d.). Colorado State University Environmental Health Services. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.